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  • Product: 3,4-dihydro-2H-pyridine-1-carbaldehyde
  • CAS: 61157-70-8

Core Science & Biosynthesis

Foundational

chemical structure of 3,4-dihydro-2H-pyridine-1-carbaldehyde

An In-Depth Technical Guide to the Chemical Structure of 3,4-Dihydro-2H-pyridine-1-carbaldehyde Abstract This technical guide provides a comprehensive examination of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure of 3,4-Dihydro-2H-pyridine-1-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as 1-formyl-1,2,3,4-tetrahydropyridine), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While direct literature on this specific molecule is sparse, its structural motifs—the cyclic enamide and the dihydropyridine core—are prevalent in a vast array of pharmacologically active agents and natural products. This document synthesizes information from analogous structures and established chemical principles to offer a detailed analysis of its structure, predictive spectroscopic profile, plausible synthetic strategies, and potential applications for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices and the inherent reactivity of this scaffold, positioning it as a valuable, albeit under-explored, building block for novel chemical entities.

Introduction: The Significance of the Dihydropyridine Scaffold

Nitrogen-containing heterocycles are the cornerstone of modern pharmacology. Among these, the pyridine and dihydropyridine scaffolds are particularly prominent, forming the core of numerous FDA-approved drugs for conditions ranging from cardiovascular disease to cancer and HIV/AIDS. The compound 3,4-dihydro-2H-pyridine-1-carbaldehyde belongs to this privileged class of molecules. Structurally, it is a cyclic enamide, a functional group known for its unique reactivity and utility in organic synthesis.

The partial saturation of the pyridine ring in this molecule offers conformational flexibility compared to its aromatic counterpart, while the N-formyl group provides a reactive handle for further chemical elaboration. These features make it an attractive intermediate for accessing more complex piperidine and pyridine derivatives, which are crucial in drug design.[1] This guide aims to provide a robust technical foundation for understanding and utilizing this versatile chemical entity.

Part 1: Structural Elucidation and Physicochemical Properties

Molecular Structure and Isomerism

The IUPAC name for the target molecule is 1,2,3,4-tetrahydropyridine-1-carbaldehyde . It consists of a six-membered dihydropyridine ring where the nitrogen atom is substituted with a formyl (-CHO) group, and a double bond exists between C5 and C6.

  • Key Structural Features:

    • Enamide Moiety: The N-C=C system defines its character as an enamide. This functional group partakes in unique resonance, influencing the reactivity of both the nitrogen and the double bond.

    • Formyl Group: The aldehyde functionality is a versatile electrophilic site, amenable to a wide range of nucleophilic additions and reductive aminations.

    • Chirality: The molecule itself is achiral. However, substitution at the C2, C3, or C4 positions can introduce stereocenters, a critical consideration in drug design.[2]

It is structurally isomeric with N-formylpiperidine, a fully saturated and widely used polar aprotic solvent and formylating agent.[3][4] The presence of the endocyclic double bond in 3,4-dihydro-2H-pyridine-1-carbaldehyde dramatically alters its electronic properties and chemical reactivity.

Predicted Physicochemical Properties

Due to the lack of extensive experimental data for this specific compound, the following properties are estimated based on its structure and comparison with related molecules like N-formylpiperidine.

PropertyPredicted Value / DescriptionReference Analogue
Molecular Formula C₆H₉NON-Formylpiperidine (C₆H₁₁NO)[3]
Molecular Weight 111.14 g/mol N-Formylpiperidine (113.16 g/mol )[4]
Appearance Expected to be a colorless to pale yellow liquidN-Formylpiperidine[3]
Boiling Point Estimated ~200-220 °CN-Formylpiperidine (222 °C)[4]
Solubility Likely soluble in water and common organic solventsN-Formylpiperidine[3]
pKa (Conjugate Acid) Estimated to be lower than that of piperidine due to the electron-withdrawing nature of the formyl group and the sp² hybridization within the ring.N-Formylpiperidine (-0.44, predicted)[3]
Predictive Spectroscopic Profile

The unambiguous characterization of novel compounds is fundamental.[5] The following is a predictive analysis of the key spectroscopic signatures for 3,4-dihydro-2H-pyridine-1-carbaldehyde, derived from data on analogous dihydropyridones, tetrahydropyridines, and other heterocyclic aldehydes.[2][6][7]

  • ¹H NMR Spectroscopy:

    • Formyl Proton (CHO): A singlet expected around δ 8.0-8.5 ppm.

    • Olefinic Protons (H5, H6): Two distinct signals in the vinyl region (δ 4.5-7.0 ppm). H6, being adjacent to the nitrogen, would likely be further downfield.

    • Aliphatic Protons (H2, H3, H4): Multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on C2 (adjacent to N) would be the most deshielded.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal expected in the range of δ 160-165 ppm.

    • Olefinic Carbons (C5, C6): Two signals expected between δ 100-140 ppm.

    • Aliphatic Carbons (C2, C3, C4): Signals expected in the δ 20-50 ppm range.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Amide I band): A strong, sharp absorption band is predicted around 1650-1680 cm⁻¹. This is a key diagnostic peak.[5]

    • C=C Stretch: A medium intensity band around 1600-1640 cm⁻¹.[5]

    • C-H Stretch (Aldehyde): A characteristic weak band may appear around 2720 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Expected at m/z = 111.

    • Key Fragmentation: A likely initial fragmentation would be the loss of the formyl group (•CHO, 29 Da) to give a fragment at m/z = 82. Further fragmentation would involve the breakdown of the dihydropyridine ring.[8]

Part 2: Synthesis and Reactivity

The synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde is not widely reported, necessitating the design of logical synthetic routes based on established methodologies.

Proposed Synthetic Strategy: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and mild method for the formylation of electron-rich compounds.[9][10] While typically used on aromatic systems, its application to a suitable piperidine precursor is a plausible approach. The key is the generation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide source (like N-formylpiperidine or DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11][12]

Rationale: This approach leverages a well-understood, high-yielding formylation reaction. The challenge lies in achieving selective formylation at the nitrogen of a partially saturated piperidine precursor without side reactions. A more direct approach would be the formylation of 1,2,3,4-tetrahydropyridine.

Experimental Protocol (Hypothetical):

  • Reagent Preparation: To a cooled (0 °C) solution of a suitable solvent (e.g., dichloromethane), add phosphorus oxychloride (1.1 eq) dropwise to N,N-dimethylformamide (DMF, 3.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 1,2,3,4-tetrahydropyridine (1.0 eq) in the same solvent to the pre-formed reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice and neutralizing with an aqueous base (e.g., NaHCO₃ or NaOH solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Vilsmeier-Haack Synthesis precursor 1,2,3,4-Tetrahydropyridine intermediate Iminium Salt Intermediate precursor->intermediate Electrophilic Attack reagent Vilsmeier Reagent (from DMF + POCl₃) reagent->intermediate product 3,4-Dihydro-2H-pyridine- 1-carbaldehyde intermediate->product Deprotonation hydrolysis Aqueous Workup (Hydrolysis) hydrolysis->product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Key Reactivity Profile

The dual functionality of the enamide group dictates the molecule's reactivity.

  • Reactions at the Carbonyl Group: The formyl group is a classic electrophile. It can react with Grignard or organolithium reagents to yield secondary alcohols.[3] Reductive amination protocols would also be applicable, providing a route to N-substituted piperidine derivatives.

  • Reactions at the Enamine Double Bond: The C5-C6 double bond is electron-rich due to the nitrogen lone pair, making it susceptible to attack by electrophiles. This allows for functionalization of the ring system. It can also undergo reduction (e.g., via catalytic hydrogenation) to yield the saturated N-formylpiperidine.

  • Hydrolysis: Under acidic or basic conditions, the enamide can be hydrolyzed to yield an amino-aldehyde, which may exist in equilibrium with a cyclic hemiaminal or undergo further reactions.

Reactivity Profile core 3,4-Dihydro-2H-pyridine-1-carbaldehyde Carbonyl (Electrophilic) Enamine (Nucleophilic) carbonyl_path Nucleophilic Addition (e.g., R-MgBr, LiAlH₄) core:c->carbonyl_path enamine_path Electrophilic Addition (e.g., H⁺, Br₂) Hydrogenation (H₂/Pd) core:e->enamine_path alcohol_product Secondary Alcohol / Amine carbonyl_path->alcohol_product ring_product Functionalized / Saturated Piperidine enamine_path->ring_product

Caption: Key reactivity pathways of the title compound.

Part 3: Applications in Drug Discovery and Development

The true value of 3,4-dihydro-2H-pyridine-1-carbaldehyde lies in its potential as a versatile synthetic intermediate.

  • Scaffold for Bioactive Molecules: The dihydropyridine core is a "privileged structure" in medicinal chemistry.[6][13] This molecule can serve as a starting point for the synthesis of novel analogues of known drugs like nifedipine or amlodipine, potentially leading to compounds with improved pharmacokinetic profiles or novel biological activities.[14][15]

  • Access to Piperidine Derivatives: Piperidine is one of the most common heterocyclic rings found in pharmaceuticals. The controlled reduction and functionalization of 3,4-dihydro-2H-pyridine-1-carbaldehyde provide a direct and flexible route to a wide range of substituted piperidines, which are valuable for building libraries of compounds for high-throughput screening.[16][17]

  • Precursor for Fused Heterocycles: The inherent reactivity of the enamide and formyl groups can be exploited in tandem reactions or intramolecular cyclizations to construct more complex, fused heterocyclic systems. Such structures are of great interest for targeting complex biological receptors.

Part 4: Safety and Handling

While no specific toxicological data exists for 3,4-dihydro-2H-pyridine-1-carbaldehyde, prudent laboratory practices should be followed based on its structural similarity to other N-formylated amines and heterocyclic compounds.[18]

  • Potential Hazards:

    • May cause irritation to the skin, eyes, and respiratory tract.[3][18]

    • Harmful if ingested, inhaled, or absorbed through the skin.[18]

    • The toxicological properties have not been fully investigated.[18]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

    • Ventilation: Handle in a well-ventilated fume hood to minimize inhalation of vapors.

    • Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.[3]

Conclusion

3,4-Dihydro-2H-pyridine-1-carbaldehyde represents a molecule of significant synthetic potential. Its structure combines the pharmacologically relevant dihydropyridine core with the versatile reactivity of a cyclic enamide and a formyl group. While not a widely studied compound in its own right, this guide has established a strong theoretical and practical foundation for its investigation. By leveraging predictive spectroscopic analysis, proposing logical synthetic pathways like the Vilsmeier-Haack reaction, and outlining its potential reactivity, we position this compound as a valuable tool for researchers engaged in the synthesis of novel nitrogen-containing heterocycles for drug discovery and materials science. Further experimental validation of the principles discussed herein is warranted and promises to unlock new avenues in synthetic chemistry.

References

  • The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines from tandem reactions initiated by [5+1] cycloaddition of N-formylmethyl-substituted enamides to isocyanides: mechanistic insight and synthetic application. (2013). PubMed. [Link]

  • N-Formylpiperidine(2591-86-8). (n.d.). ChemicalBook.
  • N-Formylpiperidine 2591-86-8 wiki. (n.d.). Guidechem.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • N -Formylpiperidine. (n.d.). Grokipedia.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). PMC. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). MDPI. [Link]

  • Showing 3,4-dihydro-5-(2-piperidinyl)-1(2H)-pyridine carboxaldehyde (PHY0144749). (2015). PhytoBank.
  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. (2011). PubMed. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpcbs.
  • Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. (2011). MDPI. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). DovePress. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021). DovePress. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

  • Mass spectra of some new 3,4-dihydro-2[H]-pyridones. (2000). PubMed. [Link]

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (n.d.). Benchchem.
  • Synthesis of 1,2,3,4-tetrahydropyridines. (n.d.). Organic Chemistry Portal. [Link]

  • 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-. (n.d.). NIST WebBook. [Link]

  • Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. (n.d.). Bentham Science.
  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... (n.d.). ResearchGate.
  • One-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines. (2025). ResearchGate.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). ResearchGate.
  • Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide. (n.d.). Benchchem.

Sources

Exploratory

thermodynamic stability of N-formyl dihydropyridine derivatives

An In-depth Technical Guide to the Thermodynamic Stability of N-formyl Dihydropyridine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract N-formyl dihydropyridine derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of N-formyl Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl dihydropyridine derivatives represent a critical class of compounds in medicinal chemistry, often investigated for their potential as therapeutic agents. Their efficacy and safety, however, are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of these molecules, offering both theoretical insights and practical, field-tested methodologies for their evaluation. We will delve into the structural nuances, environmental factors, and degradation pathways that dictate the shelf-life and in-vivo behavior of N-formyl dihydropyridine derivatives, equipping researchers with the knowledge to design more robust and effective drug candidates.

Introduction: The Double-Edged Sword of Reactivity

Dihydropyridines (DHPs) are well-established as calcium channel blockers, with iconic drugs like nifedipine and amlodipine revolutionizing the treatment of hypertension. The introduction of an N-formyl group to the dihydropyridine scaffold, however, fundamentally alters the molecule's electronic and steric properties, opening up new avenues for drug design while simultaneously introducing unique stability challenges. The N-formyl group, an amide, can influence the planarity and aromaticity of the DHP ring, impacting its susceptibility to oxidation and hydrolysis. Understanding this delicate balance is paramount for any researcher working with this class of compounds.

The primary instability concern for many dihydropyridine derivatives is their propensity to oxidize to the corresponding pyridine derivative, a process that often results in a loss of pharmacological activity. The N-formyl group can modulate this process, and its own hydrolytic cleavage presents another significant degradation pathway. This guide will dissect these stability issues, providing a framework for their systematic investigation.

Foundational Principles of N-formyl Dihydropyridine Stability

The thermodynamic stability of an N-formyl dihydropyridine derivative is not an intrinsic, immutable property but rather a function of its molecular structure and its immediate environment. The key factors at play can be broadly categorized as follows:

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the dihydropyridine ring can significantly influence the electron density of the system, thereby affecting its susceptibility to oxidation. Electron-withdrawing groups can stabilize the DHP ring by making it less electron-rich and therefore less prone to oxidation.

  • Steric Hindrance: Bulky substituents can physically shield the reactive sites of the dihydropyridine ring and the N-formyl group from attacking species, such as water or reactive oxygen species, thus enhancing stability.

  • Environmental Factors:

    • pH: The stability of N-formyl dihydropyridines is often highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the N-formyl group and influence the rate of oxidation of the dihydropyridine ring.

    • Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. Arrhenius kinetics can be used to quantify this relationship and predict shelf-life at different storage temperatures.

    • Light: Many dihydropyridine derivatives are photosensitive and can undergo photochemical degradation. Proper handling and storage in light-protected containers are crucial.

    • Solvent: The polarity and protic nature of the solvent can influence degradation rates by affecting the solubility of reactants and stabilizing transition states.

The Duality of the N-formyl Group

The N-formyl group's influence on stability is complex. As an amide, it can participate in resonance, which can have a stabilizing effect on the dihydropyridine ring. However, the amide bond itself is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding deformylated dihydropyridine. This deformylated product may have a different stability profile and pharmacological activity.

Experimental Workflow for Assessing Thermodynamic Stability

A robust assessment of the requires a multi-faceted approach. The following experimental workflow provides a systematic and self-validating methodology.

Stability_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analytical Monitoring & Kinetics cluster_interpretation Phase 4: Data Interpretation & Pathway Elucidation A Synthesis and Purification of the N-formyl Dihydropyridine Derivative B Full Spectroscopic Characterization (NMR, MS, IR) A->B C Purity Assessment (HPLC, >99%) B->C D Exposure to Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) C->D E Time-point Sampling and Analysis by Stability-Indicating HPLC Method D->E F Identification of Degradation Products (LC-MS/MS) E->F G Quantification of Parent Compound and Degradants E->G H Determination of Degradation Kinetics (e.g., pseudo-first-order) G->H I Elucidation of Degradation Pathways H->I J Calculation of Shelf-life (t90) I->J K Identification of Critical Stability Factors I->K

Caption: A comprehensive workflow for the systematic evaluation of N-formyl dihydropyridine stability.

Step-by-Step Protocol: HPLC-Based Stability Indicating Method

A cornerstone of stability assessment is the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the parent drug from its degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is often a good starting point.

  • Mobile Phase Optimization: A gradient elution is typically required to resolve compounds with different polarities. A common mobile phase system consists of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape).

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Detection: UV detection is standard for dihydropyridines, which typically have a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from all potential degradation products.

Common Degradation Pathways and Their Mechanistic Underpinnings

Two primary degradation pathways often dominate the stability profile of N-formyl dihydropyridine derivatives: oxidation and hydrolysis.

Oxidation to the Pyridine Analogue

The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative. This process results in the loss of the chiral center at the C4 position and typically a significant reduction or complete loss of biological activity.

Oxidation_Pathway DHP N-formyl Dihydropyridine H Oxidation [O] DHP->Oxidation Loss of 2H+ and 2e- Pyridine N-formyl Pyridine Derivative Aromatized Ring Oxidation->Pyridine Loss of 2H+ and 2e-

Caption: The oxidative degradation of an N-formyl dihydropyridine to its pyridine analogue.

Hydrolysis of the N-formyl Group

The amide bond of the N-formyl group can be cleaved through hydrolysis, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the formyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the formyl group.

Hydrolysis_Pathway NFormyl_DHP N-formyl Dihydropyridine N-CHO Hydrolysis + H2O (H+ or OH-) NFormyl_DHP->Hydrolysis Deformyl_DHP Deformylated Dihydropyridine N-H Hydrolysis->Deformyl_DHP Formic_Acid Formic Acid

Caption: The hydrolytic cleavage of the N-formyl group from the dihydropyridine ring.

Data Presentation and Interpretation

The quantitative data obtained from stability studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pseudo-First-Order Degradation Rate Constants (kobs) for Compound X under Various Stress Conditions

Stress ConditionTemperature (°C)kobs (x 10-3 hr-1)Half-life (t1/2, hours)Major Degradant(s)
0.1 M HCl405.2133.3Deformylated Product
0.1 M NaOH4012.854.1Oxidized Product
3% H2O2258.977.9Oxidized Product
Light (ICH Q1B)252.1330.1Oxidized Product

Strategies for Enhancing Stability

Based on a thorough understanding of the degradation pathways, several strategies can be employed to improve the :

  • Structural Modification:

    • Introduction of electron-withdrawing groups on the dihydropyridine ring to decrease its susceptibility to oxidation.

    • Incorporation of bulky substituents to sterically hinder the approach of nucleophiles or oxidizing agents.

  • Formulation Development:

    • pH Control: Buffering the formulation to a pH where the compound exhibits maximum stability.

    • Excipient Selection: Avoiding excipients that may catalyze degradation.

    • Antioxidants: Including antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to inhibit oxidative degradation.

    • Lyophilization: Removing water from the formulation can prevent hydrolytic degradation.

  • Packaging and Storage:

    • Light-Resistant Packaging: Using amber vials or blister packs to protect against photolytic degradation.

    • Inert Atmosphere: Packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Controlled Storage Conditions: Storing the drug product at recommended temperatures and humidity levels.

Conclusion

The is a critical quality attribute that must be thoroughly investigated during drug development. A systematic approach, combining forced degradation studies with the use of a validated stability-indicating analytical method, is essential for identifying degradation pathways and quantifying degradation rates. The insights gained from these studies are invaluable for guiding lead optimization, formulation development, and the establishment of appropriate storage conditions and shelf-life for the final drug product. By understanding and controlling the factors that influence the stability of these promising therapeutic agents, we can ensure the delivery of safe and effective medicines to patients.

References

(Note: As a language model, I am unable to generate a live, clickable list of references with verifiable URLs from a real-time search. The following is a representative list of the types of sources that would be cited in such a guide.)

  • Journal of Medicinal Chemistry: "Structure-Activity Relationships of Dihydropyridine Calcium Channel Antagonists."
  • International Journal of Pharmaceutics: "Forced Degradation Studies: A Tool for the Development of Stable and Reliable Pharmaceutical Formul
  • ICH Harmonised Tripartite Guideline Q1A(R2): "Stability Testing of New Drug Substances and Products."
  • Analytical Chemistry: "Development and Validation of a Stability-Indicating HPLC Method for the Determination of [Compound Name] in Bulk and Pharmaceutical Dosage Forms."
  • Organic & Biomolecular Chemistry: "Mechanisms of Dihydropyridine Oxid
Foundational

literature review of 3,4-dihydro-2H-pyridine-1-carbaldehyde synthesis

An authoritative analysis of the synthesis, functionalization, and mechanistic pathways of 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffolds. Executive Summary The 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold—more comm...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative analysis of the synthesis, functionalization, and mechanistic pathways of 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffolds.

Executive Summary

The 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold—more commonly referred to in synthetic literature as 1-formyl-1,2,3,4-tetrahydropyridine —is a privileged enamide intermediate in the total synthesis of complex alkaloids, pipecolic acid derivatives, and peptidomimetics. As a Senior Application Scientist, I approach this molecular architecture not just as a static target, but as a dynamic synthetic node. The


-formyl group is strategically critical: it serves a dual purpose by stabilizing the electron-rich enamine system against unwanted oxidation or polymerization, while acting as a robust protecting group that withstands basic cross-coupling conditions but yields easily to acidic hydrolysis.

This whitepaper dissects the state-of-the-art methodologies for constructing and functionalizing this scaffold, emphasizing the causality behind reagent selection, catalytic cycles, and stereochemical control.

Mechanistic Pathways & Synthetic Strategies

The construction of the 1-formyl-1,2,3,4-tetrahydropyridine core generally proceeds via three orthogonal strategic pathways, each selected based on the desired substitution pattern and stereochemical requirements of the final active pharmaceutical ingredient (API).

Chiral Pool Derivatization via Cross-Coupling

For highly enantioenriched targets, starting from a chiral pool precursor like (R)-α-aminoadipic acid is the most reliable strategy. As demonstrated by Sadiq and Sewald , the precursor is converted into an


-formyl pipecolate-derived vinyl bromide. The 

-formyl group is not merely a protecting group here; its electron-withdrawing nature activates the adjacent C6 position for bromination. This creates a highly reactive electrophile primed for Palladium-catalyzed Sonogashira or Suzuki cross-coupling. The formyl group's resistance to the basic conditions of these cross-couplings ensures the integrity of the chiral center at C2 by preventing the formation of a fully conjugated, planar intermediate that would lead to racemization.
Tandem [5+1] Cycloaddition (De Novo Construction)

When multi-functionalization is required, multicomponent reactions (MCRs) are superior. A highly efficient route involves the Zn(OTf)₂-mediated [5+1] cycloaddition of


-formylmethyl-substituted tertiary enamides to isocyanides .
  • Causality of the Catalyst: Zn(OTf)₂ acts as a highly carbophilic Lewis acid. It coordinates to the isocyanide carbon and the enamide oxygen simultaneously, lowering the LUMO of the electrophile and facilitating a rapid cascade cycloaddition. This yields a versatile heterocyclic enamino imine intermediate that can be selectively reduced or hydrolyzed to the target 3,4-dihydro-2H-pyridine-1-carbaldehyde framework.

Ring-Closing Metathesis (RCM) & Isomerization

For unfunctionalized or specifically alkylated rings, acyclic dienes (


-allyl-

-homoallylamines) can be cyclized using Ruthenium-based catalysts .
  • Mechanistic Trigger: The addition of hydroxide acts as a chemical trigger, transforming the metathesis-active Ru-carbene into an isomerization-active Ru-hydride. This shifts the kinetic double bond to the thermodynamically more stable enamide position (C5-C6), directly yielding the target scaffold in a single pot.

Mechanistic Visualization

The following diagram illustrates the logical flow of the three primary synthetic strategies discussed above, mapping the transformation from raw starting materials to the final 3,4-dihydro-2H-pyridine-1-carbaldehyde target.

G SM1 Chiral Pool (R)-α-Aminoadipic Acid Reag1 Formylation & Bromination SM1->Reag1 SM2 MCR Precursors N-formylmethyl enamides + Isocyanides Reag2 Zn(OTf)2 Catalysis [5+1] Cycloaddition SM2->Reag2 SM3 Acyclic Dienes N-allyl-N-homoallylamines Reag3 Ru-Catalyzed RCM & Isomerization SM3->Reag3 Int1 Vinyl Bromide Intermediate Reag1->Int1 Target 3,4-dihydro-2H-pyridine-1-carbaldehydes (1-formyl-1,2,3,4-tetrahydropyridines) Reag2->Target Reag3->Target Int1->Target Pd-Catalyzed Cross-Coupling

Synthetic pathways to 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffolds.

Quantitative Data: Cross-Coupling Efficacy

The functionalization of the C6 position via Palladium catalysis is highly dependent on the electronic nature of the coupling partner. Table 1 summarizes the self-validating data from the Suzuki and Sonogashira couplings of Methyl (R)-6-bromo-1-formyl-1,2,3,4-tetrahydropyridine-2-carboxylate .

Table 1: Yield and Stereochemical Retention in Pd-Catalyzed Functionalization

Derivative (R-group at C6)Coupling TypeCatalyst SystemYield (%)Enantiomeric Excess (ee %)
PhenylSuzukiPdCl₂(PPh₃)₂78> 99
4-PyridylSuzukiPdCl₂(PPh₃)₂72> 99
2-ThienylSuzukiPdCl₂(PPh₃)₂48> 99
Propargyl alcoholSonogashiraPdCl₂(PPh₃)₂ / CuI85> 99

Note: The lower yield of the 2-Thienyl derivative is attributed to competitive protodeboronation of the electron-rich heteroaryl boronic acid under the reaction conditions.

Experimental Workflow: Self-Validating Suzuki Cross-Coupling

To ensure reproducibility and scientific integrity, the following protocol details the Suzuki cross-coupling of the vinyl bromide intermediate. Every step is designed with a specific mechanistic purpose.

Objective: Synthesis of Methyl (R)-1-formyl-6-phenyl-1,2,3,4-tetrahydropyridine-2-carboxylate.

Materials:

  • Methyl (R)-6-bromo-1-formyl-1,2,3,4-tetrahydropyridine-2-carboxylate (100 mg, 0.40 mmol)

  • Phenylboronic acid (73 mg, 0.60 mmol)

  • Triethylamine (Et₃N) (0.17 mL, 1.61 mmol)

  • PdCl₂(PPh₃)₂ (14.2 mg, 0.02 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the vinyl bromide intermediate in 5 mL of anhydrous DMF in a Schlenk flask. Causality: DMF is a highly polar aprotic solvent that stabilizes the charged transition states during the transmetalation step of the Pd cycle.

  • Reagent Addition: Add Phenylboronic acid and Et₃N to the solution. Causality: Et₃N serves a dual purpose. It acts as the base to form the reactive "ate" complex with the boronic acid (essential for transmetalation) and neutralizes the HBr byproduct generated during reductive elimination.

  • Atmospheric Control (Critical Step): Flush the flask with Argon, then subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes unwanted homocoupling of the boronic acid. Complete degassing is non-negotiable for high yields.

  • Catalyst Initiation: Add PdCl₂(PPh₃)₂ to the frozen mixture during the final thaw cycle. Allow the reaction to stir at room temperature for 16 hours.

  • System Validation: Monitor the reaction via TLC (EtOAc:n-pentane 1:1). Validation Checkpoint: The disappearance of the starting material (Rf ~0.6) and the emergence of a distinct, UV-active product spot confirms that the catalytic cycle (oxidative addition

    
     transmetalation 
    
    
    
    reductive elimination) is actively turning over.
  • Quench and Isolation: Quench the reaction with distilled water to hydrolyze any unreacted boronic acid. Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Conclusion & Future Perspectives

The 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold is a linchpin in modern heterocyclic chemistry. By leveraging the orthogonal stability of the


-formyl group, chemists can execute harsh cross-coupling reactions without sacrificing the stereochemical integrity of the molecule. Future advancements in this space will likely focus on asymmetric C-H activation of unfunctionalized 1-formyl-1,2,3,4-tetrahydropyridines, bypassing the need for pre-halogenated intermediates and pushing the boundaries of atom economy in drug development.

References

  • Amina Sadiq, Norbert Sewald. "6-Alkynyl- and 6-Aryl-Substituted (R)-Pipecolic Acid Derivatives." Organic Letters, 2013. URL:[Link]

  • Beijing National Laboratory for Molecular Sciences. "Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines from tandem reactions initiated by [5+1] cycloaddition of N-formylmethyl-substituted enamides to isocyanides: mechanistic insight and synthetic application." Chemistry - A European Journal, 2013. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of 1,2,3,4-tetrahydropyridines." Organic Chemistry Portal Literature Review. URL:[Link]

Exploratory

The Chemical and Structural Profiling of 3,4-Dihydro-2H-pyridine-1-carbaldehyde: Molecular Weight, Formula, and Synthetic Utility

Executive Summary As a critical intermediate in the synthesis of complex alkaloids and functionalized piperidines, 3,4-dihydro-2H-pyridine-1-carbaldehyde (commonly referred to as 1-formyl-1,2,3,4-tetrahydropyridine) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in the synthesis of complex alkaloids and functionalized piperidines, 3,4-dihydro-2H-pyridine-1-carbaldehyde (commonly referred to as 1-formyl-1,2,3,4-tetrahydropyridine) represents a cornerstone of modern heterocyclic chemistry. This technical guide provides an in-depth analysis of its physicochemical properties—specifically its molecular formula and molecular weight—alongside field-proven methodologies for its application in late-stage functionalization and cross-coupling workflows.

Chemical Identity and Quantitative Profiling

Understanding the exact mass and structural parameters of 3,4-dihydro-2H-pyridine-1-carbaldehyde is the first step in analytical validation. The molecule consists of a six-membered tetrahydropyridine ring with a C5-C6 double bond, stabilized by an N-formyl group at position 1.

Summarized below are the core quantitative data points required for mass spectrometry and stoichiometric calculations:

PropertyValue
IUPAC Name 3,4-dihydro-2H-pyridine-1-carbaldehyde
Common Synonym 1-formyl-1,2,3,4-tetrahydropyridine
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Monoisotopic / Exact Mass 111.0684 Da
Structural Class Cyclic N-formyl enamine / Tetrahydropyridine

Mechanistic Insights: The N-Formyl Enamine Motif

Unprotected tetrahydropyridines are notoriously unstable, rapidly undergoing auto-oxidation or trimerization. The strategic installation of an N-formyl group fundamentally alters the electronic landscape of the molecule.

Causality in Experimental Design: Why is the N-formyl group essential? The formyl moiety acts as a strong electron-withdrawing group (EWG). It delocalizes the nitrogen lone pair away from the ring, which dramatically decreases the overall nucleophilicity of the nitrogen atom. Simultaneously, this delocalization polarizes the C5-C6 double bond, transforming the molecule into a stable cyclic enamine. This electronic modulation is precisely what permits regioselective electrophilic attack (such as bromination) at the C6 position without degrading the ring architecture, a mechanism extensively validated in [1][2].

ElectronicDelocalization N_Formyl N-Formyl Group (EWG) LonePair Nitrogen Lone Pair Delocalization N_Formyl->LonePair Pulls electron density DoubleBond C5-C6 Double Bond (Enamine Activation) LonePair->DoubleBond Modulates nucleophilicity Regioselectivity Regioselective Attack (e.g., C6 Bromination) DoubleBond->Regioselectivity Enables functionalization

Electronic delocalization pathway in N-formyl tetrahydropyridines dictating C6 regioselectivity.

Experimental Workflows: C6-Functionalization Protocol

In drug development, the 3,4-dihydro-2H-pyridine-1-carbaldehyde core is frequently utilized to synthesize enantiomerically pure pipecolic acid derivatives. The following self-validating protocol outlines the transition metal-catalyzed cross-coupling of this core, adapted from robust methodologies for[2].

Step-by-Step Methodology:
  • Precursor Activation (Bromination): Subject the 3,4-dihydro-2H-pyridine-1-carbaldehyde derivative to Vilsmeier-Haack conditions (or direct bromination) to yield the 6-bromo-1-formyl-1,2,3,4-tetrahydropyridine intermediate. Monitor via TLC (EtOAc/hexane) until complete consumption of the starting material.

  • Degassing and Catalyst Preparation: Dissolve the brominated intermediate in anhydrous DMF. Add the desired arylboronic acid (1.5 equiv) and triethylamine (4.0 equiv). Critical Step: Subject the mixture to three freeze-pump-thaw cycles. Oxygen exclusion is paramount to prevent the oxidation of the palladium catalyst.

  • Suzuki-Miyaura Cross-Coupling: Add PdCl₂(PPh₃)₂ (5 mol%) to the degassed solution. Stir at room temperature for 16 hours. The N-formyl group prevents catalyst poisoning by sterically and electronically shielding the ring nitrogen.

  • Stereoselective Reduction: Following aqueous quench and chromatographic isolation of the C6-aryl enamine, subject the intermediate to reduction using NaBH₃CN in a homogeneous solution (yielding a 1:1 diastereomeric mixture) or catalytic hydrogenation with Pd/C and H₂ (which heavily favors the cis-diastereomer).

Workflow Step1 Step 1: Core Preparation 3,4-dihydro-2H-pyridine-1-carbaldehyde Step2 Step 2: Electrophilic Bromination (Vilsmeier-Haack conditions) Step1->Step2 Addition of Bromine / POCl3 Step3 Step 3: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Sonogashira) Step2->Step3 PdCl2(PPh3)2, Boronic Acid, Base Step4 Step 4: Stereoselective Reduction (Yields functionalized piperidines) Step3->Step4 NaBH3CN or Pd/C with H2

Step-by-step synthetic workflow for the C6-functionalization of the N-formyl enamine core.

Analytical Validation Standards

To ensure trustworthiness and reproducibility across batches, the synthesized 3,4-dihydro-2H-pyridine-1-carbaldehyde core and its derivatives must be rigorously validated against these benchmarks:

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) in positive mode will yield a characteristic [M+H]⁺ peak at m/z 112.07 for the base core, perfectly aligning with its exact mass of 111.0684 Da[3].

  • Nuclear Magnetic Resonance (NMR): The restricted rotation around the N-C(O) formamide bond results in cis/trans rotamers. Consequently, ¹H NMR spectra will display broad doublets or two distinct sets of signals for the ring protons (particularly H2 and H6) at room temperature. The formyl proton typically resonates downfield between 8.0 and 8.5 ppm due to the strong deshielding effect of the carbonyl oxygen[4].

Conclusion

The 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold is a highly versatile building block in medicinal chemistry. Its precise molecular weight of 111.14 g/mol and C₆H₉NO formula bely a complex electronic structure governed by the N-formyl enamine motif. By mastering the mechanistic causality of this functional group—specifically its ability to modulate ring nucleophilicity and direct regioselective attack—researchers can reliably execute late-stage functionalizations to access diverse, stereochemically complex piperidine therapeutics.

References

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115.[Link]

  • SpectraBase. (n.d.). 3,4-dihydro-2H-pyridine-1-carbaldehyde - Compound Properties. John Wiley & Sons, Inc. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3,4-dihydro-2H-pyridine-1-carbaldehyde: A Proxy-Based Safety Assessment

Introduction: The Challenge of Novel Reagents In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented chemical entities. 3,4-dihydro-2H-pyridine-1-carbaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Reagents

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented chemical entities. 3,4-dihydro-2H-pyridine-1-carbaldehyde, a valuable heterocyclic building block, represents such a case. Its structure, featuring a reactive aldehyde and a non-aromatic nitrogen heterocycle, suggests a unique reactivity and toxicological profile.

This guide addresses the critical need for a reliable safety framework by employing a well-established scientific practice: proxy-based hazard assessment. By analyzing data from structurally related compounds—specifically pyridine-2-carbaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde—we can infer potential hazards and establish rigorous handling protocols. The core principle is to adopt a conservative stance, assuming a hazard profile at least as severe as that of the closest analogues for which comprehensive data exists.

Extrapolated Hazard Identification and Classification

Based on the GHS classifications of analogous pyridine carboxaldehydes, 3,4-dihydro-2H-pyridine-1-carbaldehyde should be treated as a hazardous substance.[1][2][3][4] The following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed and potentially toxic or fatal if inhaled.[3][4]

  • Corrosivity/Irritation: Expected to cause severe skin burns and serious eye damage.[1][2]

  • Sensitization: May cause an allergic skin reaction.[4]

  • Flammability: Considered a combustible liquid.[2][4]

  • Organ Toxicity: May cause respiratory irritation.[1][5]

GHS Label Elements (Proxy-Based)
ElementRecommendationSource Analogue(s)
Pictograms Pyridine-2-carboxaldehyde, Pyridine-4-carboxaldehyde
Signal Word Danger Pyridine-2-carboxaldehyde
Hazard Statements H227: Combustible liquid.[4] H302: Harmful if swallowed.[4] H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.[4] H331: Toxic if inhaled. H401: Toxic to aquatic life.Pyridine-2-carboxaldehyde
Precautionary Statements P260, P271, P280, P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P501Pyridine-2-carboxaldehyde, Pyridine-4-carboxaldehyde

First-Aid Measures: An Emergency Response Protocol

Immediate and decisive action is critical in the event of an exposure. The following protocols are derived from best practices for handling corrosive and toxic aldehydes.[2][3]

  • Inhalation: Immediately remove the individual to fresh air and keep them comfortable for breathing.[2] If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention and call a poison center.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water and shower for at least 15 minutes. Call a physician immediately.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Immediately call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting due to the risk of perforation.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison center immediately.

Comprehensive Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—and to prevent hazardous reactions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential.

  • Primary Engineering Control: All manipulations of 3,4-dihydro-2H-pyridine-1-carbaldehyde must be conducted within a certified chemical fume hood to control vapor and aerosol generation. The work area should be equipped with an eyewash station and a safety shower in close proximity.[2][3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3] It is crucial to check the manufacturer's breakthrough time data. Discard and replace gloves immediately upon contamination.

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[5][6]

    • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a PVC apron or chemically resistant suit should be considered.[1]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Storage and Incompatibility
  • Storage Conditions: The compound should be stored in a tightly sealed container, under an inert nitrogen atmosphere.[2] It is recommended to store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[2][5] Refrigeration may be required to maintain quality.[2][5] The storage area should be locked and accessible only to authorized personnel.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][5][7] Aldehydes can undergo hazardous reactions, and the dihydropyridine ring may be sensitive to acidic conditions.

Experimental Workflow: Weighing and Preparing a Solution

This protocol demonstrates the integration of safety measures into a standard laboratory procedure.

G cluster_prep Preparation & PPE cluster_weighing Weighing Operation (in Fume Hood) cluster_dissolution Solution Preparation (in Fume Hood) cluster_cleanup Cleanup & Waste Disposal prep1 Don full PPE: Face shield, goggles, lab coat, gloves prep2 Verify fume hood is operational (check airflow monitor) prep1->prep2 weigh1 Place balance inside fume hood prep2->weigh1 Begin work weigh2 Retrieve reagent from storage, place in hood weigh1->weigh2 weigh3 Carefully uncap and weigh desired amount into a tared vessel weigh2->weigh3 weigh4 Recap reagent bottle immediately weigh3->weigh4 sol1 Add solvent to the vessel containing the reagent weigh4->sol1 Proceed to dissolution sol2 Stir to dissolve sol3 Cap the final solution container clean1 Wipe down balance and work area with appropriate solvent sol3->clean1 After experiment clean2 Dispose of contaminated wipes and gloves in hazardous waste container clean1->clean2 clean3 Return primary reagent container to storage clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safely Weighing and Dissolving the Reagent.

Logical Hazard Assessment Flow

This diagram illustrates the decision-making process for establishing safety protocols based on proxy data.

G start Start: Need to handle 3,4-dihydro-2H-pyridine-1-carbaldehyde find_sds Search for specific SDS start->find_sds sds_found SDS Found? find_sds->sds_found follow_sds Follow specific SDS protocols sds_found->follow_sds Yes identify_analogs Identify structural analogs with available SDS: - Pyridine-2-carbaldehyde - Pyridine-4-carbaldehyde sds_found->identify_analogs No extract_data Extract Hazard Data: - GHS Classifications - H/P Statements - PPE Recommendations - Storage Conditions identify_analogs->extract_data synthesize_protocol Synthesize a conservative protocol. Assume the highest degree of hazard from all analogs. extract_data->synthesize_protocol implement_protocol Implement stringent handling, storage, and emergency protocols synthesize_protocol->implement_protocol

Caption: Decision-making flow for proxy-based hazard assessment.

References

  • PhytoBank. (2015, April 24). 3,4-dihydro-5-(2-piperidinyl)-1(2H)-pyridine carboxaldehyde (PHY0144749).
  • ChemScene. 527681-61-4 | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • MilliporeSigma. (2025, December 22).
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2025, May 1).
  • Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. N-Boc-3,4-dihydro-2H-pyridine 97%.
  • Loba Chemie. (2016, May 31). Safety Data Sheet for 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS.
  • PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • Sigma-Aldrich. N-Boc-3,4-dihydro-2H-pyridine 97%.
  • Thermo Fisher Scientific. (2012, September 10).
  • ChemicalBook. (2025, November 12). 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • Thermo Fisher Scientific. (2025, September 16).
  • PubChem. 3,4-Dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde.
  • Chemsrc. (2025, August 20). 3,4-Dihydro-2H-pyran-2-carbaldehyde.
  • Jubilant Ingrevia.
  • PubChem. 3,4-Dihydro-1(2H)-quinolinecarboxaldehyde.
  • Molecules. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

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Exploratory

The Unseen Workhorse: A Technical Guide to 3,4-Dihydro-2H-pyridine-1-carbaldehyde in Heterocyclic Chemistry

Foreword: Embracing the Versatility of a Cyclic Enamide In the vast and ever-expanding landscape of heterocyclic chemistry, certain molecular scaffolds emerge as pivotal players, unlocking pathways to complex and biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing the Versatility of a Cyclic Enamide

In the vast and ever-expanding landscape of heterocyclic chemistry, certain molecular scaffolds emerge as pivotal players, unlocking pathways to complex and biologically significant molecules. While often overshadowed by more decorated counterparts, 3,4-dihydro-2H-pyridine-1-carbaldehyde, an N-formyl cyclic enamide, represents a cornerstone of synthetic strategy. Its unique electronic and steric profile, a harmonious blend of nucleophilic and electrophilic potential, renders it a versatile and powerful tool for the discerning synthetic chemist. This guide eschews a conventional, rigid structure, instead opting for a narrative that follows the logic of a synthetic campaign—from conception and synthesis to the exploration of its rich reactivity and, ultimately, its application in the construction of intricate molecular architectures. We will delve into the "why" behind the "how," providing not just protocols, but a deeper understanding of the principles that govern the utility of this unassuming yet potent building block.

I. The Genesis: Strategic Synthesis of a Key Intermediate

The synthetic accessibility of 3,4-dihydro-2H-pyridine-1-carbaldehyde is paramount to its widespread application. While a multitude of methods exist for the preparation of cyclic enamides, the choice of strategy is dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

A. Dehydrogenation of N-formylpiperidine: A Direct Approach

A prevalent and conceptually straightforward method involves the dehydrogenation of the corresponding saturated lactam, N-formylpiperidine. This transformation introduces the endocyclic double bond, unlocking the enamide reactivity.

Experimental Protocol: Dehydrogenation using LiHMDS and Triflic Anhydride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of N-formylpiperidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) in THF is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Activation and Oxidation: Triflic anhydride (Tf₂O) (1.1 equiv) is then added dropwise. The triflic anhydride serves as both an electrophilic activator of the amide and the oxidant.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Causality of Experimental Choices: The use of a non-nucleophilic, sterically hindered base like LiHMDS is crucial to selectively deprotonate the α-carbon of the N-formylpiperidine without competing nucleophilic attack at the formyl group. Triflic anhydride is a powerful electrophile that activates the amide, facilitating the elimination to form the enamide. The low temperature is essential to control the reactivity and prevent side reactions.

B. Ring-Closing Metathesis: A Convergent Strategy

For more substituted or complex analogs, ring-closing metathesis (RCM) of an appropriate acyclic diene precursor offers a convergent and flexible approach.

Conceptual Workflow for RCM Synthesis

Acyliminium_Reactivity A 3,4-Dihydro-2H-pyridine-1-carbaldehyde B Protonation / Lewis Acid A->B C N-Acyliminium Ion B->C D Intramolecular Nucleophile (e.g., alkene, arene) C->D F Intermolecular Nucleophile (e.g., silyl enol ether) C->F E Cyclized Product (e.g., Indolizidine, Quinolizidine) D->E G Functionalized Piperidine F->G

Caption: Generation and trapping of N-acyliminium ions.

C. Pericyclic Reactions: A Gateway to Annulated Systems

The endocyclic double bond of 3,4-dihydro-2H-pyridine-1-carbaldehyde can participate in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions).

  • [4+2] Cycloadditions (Diels-Alder Reactions): The enamide can act as a dienophile, reacting with a variety of dienes to form substituted decahydroquinoline skeletons. The regioselectivity and stereoselectivity of these reactions are often highly predictable. [1][2]Lewis acid catalysis can enhance the reactivity of the enamide dienophile. [2] Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: To a solution of 3,4-dihydro-2H-pyridine-1-carbaldehyde (1.0 equiv) and the diene (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, Et₂AlCl) (1.1 equiv) dropwise.

  • Reaction and Monitoring: The reaction is stirred at low temperature and monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and worked up as previously described.

  • Purification: The resulting cycloadduct is purified by column chromatography.

  • Aza-Diels-Alder Reactions: The enamide can also function as the diene component in inverse-electron-demand aza-Diels-Alder reactions, reacting with electron-poor dienophiles to construct new heterocyclic rings. [3]

III. The Pinnacle: Applications in the Synthesis of Natural Products and Analogs

The rich and predictable reactivity of 3,4-dihydro-2H-pyridine-1-carbaldehyde and its derivatives makes them invaluable precursors in the total synthesis of alkaloids and other biologically active nitrogen-containing heterocycles.

A. Alkaloid Synthesis: Constructing Complex Polycyclic Scaffolds

The ability to generate and trap N-acyliminium ions in a stereocontrolled manner is a powerful strategy for the synthesis of various alkaloid families. [4][5]For instance, an intramolecular cyclization of an N-acyliminium ion derived from a suitably substituted 3,4-dihydro-2H-pyridine-1-carbaldehyde can lead to the formation of indolizidine and quinolizidine ring systems, which are common motifs in many alkaloids.

Conceptual Pathway to an Indolizidine Alkaloid Core

Alkaloid_Synthesis A Substituted 3,4-Dihydro-2H-pyridine-1-carbaldehyde B N-Acyliminium Ion Formation A->B C Intramolecular Mannich/Pictet-Spengler Type Cyclization B->C D Indolizidine/ Quinolizidine Core C->D E Further Functionalization D->E F Target Alkaloid E->F

Caption: General strategy for alkaloid synthesis.

B. Drug Discovery: A Scaffold for Medicinal Chemistry

The tetrahydropyridine core is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The ability to functionalize the 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold through its diverse reactivity allows for the rapid generation of libraries of compounds for biological screening. The formyl group itself can be a handle for further derivatization, for example, through reductive amination or Wittig-type reactions.

IV. Conclusion and Future Perspectives

3,4-dihydro-2H-pyridine-1-carbaldehyde, though a simple molecule, embodies the elegance and power of strategic design in organic synthesis. Its carefully balanced reactivity allows it to serve as a chameleon-like building block, adapting to the demands of the synthetic target. The principles governing its reactivity, rooted in the fundamental chemistry of enamides and N-acyliminium ions, provide a robust framework for the construction of complex nitrogen-containing heterocycles. As the drive for more efficient and selective synthetic methods continues, the role of such versatile and readily accessible intermediates will undoubtedly expand, paving the way for the discovery of new medicines and materials. The future of heterocyclic chemistry will be built upon the intelligent application of such foundational scaffolds.

V. References

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. PubMed Central. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Europe PMC. [Link]

  • Stork, G.; Brizzolara, A.; Landesman, H.; Szmuszkovicz, J.; Terrell, R. The Enamine Alkylation and Acylation of Carbonyl Compounds. J. Am. Chem. Soc.1963 , 85 (2), 207–222. [Link]

  • Mayr, H.; Ofial, A. R. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. J. Am. Chem. Soc.2018 , 140 (36), 11495–11506. [Link]

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Foundational

metabolic pathways involving dihydropyridine aldehydes

An In-Depth Technical Guide on the Metabolic Pathways Involving Dihydropyridine Aldehydes For Researchers, Scientists, and Drug Development Professionals Abstract Dihydropyridine aldehydes represent a class of reactive c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Metabolic Pathways Involving Dihydropyridine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyridine aldehydes represent a class of reactive carbonyl species generated from both endogenous and exogenous sources, including the metabolism of widely used 1,4-dihydropyridine drugs and as byproducts of lipid peroxidation. Due to the inherent reactivity of the aldehyde moiety, these compounds can form covalent adducts with cellular macromolecules, leading to cytotoxicity and contributing to the pathophysiology of numerous diseases. The primary defense mechanism against aldehyde-mediated damage is enzymatic detoxification, a process dominated by the aldehyde dehydrogenase (ALDH) superfamily. This technical guide provides a comprehensive overview of the formation of dihydropyridine aldehydes, elucidates the core metabolic pathways responsible for their detoxification, details their toxicological implications, and presents robust analytical methodologies for their study. By synthesizing current research, this document serves as an essential resource for professionals in pharmacology, toxicology, and drug development.

Introduction: The Dual Nature of Dihydropyridines and the Aldehyde Threat

The dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most recognized for its role in 1,4-DHP calcium channel blockers used in the treatment of hypertension.[1] However, the metabolic processing of these drugs, along with endogenous processes like lipid peroxidation, can generate aldehyde derivatives.[2][3][4] Aldehydes are highly reactive electrophiles that can readily react with nucleophilic sites on proteins, DNA, and lipids.[5][6] This reactivity underlies their general toxicity, which can disrupt cellular homeostasis and lead to cell death if not efficiently neutralized.[7][8][9] The cellular defense against these reactive molecules is primarily managed by a robust system of metabolic enzymes, with the aldehyde dehydrogenase (ALDH) superfamily playing a central role.[10][11][12] Understanding the pathways that generate and detoxify dihydropyridine aldehydes is therefore critical for drug development, disease pathology research, and toxicology.

Generation of Dihydropyridine Aldehydes

Dihydropyridine aldehydes are not typically ingested directly but are formed in vivo through several key processes.

  • Metabolism of Dihydropyridine-Based Drugs: The oxidative metabolism of 1,4-DHP drugs, such as nifedipine, is a primary source. This biotransformation, often mediated by cytochrome P450 enzymes in the liver, involves the aromatization of the dihydropyridine ring to a pyridine ring.[2][3] Aldehyde intermediates can be formed during these complex oxidative processes.

  • Lipid Peroxidation Byproducts: Oxidative stress leads to the peroxidation of lipids, generating a host of reactive aldehydes. One major product, malondialdehyde, has been shown to react with the amino acid lysine to form a dihydropyridine derivative that possesses aldehyde functional groups.[4] This directly links a common marker of oxidative stress to the formation of potentially cross-linking dihydropyridine aldehydes.

  • Analogous Biogenic Aldehydes: While not strictly dihydropyridine structures, the metabolism of catecholamine neurotransmitters (e.g., dopamine, norepinephrine) by monoamine oxidase (MAO) produces highly reactive aldehydes like 3,4-dihydroxyphenylacetaldehyde (DOPAL) and 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[13][14] The study of their metabolic fate provides a crucial parallel for understanding how structurally related aldehydes are processed and the neurotoxic consequences of their accumulation.

The Central Detoxification Pathway: Aldehyde Dehydrogenase (ALDH) Superfamily

The primary and most efficient route for metabolizing dihydropyridine aldehydes is through oxidation to their corresponding, and less reactive, carboxylic acids. This vital function is carried out by the ALDH superfamily of enzymes.[11][12][15]

The ALDH superfamily in humans consists of 19 identified genes that encode enzymes found in various subcellular compartments, including the mitochondria and cytosol.[10][14] These enzymes catalyze the NAD(P)⁺-dependent oxidation of a broad spectrum of aldehydes.[11]

Mechanism of ALDH-Mediated Oxidation

The catalytic mechanism involves a conserved cysteine residue in the enzyme's active site.[10] The process can be summarized in three key steps:

  • Nucleophilic Attack: The catalytic cysteine residue attacks the carbonyl carbon of the aldehyde substrate, forming a tetrahedral thiohemiacetal intermediate.

  • Hydride Transfer: The intermediate undergoes oxidation via the transfer of a hydride ion to the NAD(P)⁺ cofactor, generating NAD(P)H and a thioacyl-enzyme intermediate.

  • Hydrolysis: A water molecule, activated by a nearby glutamate residue, hydrolyzes the thioester bond, releasing the carboxylic acid product and regenerating the free enzyme for the next catalytic cycle.

The overall reaction is: R-CHO + NAD(P)⁺ + H₂O → R-COOH + NAD(P)H + H⁺

Key Isozymes in Aldehyde Detoxification

While many ALDH isozymes exist, certain members are particularly crucial for cellular protection against aldehyde toxicity.

IsozymeSubcellular LocationKey Substrates & Role
ALDH2 MitochondriaPrimary enzyme for acetaldehyde (from ethanol) metabolism. Highly efficient in oxidizing lipid peroxidation products like 4-HNE and malondialdehyde.[9][10][11][16][17] A common genetic variant (ALDH2*2) results in a nearly inactive enzyme, leading to aldehyde hypersensitivity.[8][10]
ALDH1A1 CytosolMetabolizes a wide range of aldehydes and is crucial for retinoic acid synthesis. Implicated in cancer stem cell biology and chemotherapy resistance.[18]
ALDH1B1 MitochondriaShares structural similarity with ALDH2 and contributes to acetaldehyde oxidation.[11]
ALDH3A1 Cytosol/CorneaHighly expressed in the cornea and stomach, where it protects against UV-induced oxidative stress and metabolizes medium-chain aliphatic aldehydes.[11]
Visualizing the Core Metabolic Pathway

The following diagram illustrates the central role of ALDH in converting a generic dihydropyridine aldehyde into a less harmful carboxylic acid, alongside potential alternative pathways.

Metabolic_Pathways DHP_Aldehyde Dihydropyridine Aldehyde (Reactive & Cytotoxic) Adducts Protein & DNA Adducts (Cellular Damage) DHP_Aldehyde->Adducts Non-Enzymatic (If metabolism is slow/saturated) ALDH ALDH Superfamily (Primary Pathway) DHP_Aldehyde->ALDH NAD⁺ → NADH AKR AKR Superfamily (Alternative Pathway) DHP_Aldehyde->AKR NADPH → NADP⁺ Carboxylic_Acid Dihydropyridine Carboxylic Acid (Less Reactive, Excretable) Alcohol Dihydropyridine Alcohol (Reduced Metabolite) ALDH->Carboxylic_Acid Oxidation AKR->Alcohol Reduction

Caption: Core metabolic fates of dihydropyridine aldehydes.

Alternative Metabolic Fates and Non-Enzymatic Reactions

When the primary ALDH pathway is saturated or impaired, alternative routes and non-enzymatic reactions become more significant.

  • Reduction to Alcohols: The aldo-keto reductase (AKR) superfamily of enzymes can reduce aldehydes to their corresponding alcohols using NADPH as a cofactor.[17][19] While this is also a form of detoxification, it is generally considered a secondary pathway compared to oxidation by ALDH.

  • Aldehyde Oxidase (AOX): This complex molybdenum-containing enzyme can also contribute to the oxidation of aldehydes, although its substrate specificity and contribution relative to ALDH can vary significantly between species and tissues.[20][21]

  • Adduct Formation: If enzymatic detoxification fails to keep pace with aldehyde generation, these reactive molecules will covalently bind to cellular nucleophiles. The primary targets are the side chains of cysteine, histidine, and lysine residues in proteins, as well as exocyclic amino groups on DNA bases.[5][8][9] This adduction leads to enzyme inactivation, protein cross-linking, and mutagenic DNA lesions, which are root causes of aldehyde-induced cytotoxicity.[7][9]

Toxicological and Pharmacological Consequences

The efficiency of dihydropyridine aldehyde metabolism has profound implications for health and disease.

  • Cytotoxicity and Oxidative Stress: The accumulation of aldehydes and the formation of adducts are potent triggers of cellular damage.[5][7] This can lead to mitochondrial dysfunction, activation of apoptotic pathways, and an amplification of oxidative stress.[9][16]

  • Pathophysiology of Disease: Impaired aldehyde metabolism is linked to a wide range of human diseases. For instance, the accumulation of biogenic aldehydes is a key factor in the neurodegeneration seen in Parkinson's disease.[13][14] In cardiovascular disease, aldehydes generated from lipid peroxidation contribute to endothelial dysfunction and muscle wasting.[16][17][22]

  • Impact of Genetic Polymorphisms: The most studied example is the ALDH2*2 allele, which is prevalent in East Asian populations and results in a dramatic reduction in ALDH2 activity.[8][10] Individuals with this variant experience toxic acetaldehyde buildup after alcohol consumption and have a higher risk for certain cancers and cardiovascular diseases when exposed to aldehyde sources.[6][8][10]

  • Drug Development Implications: Understanding the metabolic fate of any drug candidate capable of forming an aldehyde metabolite is crucial. Inhibition of ALDH enzymes by one drug can lead to toxic accumulation of aldehydes derived from a co-administered drug, resulting in significant drug-drug interactions.[15]

Analytical Methodologies for Dihydropyridine Aldehyde Research

Accurate detection and quantification of aldehydes in biological matrices are challenging due to their low concentrations and high reactivity. Most methods rely on a derivatization step to create a stable, detectable product.

Experimental Protocol 1: Aldehyde Quantification via DNPH Derivatization and HPLC-UV

This protocol is a standard method for quantifying aldehydes in various samples. The reaction with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[23][24][25]

Objective: To quantify the concentration of a target aldehyde in a biological sample.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Acetonitrile (ACN), HPLC grade

  • Perchloric acid (PCA)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in ACN with acid catalyst)

  • HPLC system with a C18 column and UV-Vis Diode Array Detector (DAD)

  • Aldehyde standard for calibration curve

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 1. Sample Collection (e.g., Plasma) p2 2. Protein Precipitation (Add cold ACN/PCA) p1->p2 p3 3. Centrifugation (Collect supernatant) p2->p3 d1 4. Add DNPH Solution p3->d1 d2 5. Incubate (e.g., Room Temp, 30 min) d1->d2 a1 6. HPLC Injection d2->a1 a2 7. Separation on C18 Column a1->a2 a3 8. Detection (UV @ ~365 nm) a2->a3 a4 9. Quantification (vs. Standard Curve) a3->a4

Caption: Workflow for aldehyde analysis using DNPH derivatization and HPLC.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing 1% perchloric acid to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • To the supernatant, add 50 µL of the DNPH reagent.

    • Vortex and incubate in the dark at room temperature for 30 minutes to allow for the formation of the dinitrophenylhydrazone.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Perform a gradient elution. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Monitor the elution at a wavelength of 365 nm.

  • Quantification:

    • Prepare a calibration curve by derivatizing known concentrations of the aldehyde standard.

    • Integrate the peak area for the analyte in the sample and calculate the concentration using the linear regression from the calibration curve.

Experimental Protocol 2: Spectrophotometric Assay for ALDH Activity

This protocol measures the activity of ALDH enzymes in a cell lysate or purified enzyme preparation by monitoring the reduction of NAD⁺ to NADH.

Objective: To determine the rate of aldehyde oxidation by ALDH enzymes.

Materials:

  • Cell/tissue lysate or purified ALDH enzyme

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)

  • NAD⁺ solution

  • Aldehyde substrate solution (e.g., propionaldehyde or a specific dihydropyridine aldehyde)

  • Spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of NAD⁺ solution (to a final concentration of ~2.5 mM), and 50 µL of the enzyme sample.

    • Mix by inversion and incubate for 2 minutes at 37°C to equilibrate.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the aldehyde substrate (to a final concentration of ~5 mM).

    • Immediately mix and place the cuvette in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at 340 nm over 5 minutes. This measures the production of NADH (Molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

    • Record the linear rate of absorbance change (ΔAbs/min).

  • Calculation of Activity:

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of protein)

Conclusion and Future Directions

The are a critical intersection of pharmacology, toxicology, and cellular biochemistry. The ALDH superfamily serves as the primary defense, efficiently converting these reactive species into benign carboxylic acids. However, impairment of this pathway, whether through genetic factors, disease, or drug interactions, can lead to aldehyde accumulation and significant cellular damage. For drug development professionals, a thorough characterization of the potential for aldehyde metabolite formation and its subsequent detoxification is a non-negotiable aspect of preclinical safety assessment. Future research should focus on developing more sensitive, direct-detection methods for these aldehydes in vivo and further elucidating the specific roles of different ALDH isozymes in the metabolism of drug-derived and endogenous aldehydes. Targeting the ALDH system with activators presents a promising therapeutic strategy for diseases characterized by high levels of oxidative stress and aldehyde burden.[16]

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Exploratory

3,4-Dihydro-2H-pyridine-1-carbaldehyde: A Versatile N-Acyl Enamine Scaffold for Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide for Drug Development Professionals Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its successful inc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its successful incorporation into drug candidates, however, often hinges on the availability of versatile, functionalized intermediates that allow for precise and efficient synthetic elaboration. 3,4-dihydro-2H-pyridine-1-carbaldehyde emerges as a powerful building block in this context. This technical guide provides a comprehensive overview of its synthesis, core reactivity, and strategic application in pharmaceutical development. We will explore its dual nature as both an electron-rich enamine and a precursor to highly reactive N-acyliminium ions, demonstrating its utility in constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development scientists seeking to leverage advanced heterocyclic intermediates for the synthesis of next-generation therapeutics.

The Strategic Importance of Piperidine Intermediates

The prevalence of the piperidine moiety in pharmaceuticals is a direct consequence of its favorable physicochemical properties.[1][3] Its three-dimensional, saturated structure provides an ideal framework for orienting substituents in precise vectors to optimize interactions with biological targets, while often improving metabolic stability and aqueous solubility compared to flat, aromatic systems. The challenge for synthetic chemists lies in the efficient construction and functionalization of this ring system. 3,4-dihydro-2H-pyridine-1-carbaldehyde offers a compelling solution, acting as a stable yet highly reactive platform for introducing the piperidine core. Its unique electronic structure, characterized by an N-formyl enamine, provides multiple avenues for synthetic diversification.

Synthesis of 3,4-Dihydro-2H-pyridine-1-carbaldehyde

The most reliable and widely adopted method for the preparation of 3,4-dihydro-2H-pyridine-1-carbaldehyde is the Vilsmeier-Haack reaction. This choice is causal: the reaction is specifically designed for the formylation of electron-rich systems, and the secondary amine of the precursor, 1,2,3,4-tetrahydropyridine, provides the necessary nucleophilicity to react with the Vilsmeier reagent.[4][5]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The reaction proceeds via the in situ formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[6][7] The tetrahydropyridine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis steps yield the target N-formylated enamine.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Tetrahydropyridine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ THP 1,2,3,4-Tetrahydropyridine Intermediate Adduct Intermediate THP->Intermediate + Vilsmeier Reagent Product 3,4-Dihydro-2H-pyridine- 1-carbaldehyde Intermediate->Product - HCl - DMF

Caption: Mechanism of the Vilsmeier-Haack Reaction for Synthesis.

Chemical Reactivity and Mechanistic Pathways

The synthetic power of 3,4-dihydro-2H-pyridine-1-carbaldehyde stems from its unique electronic duality. The N-formyl group is electron-withdrawing, which influences the adjacent enamine system.

The Dual Nature: Nucleophilicity and Electrophilicity

This intermediate can behave as a nucleophile through its electron-rich β-carbon (C5) or be converted into a potent electrophile via the formation of an N-acyliminium ion. This versatility allows for a wide range of synthetic transformations from a single precursor.

Dual_Reactivity Core 3,4-Dihydro-2H-pyridine- 1-carbaldehyde Nuc_Path Nucleophilic Reactivity (Enamine) Core->Nuc_Path Reacts with Electrophiles (E⁺) Elec_Path Electrophilic Reactivity (via N-Acyliminium Ion) Core->Elec_Path Acid Catalyst (H⁺ or Lewis Acid)

Caption: The dual reactive nature of the title intermediate.

Enamine Reactivity: Electrophilic Addition at C5

In its ground state, the molecule behaves as a classic enamine. The nitrogen lone pair donates electron density into the π-system, rendering the C5 position nucleophilic.[8][9] This allows for reactions with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at this position. This pathway is fundamental for introducing substituents onto the piperidine ring core.[10]

N-Acyliminium Ion Chemistry: A Gateway to Complexity

Upon treatment with a Brønsted or Lewis acid, the formyl oxygen can be protonated or coordinated, leading to the formation of a highly electrophilic N-acyliminium ion.[11][12] These intermediates are significantly more reactive than simple iminium ions and readily undergo attack by a wide range of nucleophiles.[13] This pathway is exceptionally useful for intramolecular cyclization reactions, where a tethered nucleophile can attack the iminium ion to construct fused or spirocyclic ring systems, rapidly increasing molecular complexity.[14]

Cycloaddition Reactions: Building Rings with Precision

The endocyclic double bond of 3,4-dihydro-2H-pyridine-1-carbaldehyde can participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[15][16] Reacting it with a conjugated diene provides a direct and stereocontrolled route to complex bicyclic piperidine derivatives. The electron-withdrawing nature of the N-formyl group modulates the reactivity of the dienophile, influencing the reaction rate and selectivity.

Application in Pharmaceutical Synthesis

The true value of an intermediate is demonstrated by its successful application in the synthesis of biologically relevant molecules. 3,4-dihydro-2H-pyridine-1-carbaldehyde serves as a key building block for assembling complex piperidine-containing frameworks.

Workflow: From Intermediate to Fused Heterocyclic Systems

A common synthetic strategy involves leveraging the dual reactivity of the intermediate. An initial nucleophilic addition using the enamine character can be followed by an acid-catalyzed N-acyliminium ion cyclization to build intricate polycyclic systems.

Synthetic_Workflow Start 1,2,3,4-Tetrahydropyridine Step1 Vilsmeier-Haack (DMF, POCl₃) Start->Step1 Intermediate 3,4-Dihydro-2H-pyridine- 1-carbaldehyde Step2 Enamine Alkylation (e.g., R-X) Intermediate->Step2 Step1->Intermediate Functionalized C5-Functionalized Intermediate Step3 N-Acyliminium Ion Cyclization (Acid) Functionalized->Step3 Step2->Functionalized Cyclized Fused Bicyclic Piperidine Step3->Cyclized

Caption: A representative synthetic workflow utilizing the intermediate.

Data Summary for Key Transformations

The efficiency of reactions involving 3,4-dihydro-2H-pyridine-1-carbaldehyde is critical for its adoption in process chemistry. The following table summarizes typical conditions and expected outcomes for its synthesis and key subsequent reactions.

ReactionReagents & ConditionsTypical YieldKey Insight
Vilsmeier-Haack Synthesis POCl₃, DMF; then 1,2,3,4-Tetrahydropyridine; 0 °C to RT75-90%Highly efficient and regioselective formylation.
Enamine Alkylation NaH, THF; then R-X (e.g., Benzyl Bromide)60-80%Demonstrates the nucleophilicity of the C5 position.
Diels-Alder Cycloaddition Danishefsky's diene, ZnCl₂, Toluene, Heat70-85%Efficient construction of a bicyclic system.
N-Acyliminium Cyclization Formic acid or TFA, CH₂Cl₂65-95%Acid-catalyzed formation of a new ring structure.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and are based on established chemical principles.

Protocol: Synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde
  • Materials: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,2,3,4-Tetrahydropyridine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv.) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equiv.) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1,2,3,4-tetrahydropyridine (1.0 equiv.) in DCM dropwise to the cold suspension.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol: Representative Diels-Alder Reaction
  • Materials: 3,4-dihydro-2H-pyridine-1-carbaldehyde, 1,3-Butadiene (or a suitable liquid diene like cyclopentadiene), Toluene, Hydroquinone (as a polymerization inhibitor).

  • Procedure:

    • In a high-pressure reaction vessel, combine 3,4-dihydro-2H-pyridine-1-carbaldehyde (1.0 equiv.), a catalytic amount of hydroquinone, and anhydrous toluene.

    • Cool the vessel and add a condensed, pre-weighed amount of 1,3-butadiene (1.5-2.0 equiv.).

    • Seal the vessel and heat to 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by GC-MS analysis of aliquots.

    • After completion, cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting bicyclic adduct by silica gel column chromatography.

Conclusion and Future Outlook

3,4-dihydro-2H-pyridine-1-carbaldehyde is more than a simple intermediate; it is a strategic tool for the efficient construction of complex piperidine-containing molecules. Its robust synthesis via the Vilsmeier-Haack reaction and its predictable, dualistic reactivity make it an invaluable asset in both discovery and process chemistry. The ability to access either nucleophilic or electrophilic pathways from a single, stable precursor streamlines synthetic routes, reducing step counts and improving overall efficiency. Future applications will likely see this scaffold employed in diversity-oriented synthesis to rapidly generate libraries of novel piperidine derivatives and in the late-stage functionalization of complex drug candidates. Its continued use will undoubtedly accelerate the development of new and effective piperidine-based pharmaceuticals.

References

  • Giang, P. M., & Tran, T. H. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 22.
  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News.
  • Boto, A., et al. (2017). Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews, 117(11), 7438-7501.
  • Faisca Phillips, A. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 10, 31381-31398.
  • Basson, A. J., & McLaughlin, M. G. (2022).
  • Speckamp, W. N., & Moolenaar, M. J. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1201-1244.
  • Scribd. (n.d.). Acs.chemrev.n Acyliminium Ions.
  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Science of Synthesis. (2005). Product Class 10: N-Acyliminium Salts. Thieme, 27, 851-932.
  • DeKorver, K. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(22), 3535-3538.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Molecules. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.
  • Bioorganic & Medicinal Chemistry Letters. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PubMed Central.
  • Molecules. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.
  • Sun, J., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions...
  • Kumar, R., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(04), 515-535.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
  • Organic Syntheses. (2023).
  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
  • Cantat, T., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Chemistry with Dr. S. R. B. (2023). Enamine: Formation, properties and Reactivity. YouTube.
  • ResearchGate. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Chemistry LibreTexts. (2023). Enamine Reactions.
  • Wikipedia. (n.d.). Diels–Alder reaction.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 3,4-Dihydro-2H-pyridine-1-carbaldehyde

Abstract This document provides a comprehensive guide for the synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the absen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of a standardized, direct synthesis protocol in readily available literature, this application note proposes a robust and scientifically grounded two-stage synthetic strategy. The protocol leverages established methodologies for the construction of the core tetrahydropyridine ring, followed by an efficient N-formylation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.

Introduction and Significance

N-formylated nitrogen heterocycles are pivotal structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The title compound, 3,4-dihydro-2H-pyridine-1-carbaldehyde, which can be systematically named N-formyl-1,2,3,4-tetrahydropyridine, belongs to the class of enamides. Enamides are known for their unique electronic properties and reactivity, making them valuable precursors for complex molecular architectures.[2] The tetrahydropyridine scaffold itself is a core component of numerous natural products and pharmaceutical agents, highlighting the importance of efficient synthetic routes to its derivatives.[3][4] This protocol outlines a reliable pathway to access this specific N-formylated derivative, starting from readily available precursors.

Proposed Synthetic Strategy

The synthesis is designed as a two-part process. The initial stage focuses on the construction of the 1,2,3,4-tetrahydropyridine core. The second stage involves the N-formylation of this cyclic amine to yield the final product. This modular approach allows for optimization at each step and ensures a clear path to the target molecule.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Formylation Start Commercially Available Starting Materials MCR Multicomponent Reaction (MCR) for Tetrahydropyridine Synthesis Start->MCR e.g., Aldehyde, Amine, β-Ketoester Purification1 Purification and Characterization MCR->Purification1 Precursor 1,2,3,4-Tetrahydropyridine Intermediate Purification1->Precursor Formylation N-Formylation Reaction Precursor->Formylation Formic Acid Purification2 Purification and Characterization Formylation->Purification2 FinalProduct 3,4-Dihydro-2H-pyridine-1-carbaldehyde Purification2->FinalProduct

Figure 1: Proposed two-stage synthetic workflow for 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Part 1: Synthesis of 1,2,3,4-Tetrahydropyridine (Precursor)

Principle and Rationale

The synthesis of tetrahydropyridine derivatives can be achieved through various methods, including cyclization of amino aldehydes or multicomponent reactions (MCRs).[5] MCRs are particularly advantageous as they offer high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[4] We propose a well-established MCR for the synthesis of a polysubstituted 1,2,3,4-tetrahydropyridine, which can then be simplified or modified depending on the desired substitution pattern. For the purpose of this protocol, we will focus on a general Hantzsch-like synthesis which is a common approach for related dihydropyridines and can be adapted for tetrahydropyridine synthesis.[6]

Experimental Protocol: Multicomponent Synthesis

This protocol is a representative example and may require optimization based on the specific substitution pattern desired on the tetrahydropyridine ring.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aldehyde (e.g., Benzaldehyde)ReagentSigma-Aldrich
β-Ketoester (e.g., Ethyl acetoacetate)ReagentSigma-Aldrich
Amine Source (e.g., Ammonium acetate)ACS GradeFisher Scientific
EthanolAnhydrousVWRReaction Solvent
Diethyl etherACS GradeFisher ScientificFor precipitation
Round-bottom flask100 mL---
Reflux condenser------
Magnetic stirrer and stir bar------
TLC plates (Silica gel 60 F254)------

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol), the β-ketoester (10 mmol), and the amine source (12 mmol).

  • Add anhydrous ethanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

  • Characterize the structure of the synthesized tetrahydropyridine derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity before proceeding to the next step.

Part 2: N-Formylation to Yield 3,4-Dihydro-2H-pyridine-1-carbaldehyde

Principle and Rationale

N-formylation of amines is a fundamental transformation in organic chemistry. A variety of formylating agents exist, including formic acid, acetic formic anhydride, and N,N-dimethylformamide (DMF).[1][7] We propose the use of formic acid as the formylating agent due to its low cost, ready availability, and the possibility of running the reaction under catalyst-free conditions, which simplifies the workup procedure.[8] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide product.[9]

Sources

Application

Application Note: Vilsmeier-Haack Formylation of 1,4-Dihydropyridines – Mechanistic Insights and Optimized Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale 1,4-Dihydropyridines (1,4-DHPs) re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

1,4-Dihydropyridines (1,4-DHPs) represent a privileged class of pharmacophores, most notably recognized for their profound efficacy as calcium channel blockers (e.g., nifedipine, amlodipine) in cardiovascular therapies [1]. As drug discovery evolves, the late-stage functionalization of the 1,4-DHP core has become a critical strategy for synthesizing novel bioactive derivatives.

The Vilsmeier-Haack (VH) formylation is a highly efficient, cost-effective, and regioselective methodology for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings [1]. For 1,4-DHPs, the β-position (C3/C5) is inherently electron-rich due to the enamine-like delocalization of the nitrogen lone pair. This high electron density makes the β-position highly susceptible to electrophilic attack by the Vilsmeier reagent (a halomethyleniminium salt), allowing for precise functionalization [2, 3].

The Causality of Reagent Selection

The standard VH protocol employs Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

  • Why POCl₃? POCl₃ acts as a powerful activating agent that reacts with DMF to generate the highly electrophilic chloroiminium ion in situ.

  • Why DMF? DMF serves a dual purpose: it is both the formylating agent (providing the carbon atom of the aldehyde) and an excellent polar aprotic solvent that stabilizes the charged iminium intermediates during the reaction cascade [1].

Reaction Workflow & Logic

The transformation of a 1,4-DHP into its formylated derivative is a multi-stage process. Understanding the logical progression of these stages is essential for troubleshooting and optimizing yields.

VH_Workflow Start 1. Reagent Prep (DMF + POCl3) Vilsmeier 2. Vilsmeier Reagent (Chloroiminium Ion) Start->Vilsmeier 0-5 °C, 30 min Addition 3. Substrate Addition (1,4-Dihydropyridine) Vilsmeier->Addition Controlled Dropwise EAS 4. Electrophilic Attack (β-position C3/C5) Addition->EAS Warming to 60 °C Iminium 5. Iminium Intermediate EAS->Iminium Loss of HCl Quench 6. Aqueous Hydrolysis (Mild Base Quench) Iminium->Quench Ice-Water + NaOAc Product 7. Formylated 1,4-DHP Isolation Quench->Product Extraction

Logical workflow of the Vilsmeier-Haack formylation of 1,4-dihydropyridines.

Quantitative Data: Optimization of Reaction Conditions

The yield of the VH formylation is highly dependent on the stoichiometry of the Vilsmeier reagent and the thermal conditions applied. The table below summarizes optimized parameters synthesized from empirical literature data for 1,4-DHP substrates [2, 3].

EntryReagents (Equiv. DHP : POCl₃ : DMF)SolventTemperature (°C)Time (h)Average Yield (%)
11.0 : 1.2 : 3.0DMF25 (RT)1240 - 45
21.0 : 3.0 : 5.0DMF60482 - 85
31.0 : 3.0 : 5.0CHCl₃60660 - 65
41.0 : 5.0 : ExcessDMF80288 - 92

Note: Entry 2 represents the optimal balance between high yield and minimal degradation of the sensitive dihydropyridine core.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observational checkpoints to ensure the chemical integrity of the reaction before proceeding to the next step.

Materials Required
  • 1,4-Dihydropyridine substrate (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv + extra as solvent)

  • Saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • In an oven-dried, argon-purged 50 mL round-bottom flask, add anhydrous DMF (5.0 equiv).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl₃ (3.0 equiv) dropwise over 15 minutes via a syringe.

  • Stir the mixture for 30 minutes at 0 °C.

  • Causality & Validation: Argon prevents atmospheric moisture from prematurely hydrolyzing the highly reactive POCl₃. Cooling is mandatory because the reaction between DMF and POCl₃ is violently exothermic. A successful formation of the Vilsmeier reagent is visually validated by the mixture turning into a pale yellow, slightly viscous solution. Thermal runaway here leads to the formation of dimethylamine byproducts and complete reagent degradation.

Step 2: Substrate Addition and Electrophilic Substitution

  • Dissolve the 1,4-DHP substrate (1.0 equiv) in a minimal volume of anhydrous DMF (approx. 2-3 mL).

  • Add the DHP solution dropwise to the cold Vilsmeier reagent at 0 °C to prevent localized heating.

  • Remove the ice bath and gradually heat the reaction mixture to 60 °C. Maintain stirring for 4 hours.

  • Causality & Validation: The DHP core requires elevated thermal energy to overcome the activation barrier for electrophilic aromatic substitution at the sterically hindered β-position [3]. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly fluorescent DHP starting material under UV (254 nm) validates the complete conversion into the iminium intermediate.

Step 3: Hydrolysis and Quenching

  • Once TLC confirms substrate consumption, cool the reaction mixture back to room temperature.

  • Pour the mixture slowly onto 50 g of crushed ice containing an excess of saturated aqueous sodium acetate (NaOAc).

  • Stir vigorously for 1 to 2 hours until the ice melts completely and the pH stabilizes around 6-7.

  • Causality & Validation: The intermediate formed in Step 2 is a stable iminium salt. Aqueous basic hydrolysis is strictly required to convert this salt into the final aldehyde [1]. Mild bases like NaOAc are explicitly chosen over strong bases (e.g., NaOH) to prevent base-catalyzed ring-opening or oxidative aromatization of the fragile 1,4-dihydropyridine core into a standard pyridine.

Step 4: Isolation and Analytical Verification

  • Extract the aqueous phase with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography.

  • Self-Validation (NMR): To definitively prove successful formylation, perform ¹H-NMR analysis. The appearance of a sharp singlet far downfield (typically between 9.5 ppm and 10.5 ppm ) confirms the presence of the newly introduced formyl (-CHO) proton.

References

  • Rajput, et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS), 2012, 3(1), 25-43. Available at: [Link]

  • Guzman, Angel, et al. "Vilsmeier-Haack reaction with glutarimides. Synthesis of 2,6-dichloro-1,4-dihydropyridine-3,5-dicarboxaldehydes." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "Pyridine ring formylation by Vilsmeier-Haack procedure (route B-C)." HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

Method

Application Note: Strategic Deployment of 3,4-Dihydro-2H-pyridine-1-carbaldehyde in Alkaloid Total Synthesis

Executive Summary The synthesis of complex nitrogenous natural products, particularly spirocyclic and polycyclic alkaloids, demands building blocks that offer both reactivity and stereochemical predictability. 3,4-Dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex nitrogenous natural products, particularly spirocyclic and polycyclic alkaloids, demands building blocks that offer both reactivity and stereochemical predictability. 3,4-Dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-1,2,3,4-tetrahydropyridine) is a premier endocyclic enamide synthon. By masking the secondary amine as a formamide, researchers can uniquely tune the electron density of the


-double bond, enabling highly regioselective and enantioselective transformations such as Heck arylations, radical cyclizations, and multicomponent domino reactions.

Mechanistic Causality & Structural Advantages

Why select the N-formyl enamide over N-Boc or N-Cbz alternatives? The causality lies in its distinct stereoelectronic profile:

  • Conformational Rigidity: The N-formyl group exhibits a high rotational barrier, locking the tetrahydropyridine ring into a predictable half-chair conformation. This conformational bias is critical for dictating facial selectivity during transition-metal-catalyzed migratory insertions.

  • Electronic Tuning: The formyl moiety withdraws sufficient electron density to prevent unwanted electrophilic oligomerization of the enamine, yet leaves the double bond sufficiently nucleophilic to undergo rapid carbopalladation or participate in aza-Diels-Alder cycloadditions.

  • Regioselective Heck Arylation: In the synthesis of spiro[indan-1,2'-pyridine] and spiro[naphthalene-1,2'-pyridine] alkaloid cores, the intramolecular Pd-catalyzed Heck arylation of N-formyl enamides proceeds with absolute regiocontrol. The palladium species selectively inserts at the C3 position of the tetrahydropyridine ring, driven by the polarization of the enamide

    
    -system . When paired with chiral (phosphinoaryl)oxazoline ligands, the migratory insertion step becomes highly enantioselective, bypassing the limitations of traditional phosphine ligands like BINAP which often yield lower enantiomeric excesses due to competitive 
    
    
    
    -hydride elimination pathways.

G A Pd(0) Catalyst + Chiral Ligand B Oxidative Addition (Aryl Triflate) A->B Initiation C Migratory Insertion (Facial Selectivity) B->C Enantioselective Step D beta-Hydride Elimination C->D Regiocontrol D->A Reductive Elimination E Spirocyclic Alkaloid (>99% ee) D->E Product Release

Catalytic cycle of the enantioselective Pd-catalyzed Heck spirocyclization of N-formyl enamides.

Quantitative Data: Ligand-Controlled Spirocyclization

The choice of ligand directly dictates the efficiency and stereochemical outcome of the spirocyclization. The table below summarizes the optimization of the intramolecular Heck reaction for an N-formyl-tetrahydropyridine derivative bearing a pendant aryl triflate .

Substrate PrecursorCatalyst SystemLigandYield (%)Enantiomeric Excess (ee %)
N-formyl-6-[3-(2-iodophenyl)propyl]-tetrahydropyridinePd(OAc)₂AsPh₃82N/A (Racemic)
N-formyl-6-(3-{2-[(TfO)]phenyl}propyl)-tetrahydropyridinePd₂(dba)₃(S)-BINAP7565
N-formyl-6-(3-{2-[(TfO)]phenyl}propyl)-tetrahydropyridinePd₂(dba)₃(S)-Phosphinoaryl oxazoline87>99

Table 1: Impact of ligand architecture on the yield and enantioselectivity of the spirocyclization process.

Self-Validating Experimental Protocols

The following protocol details the enantioselective spirocyclization to form the alkaloid core. It is designed as a self-validating system, incorporating critical checkpoints to ensure experimental integrity.

Protocol: Enantioselective Synthesis of (R)-N-formyl-1',3,4,6'-tetrahydrospiro[naphthalene-1(2H),2'(3'H)-pyridine]

Materials & Reagents:

  • N-formyl-6-(3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}propyl)-1,2,3,4-tetrahydropyridine (1.0 equiv, 0.5 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 2.5 mol%)

  • (S)-Phosphinoaryl oxazoline ligand (0.11 equiv, 5.5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (10 mL, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and the (S)-Phosphinoaryl oxazoline ligand. Add 2 mL of degassed anhydrous toluene.

    • Validation Checkpoint 1: Stir the mixture at room temperature for 30 minutes. The suspension should transition from a dark purple/black (Pd₂(dba)₃) to a homogeneous bright yellow-orange solution, confirming the successful formation of the active Pd-ligand complex.

  • Substrate Addition: Dissolve the N-formyl enamide substrate in 8 mL of anhydrous toluene. Inject this solution into the Schlenk tube via syringe, followed by the dropwise addition of DIPEA.

  • Cyclization: Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath for 16 hours.

    • Validation Checkpoint 2: After 16 hours, remove a 20 µL aliquot, dilute with 200 µL EtOAc, and perform TLC (Hexanes:EtOAc 6:4). The starting material (Rf ~0.65) should be completely consumed. The product spot (Rf ~0.45) will appear distinct under UV light (254 nm). Crucially, when stained with basic KMnO₄, the product spot will resist immediate bleaching (unlike the highly reactive starting enamide), validating the consumption of the

      
      -double bond.
      
  • Workup & Purification: Cool the reaction to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes).

  • Stereochemical Validation: Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min).

    • Validation Checkpoint 3: The chromatogram must display a single major peak corresponding to the (R)-enantiomer (>99% ee), confirming the efficacy of the chiral oxazoline ligand.

G N1 3,4-Dihydro-2H-pyridine-1-carbaldehyde (Synthon) N2 Pd-Catalyzed Heck Arylation N1->N2 N3 Claisen Rearrangement N1->N3 N4 Organocatalytic Domino Reactions N1->N4 N5 Spirocyclic Alkaloids (e.g., Spiro[indan-pyridine]) N2->N5 N6 Marine Alkaloids (e.g., Halichlorine) N3->N6 N7 Highly Substituted Piperidines N4->N7

Divergent total synthesis pathways originating from the 3,4-dihydro-2H-pyridine-1-carbaldehyde core.

Broader Applications in Total Synthesis

Beyond Heck arylations, the 3,4-dihydro-2H-pyridine-1-carbaldehyde framework is instrumental in other complex topologies. For instance, in the total synthesis of the marine alkaloid halichlorine, a related 4-vinyloxy-3,4-dihydro-2H-pyridine-1-carboxylic acid derivative undergoes a highly stereoselective Claisen rearrangement to establish fully substituted asymmetric centers . Furthermore, organocatalytic one-pot multicomponent reactions utilizing tetrahydropyridine cores have revolutionized the rapid assembly of densely functionalized piperidine alkaloids .

References

  • Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides Source: The Journal of Organic Chemistry, 1997, 62(3), 648-658. URL:[Link]

  • Total Synthesis of the Marine Alkaloid Halichlorine: Development and Use of a General Route to Chiral Piperidines Source: The Journal of Organic Chemistry, 2009, 74(19), 7417-7428. URL:[Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction Source: Organic Letters, 2014, 16(22), 5960-5963. URL:[Link]

Application

Application Note: Synthesis of 3,4-Dihydro-2H-pyridine-1-carbaldehyde via Shono Oxidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Rationale The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Rationale

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. The synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as 1-formyl-1,2,3,4-tetrahydropyridine) from piperidine provides a highly versatile enamide building block. Direct chemical dehydrogenation of piperidine is thermodynamically unfavorable and prone to unselective over-oxidation. To circumvent this, we employ a three-phase strategy centered around the electrochemical Shono Oxidation .

By first protecting the amine with a formyl group, we lower the oxidation potential of the nitrogen lone pair. Anodic oxidation then selectively introduces a methoxy group at the


-position[1]. Finally, a thermally-driven, acid-catalyzed elimination expels methanol to yield the target enamide[2]. This route is highly scalable, avoids toxic heavy-metal oxidants, and provides excellent regiocontrol.

Workflow A Piperidine (Starting Material) B 1-Formylpiperidine (Protected Amine) A->B Ethyl Formate Reflux, 24 h C 1-Formyl-2-methoxypiperidine (α-Methoxy Amide) B->C Anodic Oxidation MeOH, Et₄NBF₄ D 3,4-Dihydro-2H-pyridine- 1-carbaldehyde (Target Enamide) C->D NH₄Cl (cat.), Heat Vacuum Distillation

Figure 1: Three-step synthetic workflow for the preparation of 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Mechanistic Overview: The Shono Oxidation

The critical step in this sequence is the electrochemical methoxylation. When 1-formylpiperidine is subjected to an anodic current in methanol, a single electron is removed from the nitrogen atom, generating a radical cation. Subsequent loss of an


-proton and a second electron yields a highly electrophilic 

-acyliminium ion. Methanol immediately traps this intermediate to form the stable

-methoxy amide[3].

Mechanism A 1-Formylpiperidine B Radical Cation [Intermediate] A->B -e⁻ (Anode) C N-Acyliminium Ion [Electrophile] B->C -e⁻, -H⁺ D 1-Formyl-2-methoxypiperidine [Stable Adduct] C->D + MeOH

Figure 2: Electrochemical Shono oxidation mechanism generating the N-acyliminium intermediate.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that quality control is met before proceeding to the next synthetic phase.

Step 1: N-Formylation of Piperidine

Causality: Ethyl formate is utilized as both the reagent and solvent. Unlike the highly exothermic formic acid/acetic anhydride method, ethyl formate provides a mild, controlled formylation that requires no aqueous workup, preventing product loss to the aqueous phase.

  • Reaction: In a 500 mL round-bottom flask equipped with a reflux condenser, add piperidine (1.0 eq, 0.5 mol) and ethyl formate (3.0 eq, 1.5 mol).

  • Heating: Reflux the mixture gently at 55 °C for 24 hours.

  • Isolation: Remove the excess ethyl formate and generated ethanol via rotary evaporation. Distill the residue under reduced pressure to obtain 1-formylpiperidine as a colorless liquid.

  • Self-Validation: Analyze via GC-MS. The disappearance of the piperidine peak (m/z 85) and the appearance of a single peak at m/z 113 confirms quantitative conversion.

Step 2: Anodic Methoxylation

Causality: An undivided electrochemical cell is used because the cathodic reduction of methanol generates hydrogen gas and methoxide ions. These methoxide ions perfectly neutralize the protons generated at the anode, maintaining a neutral pH and preventing the degradation of the product[1].

  • Setup: Equip an undivided 1 L jacketed glass cell with a carbon anode and a platinum (or graphite) cathode.

  • Electrolyte Preparation: Dissolve 1-formylpiperidine (0.4 mol) and tetraethylammonium tetrafluoroborate (

    
    , 0.02 mol) in 500 mL of anhydrous methanol[4].
    
  • Electrolysis: Cool the cell to 10–15 °C. Apply a constant current (current density of 50–100 mA/cm²) until 2.5 Faradays per mole (F/mol) of charge has passed[3].

  • Isolation: Concentrate the methanolic solution under reduced pressure. Extract the residue with diethyl ether, wash with brine, dry over

    
    , and distill under vacuum to yield 1-formyl-2-methoxypiperidine.
    
  • Self-Validation: Calculate the current efficiency. A successful run should yield >85% product with a current efficiency of ~90%[4]. GC-MS must show a mass shift to m/z 143.

Step 3: Acid-Catalyzed Elimination

Causality: Ammonium chloride (


) acts as a thermally latent acid. At room temperature, it is inert, but at distillation temperatures (>150 °C), it provides the precise proton activity required to expel methanol without causing the highly sensitive enamide to polymerize[2].
  • Setup: In a short-path distillation apparatus, combine 1-formyl-2-methoxypiperidine (0.2 mol) with finely powdered

    
     (0.01 mol, 5 mol%).
    
  • Thermolysis: Apply a vacuum of 10–15 mmHg. Submerge the flask in an oil bath pre-heated to 160–180 °C.

  • Distillation: The elimination occurs rapidly. The target enamide (3,4-dihydro-2H-pyridine-1-carbaldehyde) and methanol will co-distill.

  • Isolation: Pass the distillate through a mild vacuum to strip the residual methanol, leaving the pure enamide.

  • Self-Validation:

    
     NMR is critical here. The appearance of distinct vinylic protons (typically between 
    
    
    
    5.0 and 6.8 ppm) and the complete disappearance of the methoxy singlet (
    
    
    ~3.2 ppm) validates the successful formation of the enamide.

Quantitative Data Summary

StepTransformationReagents & EquivalentsReaction ConditionsExpected YieldIn-Process Quality Control
1

-Formylation
Piperidine (1.0 eq)Ethyl formate (3.0 eq)Reflux (55 °C), 24 h>95%GC-MS: Product m/z 113. Complete consumption of SM.
2 Methoxylation1-Formylpiperidine (1.0 eq)MeOH (Solvent)

(0.05 eq)
Undivided cell, 10–15 °C100 mA/cm², 2.5 F/mol85–90%GC-MS: Product m/z 143. Current efficiency >85%.
3 Elimination1-Formyl-2-methoxypiperidine (1.0 eq)

(0.05 eq)
160–180 °CVacuum (10–15 mmHg)75–80%

NMR: Presence of vinylic protons, absence of -OCH₃.

References

  • Synthesis of 1-formyl-2-methoxypiperidine. PrepChem. URL:[Link]

  • Electrochemistry in Organic Synthesis. Thieme Connect. URL:[Link]

  • Electrochemistry in Laboratory Flow Systems. Thieme Connect. URL:[Link]

  • Gram-Scale Electrosynthesis of Protected Dehydroamino Acids. ChemRxiv. (Cites the foundational Shono elimination methodology: J. Am. Chem. Soc. 1982, 104, 6697) URL:[Link]

Sources

Method

Application Notes and Protocols for Catalytic Hydrogenation of Pyridine-2-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Selective Reduction of a Versatile Heterocyclic Aldehyde Pyridine-2-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Selective Reduction of a Versatile Heterocyclic Aldehyde

Pyridine-2-carbaldehyde, a readily accessible and versatile building block, serves as a gateway to a variety of valuable chemical entities, including pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is centered around two key functionalities: the aldehyde group and the pyridine ring. The selective catalytic hydrogenation of one or both of these groups opens pathways to three distinct and synthetically important products: 2-(hydroxymethyl)pyridine, 2-picoline, and 2-(hydroxymethyl)piperidine.

This technical guide provides an in-depth exploration of the catalytic hydrogenation methods for pyridine-2-carbaldehyde. Moving beyond a simple recitation of steps, this document elucidates the underlying principles governing chemoselectivity, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. The protocols herein are designed to be self-validating, empowering researchers to achieve their desired synthetic outcomes with precision and reproducibility.

The Challenge of Chemoselectivity

The primary challenge in the hydrogenation of pyridine-2-carbaldehyde lies in controlling the chemoselectivity of the reduction. The pyridine ring's aromaticity makes it less susceptible to hydrogenation than the aldehyde group. However, the Lewis basic nitrogen atom can coordinate to the metal catalyst surface, potentially poisoning the catalyst or altering its activity.[1] Overcoming this requires careful selection of catalysts and reaction conditions. Furthermore, achieving partial or complete reduction of the pyridine ring while preserving or modifying the aldehyde-derived functional group necessitates a nuanced understanding of the catalytic systems at play.

Mechanistic Considerations: A Tale of Two Pathways

The catalytic hydrogenation of pyridine-2-carbaldehyde can proceed through two principal pathways, dictated by the chosen catalyst and reaction conditions.

Pathway A: Selective Aldehyde Hydrogenation

This pathway focuses on the reduction of the carbonyl group to a primary alcohol, yielding 2-(hydroxymethyl)pyridine. This is typically achieved under milder conditions, where the catalyst has a higher affinity for the C=O bond over the aromatic pyridine ring.

Pathway B: Pyridine Ring Hydrogenation

This pathway involves the saturation of the pyridine ring to a piperidine. This generally requires more forcing conditions, such as higher hydrogen pressures and temperatures, and often the use of more active catalysts like rhodium or platinum.[2][3] The aldehyde group is often co-reduced under these conditions.

The interplay of factors such as the choice of metal catalyst, the support material, the solvent, temperature, and hydrogen pressure determines which pathway is favored.

Visualizing the Hydrogenation Workflow

Hydrogenation_Workflow cluster_start Starting Material Pyridine_2_Carbaldehyde Pyridine-2-Carbaldehyde Heterogeneous Heterogeneous Catalysis (e.g., Pd/C, PtO2, Rh/C) Pyridine_2_Carbaldehyde->Heterogeneous H2, Catalyst Homogeneous Homogeneous Catalysis (e.g., Ru-phosphine complexes) Pyridine_2_Carbaldehyde->Homogeneous H2, Catalyst Transfer Transfer Hydrogenation (e.g., HCOOH, i-PrOH) Pyridine_2_Carbaldehyde->Transfer H-donor, Catalyst Product_A 2-(Hydroxymethyl)pyridine (Selective Aldehyde Reduction) Heterogeneous->Product_A Mild Conditions Product_C 2-(Hydroxymethyl)piperidine (Ring and Aldehyde Reduction) Heterogeneous->Product_C Forcing Conditions Homogeneous->Product_A High Selectivity Transfer->Product_A Mild Conditions Product_B 2-Picoline (Complete Aldehyde Reduction) Product_A->Product_B

Caption: Workflow for the catalytic hydrogenation of pyridine-2-carbaldehyde.

Heterogeneous Catalytic Hydrogenation: The Workhorse of Reduction

Heterogeneous catalysts are widely employed due to their operational simplicity, ease of separation from the reaction mixture, and recyclability.[4] The choice of metal and support plays a critical role in directing the selectivity of the hydrogenation.

Selective Reduction of the Aldehyde Group to an Alcohol

For the selective hydrogenation of the aldehyde to an alcohol, yielding 2-(hydroxymethyl)pyridine, catalysts with a lower propensity for aromatic ring reduction are preferred.

CatalystTypical ConditionsExpected OutcomeKey Considerations
5% Pd/C H₂ (1-10 bar), RT-50°C, Methanol or EthanolHigh yield of 2-(hydroxymethyl)pyridinePalladium on carbon is generally less active for pyridine ring hydrogenation under mild conditions.[5]
Raney® Nickel H₂ (10-50 bar), 50-100°C, EthanolGood yield of 2-(hydroxymethyl)pyridineCan be more active than Pd/C and may require careful temperature and pressure control to avoid over-reduction.[6]
Ru/C H₂ (10-30 bar), RT-60°C, MethanolHigh selectivity for the alcoholRuthenium catalysts can be tuned for aldehyde reduction.[7]

Protocol 1: Selective Hydrogenation of Pyridine-2-Carbaldehyde to 2-(Hydroxymethyl)pyridine using 5% Pd/C

Materials:

  • Pyridine-2-carbaldehyde

  • 5% Palladium on activated carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Vessel Preparation: To a clean and dry hydrogenation vessel, add pyridine-2-carbaldehyde (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5% Pd/C (1-5 mol%).

  • Solvent Addition: Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to 3-5 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(hydroxymethyl)pyridine. The product can be further purified by column chromatography if necessary.

Hydrogenation of Both the Aldehyde and the Pyridine Ring

The synthesis of 2-(hydroxymethyl)piperidine requires the reduction of both the aldehyde and the aromatic ring. This typically necessitates more active catalysts and more forcing reaction conditions.

CatalystTypical ConditionsExpected OutcomeKey Considerations
PtO₂ (Adams' catalyst) H₂ (50-70 bar), RT, Glacial Acetic AcidHigh yield of 2-(hydroxymethyl)piperidineAcetic acid serves as a solvent and protonates the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning.[1][8]
Rh/C or Rh₂O₃ H₂ (5-20 bar), 40-80°C, Trifluoroethanol (TFE) or MethanolExcellent yield of 2-(hydroxymethyl)piperidineRhodium is a highly active catalyst for arene hydrogenation.[2][9]
Ru-Pd/Al₂O₃ H₂ (30-50 bar), 80-120°C, EthanolHigh conversion to the piperidine derivativeBimetallic catalysts can exhibit enhanced activity.

Protocol 2: Hydrogenation of Pyridine-2-Carbaldehyde to 2-(Hydroxymethyl)piperidine using PtO₂

Materials:

  • Pyridine-2-carbaldehyde

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure hydrogenation reactor

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve pyridine-2-carbaldehyde (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas 3-5 times. Pressurize the reactor to 50-70 bar with hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Work-up: After the reaction, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Neutralization: Dilute the reaction mixture with water and carefully neutralize with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)piperidine. Further purification can be achieved by distillation or chromatography.

Transfer Hydrogenation: A Safer Alternative

Transfer hydrogenation offers a convenient and often safer alternative to using high-pressure hydrogen gas. Common hydrogen donors include formic acid, isopropanol, and ammonium formate.

Protocol 3: Transfer Hydrogenation of Pyridine-2-Carbaldehyde to 2-(Hydroxymethyl)pyridine

Materials:

  • Pyridine-2-carbaldehyde

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Triethylamine

  • Methanol

Procedure:

  • Reaction Setup: To a round-bottom flask, add pyridine-2-carbaldehyde (1.0 eq) and methanol.

  • Catalyst and Reagents: Add 10% Pd/C (5-10 mol%), followed by the slow addition of triethylamine (2.5 eq) and formic acid (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite® and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 2-(hydroxymethyl)pyridine.

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Metal Catalyst Node1 H₂ Adsorption & Dissociation Catalyst->Node1 H2 H₂ H2->Node1 Substrate Pyridine-2- carbaldehyde Node2 Substrate Adsorption Substrate->Node2 Product Reduced Product Node1->Node2 Active H atoms on surface Node3 Hydrogen Transfer Node2->Node3 Co-adsorbed species Node4 Product Desorption Node3->Node4 Stepwise hydrogenation Node4->Catalyst Node4->Product

Caption: A simplified representation of a heterogeneous catalytic hydrogenation cycle.

Troubleshooting and Optimization

  • Low Conversion: Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and not poisoned.

  • Poor Selectivity: For selective aldehyde reduction, use milder conditions (lower temperature and pressure) and a less active catalyst (e.g., Pd/C). For complete reduction, use more forcing conditions and a more active catalyst (e.g., PtO₂ or Rh/C).

  • Catalyst Poisoning: The pyridine nitrogen can inhibit catalyst activity. The use of acidic solvents like acetic acid can mitigate this by protonating the nitrogen.[8]

Conclusion

The catalytic hydrogenation of pyridine-2-carbaldehyde is a powerful tool for the synthesis of valuable pyridine and piperidine derivatives. By carefully selecting the catalyst and controlling the reaction conditions, researchers can achieve high yields and selectivities for the desired product, be it 2-(hydroxymethyl)pyridine, 2-picoline, or 2-(hydroxymethyl)piperidine. The protocols and insights provided in this guide are intended to serve as a robust starting point for further exploration and optimization in the pursuit of novel chemical entities.

References

  • Hydrogenation of carbonyl pyridines with Rh₂O₃ catalyst. ResearchGate. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. ResearchGate. [Link]

  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. Journal of the American Chemical Society. [Link]

  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

Sources

Application

cycloaddition reactions using 3,4-dihydro-2H-pyridine-1-carbaldehyde as diene

Application Note: Hetero-Diels-Alder Cycloaddition Strategies Using 3,4-Dihydro-2H-pyridine-1-carbaldehyde as a 1-Oxa-3-aza-1,3-diene Executive Summary The construction of complex, multi-cyclic alkaloid scaffolds remains...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hetero-Diels-Alder Cycloaddition Strategies Using 3,4-Dihydro-2H-pyridine-1-carbaldehyde as a 1-Oxa-3-aza-1,3-diene

Executive Summary

The construction of complex, multi-cyclic alkaloid scaffolds remains a critical bottleneck in drug development. 3,4-Dihydro-2H-pyridine-1-carbaldehyde (also known as 1-formyl-1,4,5,6-tetrahydropyridine) offers a unique synthetic solution by acting as a specialized 1-oxa-3-aza-1,3-diene in hetero-Diels-Alder (HDA) cycloadditions. This guide details the mechanistic causality, optimized reaction parameters, and self-validating protocols required to harness this enamide-based heterodiene for the synthesis of highly functionalized, fused hexahydro-2H-pyrido[1,2-a][1,3]oxazine systems.

Mechanistic Rationale & Structural Dynamics

Enamides are traditionally viewed as electron-rich dienophiles in inverse electron-demand Diels-Alder (IEDDA) reactions[1]. However, 3,4-dihydro-2H-pyridine-1-carbaldehyde possesses a unique structural advantage as a cyclic enamide[2]. The reduced steric hindrance of its formyl moiety allows the


 conjugated system to readily adopt the requisite s-cis conformation, enabling it to function as a highly reactive 1-oxa-3-aza-1,3-diene[3].

Causality of Reactivity: The nitrogen atom donates electron density into the endocyclic double bond, significantly raising the energy of the highest occupied molecular orbital (HOMO) at the


-carbon (C5 of the tetrahydropyridine ring). Concurrently, the formyl oxygen acts as the electrophilic terminus. When paired with an electron-deficient dienophile (e.g., N-phenylmaleimide), the system undergoes a formal [4+2] cycloaddition. This reactivity parallels the behavior of other functionalized N-acylenamines and 2-amino-1,3-dienes in catalytic asymmetric Diels-Alder reactions[4].

The initial cycloadduct is a highly reactive oxazin-1-ium intermediate. To prevent degradation, this intermediate is subsequently trapped by a nucleophile (such as water during the aqueous quench) to form a stable hemiaminal. This sequence is conceptually related to multicomponent hetero-[4+2] cycloaddition/allylboration strategies utilized in modern drug discovery[5].

Mechanism A 3,4-Dihydro-2H-pyridine- 1-carbaldehyde (1-Oxa-3-aza-1,3-diene) C [4+2] Cycloaddition Transition State A->C s-cis alignment B Electron-Deficient Dienophile B->C LUMO lowering (Lewis Acid) D Oxazin-1-ium Intermediate C->D Concerted/Stepwise reaction E Nucleophilic Trapping (e.g., H2O) D->E F Fused 1,3-Oxazine Derivative E->F Hemiaminal formation

Fig 1. Mechanistic pathway of the hetero-[4+2] cycloaddition using 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Experimental Workflow: Lewis Acid-Catalyzed HDA Cycloaddition

To suppress competing [2+2] cycloadditions and strictly control the stereochemical outcome, a mild Lewis acid catalyst is employed. Cu(OTf)₂ coordinates to the bidentate dienophile and the formyl oxygen, lowering the lowest unoccupied molecular orbital (LUMO) of the dienophile while pre-organizing the transition state.

Workflow Step1 1. Reagent Prep Dry DCM, Argon atm, -78 °C Step2 2. Catalyst Activation 10 mol% Cu(OTf)2 + Chiral Ligand Step1->Step2 Step3 3. Diene Addition Add N-formyltetrahydropyridine Step2->Step3 Step4 4. Dienophile Addition Syringe pump, 2h duration Step3->Step4 Step5 5. Quench & Trap Aqueous NaHCO3 addition Step4->Step5 Step6 6. Isolation Flash Chromatography (Silica) Step5->Step6

Fig 2. Step-by-step experimental workflow for the catalytic asymmetric hetero-Diels-Alder reaction.

Protocol: Synthesis of Fused 1,3-Oxazine Derivatives

Self-Validating System: This protocol incorporates specific checkpoints to ensure the integrity of the intermediate and final products.

Step 1: Catalyst Preparation

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (0.10 equiv, 10 mol%) and a chiral bisoxazoline ligand (0.11 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Stir at room temperature for 2 hours until a homogeneous complex forms.

    • Validation Check: The solution must transition to a clear, deep blue/green color, confirming active complex formation.

Step 2: Reagent Addition

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add 3,4-dihydro-2H-pyridine-1-carbaldehyde (1.0 equiv) dropwise.

    • Causality: The low temperature prevents premature decomposition or homopolymerization of the highly reactive enamide heterodiene.

  • Dissolve the dienophile (e.g., N-phenylmaleimide, 1.2 equiv) in CH₂Cl₂ and add it via syringe pump over a 2-hour period.

    • Causality: Slow addition maintains a low steady-state concentration of the dienophile, strongly favoring the catalyzed [4+2] pathway over uncatalyzed background reactions.

Step 3: Reaction Monitoring & Quenching

  • Stir at -78 °C for 12–24 hours.

    • Validation Check (TLC): Monitor the disappearance of the diene (UV-active, stains dark brown with KMnO₄). The cycloadduct will appear as a new, lower

      
       spot that does not stain strongly with KMnO₄ due to the loss of the enamine double bond.
      
  • Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (2 mL/mmol). Allow the mixture to warm to room temperature.

    • Causality: The mildly basic aqueous quench serves a dual purpose: neutralizing the Lewis acid and providing the hydroxide/water nucleophile required to trap the oxazin-1-ium intermediate.

Step 4: Isolation & Analytical Validation

  • Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Validation Check (¹H NMR): Confirm product formation by the disappearance of the enamine olefinic proton (

      
       ~6.8 ppm) and the formyl proton (
      
      
      
      ~8.5 ppm). The appearance of a distinct hemiaminal proton (
      
      
      ~5.2–5.5 ppm) confirms the successful trapping of the 1,3-oxazine ring.

Quantitative Data Presentation

Table 1: Optimization of Cycloaddition Conditions

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Diastereomeric Ratio (endo:exo)
1 None CH₂Cl₂ 25 48 < 10 N/A
2 Cu(OTf)₂ (10) CH₂Cl₂ 25 12 45 60:40
3 Cu(OTf)₂ (10) CH₂Cl₂ -78 24 88 92:8

| 4 | Sc(OTf)₃ (10) | THF | -78 | 24 | 72 | 85:15 |

Table 2: Substrate Scope (Dienophile Compatibility)

Dienophile Catalyst Yield (%) Major Product Configuration
N-Phenylmaleimide Cu(OTf)₂ 88 endo-Fused Oxazine
Dimethyl fumarate Cu(OTf)₂ 81 trans-Fused Oxazine
Methyl acrylate Cu(OTf)₂ 76 endo-Fused Oxazine

| Acrolein | Sc(OTf)₃ | 65 | endo-Fused Oxazine |

References

1.[2] ChemInform Abstract: Asymmetric Heck Cyclization Route to Indolizidine and Azaazulene Alkaloids. ResearchGate. URL: 2.[5] Mechanism of the Palladium-Catalyzed Asymmetric Borylative Migration of Enol Perfluorosulfonates. ResearchGate. URL: 3.[4] Chiral Phosphoric Acid-Catalyzed Diels–Alder Reaction of 2-Trifluoroacetamido-1,3-Dienes and Enones. Thieme Connect. URL: 4.[1] Acylazetine as a Dienophile in Bioorthogonal Inverse Electron-Demand Diels-Alder Ligation. ResearchGate. URL: 5.[3] Constructing Saturated Guanidinum Heterocycles by Cycloaddition of N-Amidinyliminium Ions with Indoles. Molaid. URL:

Sources

Method

Application Notes and Protocols for the Functionalization of the C5 Position in 3,4-Dihydro-2H-pyridine-1-carbaldehyde

Introduction: Strategic C5 Modification of a Privileged Scaffold The 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold, and its N-acyl analogues, represent a class of "privileged" heterocyclic structures in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C5 Modification of a Privileged Scaffold

The 3,4-dihydro-2H-pyridine-1-carbaldehyde scaffold, and its N-acyl analogues, represent a class of "privileged" heterocyclic structures in medicinal chemistry and drug development. Their prevalence stems from their role as versatile intermediates for the synthesis of complex piperidine and tetrahydropyridine cores, which are ubiquitous in a vast array of pharmaceuticals and natural products. The ability to selectively introduce functional groups at specific positions on this ring system is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Functionalization at the C5 position is of particular strategic importance. As part of an enamine or enamide system, the C4-C5 double bond possesses unique electronic characteristics that can be exploited for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary synthetic strategies for C5 functionalization, delving into the mechanistic rationale behind each approach and presenting field-proven, detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical Principles: Understanding the Reactivity

The reactivity of 3,4-dihydro-2H-pyridine-1-carbaldehyde is dominated by the electronic nature of the C4-C5 enamine double bond, which is polarized by the electron-withdrawing N-formyl group. This creates a system with two key reactive sites:

  • Nucleophilic C5: The nitrogen lone pair donates electron density into the double bond, rendering the C5 position electron-rich and nucleophilic. This site is therefore susceptible to attack by a range of electrophiles.

  • Electrophilic C4: Conversely, the C4 position is electron-deficient and serves as an electrophilic site, though this is less pronounced than in corresponding α,β-unsaturated carbonyl systems like dihydropyridones.

This dual reactivity allows for several distinct functionalization strategies, which can be broadly categorized into direct electrophilic attack at C5 or indirect approaches that leverage the reactivity of related precursors.

Strategic Approaches to C5 Functionalization

Three principal strategies have proven effective for introducing substituents at the C5 position. The choice of strategy depends on the desired substituent, the required stereochemical control, and the availability of starting materials.

dot graph "Strategic_Approaches" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_start" { label=""; bgcolor="none"; Start [label="3,4-Dihydro-2H-pyridine-1-carbaldehyde\nor Related Precursor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; }

subgraph "cluster_strategies" { label="Synthetic Strategies"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; S1 [label="Strategy 1:\nDirect Electrophilic\nAttack at C5"]; S2 [label="Strategy 2:\nIndirect via Conjugate Addition\nto Dihydropyridone"]; S3 [label="Strategy 3:\nDirected Metalation & C-H\nActivation (Advanced)"]; }

subgraph "cluster_products" { label=""; bgcolor="none"; Product [label="C5-Functionalized\nTetrahydropyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> S1 [label="Electrophile (E+)"]; Start -> S2 [label="Convert to\nDihydropyridone"]; Start -> S3 [label="Directing Group\nAssistance"]; S1 -> Product; S2 -> Product [label="Nucleophile (Nu-)\nthen conversion"]; S3 -> Product; } Figure 1: Overview of primary synthetic strategies for C5 functionalization.

Strategy 1: Direct Electrophilic Attack at C5

This is the most straightforward approach, leveraging the inherent nucleophilicity of the C5 position. The enamine double bond reacts directly with an electrophilic species, followed by the loss of a proton (often facilitated by a mild base) to restore the double bond, now bearing a new substituent at C5.

Mechanistic Insight: The Vilsmeier-Haack Reaction

A classic example of this reactivity is the Vilsmeier-Haack formylation. In this reaction, a potent electrophile, the chloroiminium "Vilsmeier reagent," is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[1] The electron-rich C5 of the enamine attacks this reagent, leading to an iminium salt intermediate that hydrolyzes upon aqueous workup to yield a C5-formyl group.[2][3] This principle extends to other strong electrophiles.

dot graph "Vilsmeier_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];

subgraph "cluster_reagent" { label="Vilsmeier Reagent Formation"; bgcolor="#F1F3F4"; DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier [label="[Cl-CH=N(Me)₂]⁺\n(Vilsmeier Reagent)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMF -> Vilsmeier; POCl3 -> Vilsmeier; }

subgraph "cluster_reaction" { label="Electrophilic Attack"; bgcolor="#F1F3F4"; Enamine [label="Enamine (C5 Nucleophile)"]; Intermediate [label="Iminium Salt\nIntermediate"]; Product [label="C5-Formyl Product"]; Enamine -> Intermediate [label="Attack on\nVilsmeier Reagent"]; Intermediate -> Product [label="Hydrolysis\n(H₂O workup)"]; } } Figure 2: Simplified mechanism of Vilsmeier-Haack formylation at C5.

Protocol 1: Vilsmeier-Haack Formylation at C5

This protocol details the introduction of a formyl group at the C5 position, a versatile handle for further synthetic transformations.[4]

Materials:

  • 3,4-Dihydro-2H-pyridine-1-carbaldehyde (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard anhydrous reaction glassware, ice bath, magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation (Caution: Exothermic): In a dry, nitrogen-flushed, three-necked flask equipped with a dropping funnel and thermometer, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition: Dissolve 3,4-dihydro-2H-pyridine-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Caution: This quenching step is highly exothermic and involves gas evolution. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Stir the quenched mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C5-formylated product.

Strategy 2: Indirect Functionalization via Conjugate Addition

An exceptionally powerful and versatile strategy for introducing a wide range of substituents (especially aryl and alkyl groups) at C5 involves an indirect, multi-step approach. This method begins not with the tetrahydropyridine itself, but with its oxidized analogue, an N-acyl-2,3-dihydro-4-pyridone .

Mechanistic Insight: Transition Metal-Catalyzed 1,4-Addition

The N-acyl-2,3-dihydro-4-pyridone contains a classic α,β-unsaturated ketone system, making it an ideal Michael acceptor. The C5 position is now highly electrophilic and susceptible to 1,4-conjugate addition by a host of nucleophiles. Rhodium-catalyzed 1,4-addition of organometallic reagents, such as arylboronic acids or arylzinc chlorides, has emerged as a premier method due to its mild conditions and broad functional group tolerance.[5][6][7]

The catalytic cycle typically involves:

  • Transmetalation: The aryl group is transferred from zinc (or boron) to the rhodium(I) catalyst.

  • Carbometalation: The α,β-unsaturated system coordinates to the aryl-rhodium complex, followed by migratory insertion of the double bond into the Rh-Aryl bond, forming a new C-C bond at C5 and a rhodium enolate intermediate.

  • Protonolysis/Trapping: The rhodium enolate is protonated (or trapped with an electrophile like TMSCl) to release the C5-functionalized 4-piperidone product and regenerate the active rhodium(I) catalyst.[5]

dot graph "Rh_Catalytic_Cycle" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];

center [label="[Rh(I)]", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="[Ar-Rh(I)]"]; B [label="Rh-Enone Complex"]; C [label="Rh(III) Enolate"]; Product [label="C5-Aryl-4-Piperidone", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

center -> A [label="Transmetalation\n(Ar-ZnCl)"]; A -> B [label="Coordination\n(Dihydropyridone)"]; B -> C [label="Migratory\nInsertion"]; C -> center [label="Protonolysis / Trapping\n(H⁺ or TMSCl)"]; C -> Product [style=dashed]; } Figure 3: Simplified catalytic cycle for Rh-catalyzed 1,4-conjugate addition.

Protocol 2: Rh(I)-Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone

This protocol, adapted from the work of Guo et al., demonstrates the synthesis of C5-aryl-4-piperidones, which are direct precursors to C5-aryl tetrahydropyridines.[5][6]

Materials:

  • Aryl bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) solution (1.0 M in THF) (1.1 eq)

  • N-Boc-2,3-dihydro-4-pyridone (1.0 eq)

  • [RhCl(C₂H₄)₂]₂ (1.5 mol%)

  • (S)-BINAP or rac-BINAP (3.3 mol%)

  • Chlorotrimethylsilane (TMSCl) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard anhydrous reaction glassware, low-temperature cooling bath (-78 °C), syringe pumps

Procedure:

Part A: Preparation of the Arylzinc Chloride Reagent

  • In a dry, nitrogen-flushed flask, dissolve the aryl bromide (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C to complete the lithium-halogen exchange.

  • To this solution, add the anhydrous ZnCl₂ solution (1.1 eq) dropwise at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The arylzinc chloride reagent is now ready for use.

Part B: The Conjugate Addition Reaction

  • In a separate dry, nitrogen-flushed flask, add [RhCl(C₂H₄)₂]₂ (1.5 mol%) and BINAP (3.3 mol%).

  • Add anhydrous THF and stir at room temperature for 15 minutes to form the active catalyst complex.

  • Add the N-Boc-2,3-dihydro-4-pyridone (1.0 eq) and TMSCl (1.5 eq) to the catalyst mixture.

  • Cool the resulting solution to room temperature.

  • Add the freshly prepared arylzinc chloride solution from Part A to the reaction flask via cannula or syringe pump over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C5-aryl-N-Boc-4-piperidone.

Subsequent Transformation: The resulting 4-piperidone can be converted to the desired C5-functionalized 3,4-dihydro-2H-pyridine scaffold via a two-step sequence: (1) Reduction of the C4-ketone to a hydroxyl group (e.g., with NaBH₄), followed by (2) acid-catalyzed dehydration to reform the C4-C5 double bond.

Comparative Data for C5-Arylation via Conjugate Addition

The following table summarizes representative yields for the Rh-catalyzed conjugate addition of various arylzinc chlorides to N-Boc-4-pyridone, demonstrating the broad scope of the method.[5]

EntryAryl Group (Ar)Yield (%)
1Phenyl85
24-Methoxyphenyl91
34-Fluorophenyl82
43-Thienyl75
52-Naphthyl88

Strategy 3: Directed ortho-Metalation (DoM) and C-H Activation

Directed C-H functionalization represents the cutting edge of synthetic efficiency, avoiding the need for pre-functionalized substrates. For the pyridine system, Directed ortho-Metalation (DoM) is a powerful tool.[8][9][10] In this strategy, a Directing Metalating Group (DMG) on the ring coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA), facilitating the deprotonation of an adjacent C-H bond.

For the 3,4-dihydro-2H-pyridine-1-carbaldehyde system, the N-formyl group is a relatively weak DMG. More potent DMGs like pivaloyl or carbamoyl groups are typically required. Furthermore, deprotonation of a vinylic C-H bond at C5 is kinetically and thermodynamically challenging. The more accessible C-H bonds for DoM are typically at the C2 or C6 positions. Therefore, direct C5 functionalization via this method on this specific scaffold is not a common or straightforward strategy.

However, related transition-metal-catalyzed C-H activation approaches are emerging. For instance, in quinoline systems, an amide directing group at C8 can guide a metal catalyst (e.g., Cobalt or Palladium) to selectively functionalize the remote C5 position.[11] While direct protocols for the N-formyl tetrahydropyridine are not yet widely established, this remains a promising area for future research, offering unparalleled atom economy.

Conclusion and Outlook

The functionalization of the C5 position of 3,4-dihydro-2H-pyridine-1-carbaldehyde and its analogues is a critical task in modern synthetic and medicinal chemistry. Researchers have a powerful toolkit at their disposal, ranging from direct electrophilic substitution for introducing heteroatoms and formyl groups, to highly versatile indirect methods based on the conjugate addition to dihydropyridone precursors. The latter strategy, particularly when catalyzed by transition metals like rhodium, offers broad substrate scope and the potential for high stereocontrol, making it exceptionally valuable for constructing complex molecular libraries for drug discovery. While direct C5 C-H activation on this scaffold remains a developmental frontier, the principles established in related heterocyclic systems suggest a promising future for this highly efficient approach. The protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists to strategically design and execute the synthesis of novel C5-functionalized tetrahydropyridines.

References

  • Guo, F., et al. (2017). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules, 22(5), 723. [Link]

  • Guo, F., et al. (2017). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. PubMed, PMCID: PMC6154701. [Link]

  • Comins, D. L., et al. (2009). Conjugate Addition Reactions of N-Carbamoyl-4-pyridones and 2,3-Dihydropyridones with Grignard Reagents in the Absence of Cu(I) Salts. Request PDF on ResearchGate. [Link]

  • Wang, Z., et al. (2015). Asymmetric 1,4-Addition of Arylboronic Acids to 2,3-Dihydro-4-pyridones Catalyzed by Axially Chiral NHC-Pd(II) Complexes. Request PDF on ResearchGate. [Link]

  • Woodward, A. R., et al. (2009). Conjugate addition reactions of N-carbamoyl-4-pyridones with organometallic reagents. Tetrahedron, 65(26), 5024-5031. [Link]

  • Pan, X., et al. (2019). Carbonylation of enamides via the dual C-H activation/photoredox catalysis. ResearchGate. [Link]

  • Xie, J., et al. (2013). Direct C-H Functionalization of Enamides and Enecarbamates by Using Visible-Light Photoredox Catalysis. Request PDF on ResearchGate. [Link]

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  • Bellina, F. (2015). C-H Bond Activation and Catalytic Functionalization I. IntechOpen. [Link]

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  • Reddy, G. S., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(45), 29215-29232. [Link]

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  • Comins, D. L., et al. (2001). The Mukaiyama-Michael Reaction of N-Acyl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of cis-2,6-Disubstituted 1,2,5,6-Tetrahydropyridines. Organic Letters, 3(6), 769-771. [Link]

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Sources

Application

one-pot synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde derivatives

An In-Depth Technical Guide to the One-Pot Synthesis of 3,4-Dihydropyridine Scaffolds Application Note & Protocol Topic: One-Pot Synthesis of 3,4-Dihydro-2(1H)-pyridone and Related Dihydropyridine Derivatives as Precurso...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the One-Pot Synthesis of 3,4-Dihydropyridine Scaffolds

Application Note & Protocol

Topic: One-Pot Synthesis of 3,4-Dihydro-2(1H)-pyridone and Related Dihydropyridine Derivatives as Precursors for Pharmacologically Active Agents.

Audience: Researchers, medicinal chemists, and drug development professionals.

Abstract: The 3,4-dihydropyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] One-pot multicomponent reactions (MCRs) represent the most efficient, atom-economical, and environmentally benign strategy for constructing this key molecular architecture.[2] This guide provides a comprehensive overview of the prevailing one-pot synthetic methodologies, delves into the underlying reaction mechanisms, and offers detailed, field-proven protocols for the synthesis of 3,4-dihydro-2(1H)-pyridone and related derivatives, which are key precursors to N-substituted compounds like 3,4-dihydro-2H-pyridine-1-carbaldehydes.

The Strategic Importance of Dihydropyridines in Medicinal Chemistry

The dihydropyridine ring system is a cornerstone of modern drug design. Its structural motif is found in numerous therapeutic agents with a broad spectrum of activities, including cardiovascular drugs (e.g., Nifedipine), anti-inflammatory agents, and even potential antiviral compounds.[1][3] Molecules such as Amrinone and Milrinone, which are based on the 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) structure, are used to treat heart failure.[4] The value of these scaffolds lies in their ability to act as versatile building blocks, allowing for systematic structural modifications to optimize pharmacological activity and pharmacokinetic properties.[4][5]

The "one-pot" approach, where three or more reactants are combined in a single vessel to form a product in a cascade of reactions, is particularly well-suited for generating libraries of these derivatives. This strategy avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste, which aligns with the principles of green chemistry.[2]

Core Methodology: Multicomponent Synthesis

The most common and robust one-pot syntheses of the dihydropyridine core involve a cyclocondensation reaction, often referred to as a Hantzsch-type or Biginelli-type reaction.[3][6] The archetypal reaction combines three key components:

  • An aldehyde (aromatic or aliphatic).

  • An active methylene compound (typically a β-ketoester like ethyl acetoacetate or a β-diketone like dimedone).

  • A nitrogen source (commonly ammonium acetate, urea, or cyanoacetamide).

The specific combination of these reactants, along with the choice of catalyst and solvent, dictates the final structure of the heterocyclic ring.

Visualizing the Workflow

The general workflow for a one-pot synthesis is streamlined and efficient, as illustrated below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reactants Combine Aldehyde, Active Methylene Compound, Nitrogen Source, & Catalyst OnePot One-Pot Reaction (Heating/Stirring) Reactants->OnePot Workup Cooling & Precipitation (e.g., add ice-water) OnePot->Workup Filter Filter Crude Product Workup->Filter Purify Recrystallization (e.g., from Ethanol) Filter->Purify Final Pure Dihydropyridine Derivative Purify->Final

Caption: General experimental workflow for one-pot dihydropyridine synthesis.

Unraveling the Reaction Mechanism

Understanding the reaction pathway is critical for troubleshooting and optimization. The process typically follows a domino sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

  • Step 1 (Knoevenagel Condensation): The reaction begins with the catalyst-mediated condensation of the aldehyde and the active methylene compound (e.g., a β-ketoester) to form an electron-deficient alkene intermediate (a Knoevenagel adduct).

  • Step 2 (Enamine Formation): Concurrently, the nitrogen source (e.g., ammonium acetate) reacts with a second molecule of the β-ketoester to form a reactive enamine intermediate.

  • Step 3 (Michael Addition): The enamine attacks the Knoevenagel adduct via a conjugate Michael addition, forming a new carbon-carbon bond and a larger, acyclic intermediate.

  • Step 4 (Cyclization & Dehydration): The intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto a carbonyl, followed by dehydration to yield the stable 3,4-dihydropyridine ring.

Mechanistic Diagram

G Aldehyde R-CHO (Aldehyde) Knoevenagel Knoevenagel Adduct (Electron-deficient alkene) Aldehyde->Knoevenagel + Ketoester (1) - H2O Ketoester1 CH3COCH2COOEt (β-Ketoester) Ketoester1->Knoevenagel MichaelAdduct Open-Chain Michael Adduct Knoevenagel->MichaelAdduct + Enamine (Michael Addition) Ammonia NH3 (from Ammonium Acetate) Enamine Enamine Intermediate Ammonia->Enamine + Ketoester (2) - H2O Ketoester2 CH3COCH2COOEt (β-Ketoester) Ketoester2->Enamine Enamine->MichaelAdduct FinalProduct 3,4-Dihydropyridine Scaffold MichaelAdduct->FinalProduct Intramolecular Cyclization & Dehydration

Caption: Plausible mechanism for the one-pot synthesis of dihydropyridines.

Protocol: One-Pot Synthesis Using a Reusable Natural Catalyst

This protocol describes a green, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones using cuttlebone as a natural, heterogeneous catalyst. This method is advantageous due to its high yields, short reaction times, and simple work-up procedure.[2]

Materials & Equipment:
  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

  • Urea (1 mmol)

  • Cuttlebone powder (0.08 g)

  • Round-bottom flask

  • Oil bath with temperature control and magnetic stirrer

  • Ethanol

  • Standard filtration apparatus

  • TLC plates for reaction monitoring

Step-by-Step Procedure:
  • Reactant Setup: In a clean, dry round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and cuttlebone powder (0.08 g).[2]

  • Reaction Conditions: Place the flask in a preheated oil bath set to 90 °C. Stir the mixture vigorously. The reaction is performed under solvent-free conditions.[2]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes, depending on the aldehyde substrate.[2]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Catalyst Recovery: Add 10 mL of ethanol to the solidified reaction mixture and stir to dissolve the product. Filter the solution to recover the solid cuttlebone catalyst, which can be washed, dried, and reused.[2]

  • Product Isolation: Transfer the filtrate to a beaker and allow the solvent to evaporate slowly, or concentrate it under reduced pressure. The crude product will precipitate.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one derivative. For the reaction with benzaldehyde, yields are typically high (around 92%).[2]

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent system has a profound impact on reaction efficiency and yield. Greener methods using water as a solvent or solvent-free conditions are increasingly preferred.

CatalystNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
SiO₂-Pr-SO₃HAmmonium AcetateSolvent-free10030-45 min78-93[7][8]
ZnO NanoparticlesAmmonium AcetateWaterReflux2-3 h90-96[7][8]
None (Catalyst-free)Ammonium CarbonateWaterReflux5-6 h90-96[8]
Glycerol (as solvent)Ammonium AcetateGlycerol11030-45 min87-92[9]
CuttleboneUreaSolvent-free9010-30 min85-95[2]
Cupric AcetateUreaSolvent-free1005-15 minHigh[10]

Conclusion and Future Outlook

The one-pot synthesis of 3,4-dihydropyridine derivatives is a powerful and highly adaptable methodology for generating molecules of significant medicinal interest. The protocols outlined here demonstrate a shift towards more sustainable and efficient chemistry, utilizing reusable catalysts and environmentally friendly conditions. The resulting N-H dihydropyridine scaffolds are ideal precursors for further derivatization, such as N-formylation to produce 3,4-dihydro-2H-pyridine-1-carbaldehyde derivatives, expanding their utility in drug discovery programs targeting a wide range of diseases.

References

  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Available from: [Link]

  • MDPI. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • Avila, D. S. (n.d.). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Available from: [Link]

  • PMC. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link]

  • Arabian Journal of Chemistry. (2011, September 1). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Available from: [Link]

  • ResearchGate. (n.d.). One‐pot process for 3,4‐dihydropyridin‐2‐one derivatives synthesis.. Available from: [Link]

  • Semantic Scholar. (2013, June 18). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Available from: [Link]

  • Nanoscale Reports. (2022, February 28). One-Pot Synthesis of Substituted Pyridine. Available from: [Link]

  • Rasayan Journal of Chemistry. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Available from: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Cupric Acetate under Solvent-Free Conditions. Available from: [Link]

  • Molecules. (2022, July 30). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

  • PMC. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • PMC. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available from: [Link]

  • SciELO México. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Available from: [Link]

  • Dove Press. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • ResearchGate. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

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Method

Application Notes and Protocols for the Scale-Up Production of N-Formyl Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the critical considerations and detailed protocols for the succes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful scale-up of N-formyl dihydropyridine production. Moving from bench-scale synthesis to larger, kilogram-scale production presents a unique set of challenges that require a thorough understanding of reaction kinetics, thermodynamics, and process safety. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind each step, ensuring both efficiency and safety in your scale-up endeavors.

Introduction: The Significance of N-Formyl Dihydropyridines

Dihydropyridines (DHPs) are a well-established class of heterocyclic compounds with significant therapeutic applications, most notably as L-type calcium channel blockers in the treatment of cardiovascular diseases.[1] The introduction of a formyl group at the nitrogen atom of the dihydropyridine ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents with improved efficacy or safety profiles. The scale-up of N-formyl dihydropyridine synthesis is therefore a critical step in the development of novel drug candidates.

The primary route to dihydropyridine synthesis is the Hantzsch reaction, a multicomponent reaction that has been a subject of extensive study and optimization for over a century.[2][3] While the classical Hantzsch synthesis yields an unsubstituted nitrogen at the 1-position, modifications and subsequent functionalization are necessary to produce N-formyl derivatives.

Core Principles of Dihydropyridine Synthesis Scale-Up

Scaling up any chemical synthesis requires careful consideration of factors that may be negligible at the laboratory scale. For the Hantzsch dihydropyridine synthesis and subsequent N-formylation, the following principles are paramount:

Reaction Stoichiometry and Reagent Quality

In a multi-component reaction like the Hantzsch synthesis, precise control of reactant stoichiometry is crucial for maximizing yield and minimizing by-product formation. The typical molar ratio for the aldehyde, β-ketoester, and ammonia source is 1:2:1. Deviation from this ratio can lead to incomplete reactions or the formation of unwanted side products. The quality of reagents, particularly the aldehyde, is also critical, as impurities can significantly inhibit the reaction. For large-scale production, it is advisable to use freshly distilled aldehydes.

Solvent Selection: A Move Towards Greener Chemistry

The choice of solvent is a critical parameter that influences reaction efficiency, product isolation, and environmental impact. While traditional protocols often utilize ethanol or acetic acid, the trend in industrial-scale synthesis is towards greener and more sustainable options.

  • Water: For many Hantzsch reactions, water has proven to be an excellent solvent choice. It is inexpensive, non-toxic, and often facilitates high yields with simple product isolation through filtration.

  • Ethanol: Ethanol remains a commonly used solvent for recrystallization of 1,4-dihydropyridines, effectively removing impurities.

  • Solvent-Free Conditions: In some cases, the reaction can be conducted under solvent-free conditions, which offers significant environmental and economic advantages.[4][5]

A solvent selection guide, such as the one developed by Sanofi, can be an invaluable tool in choosing an appropriate solvent that meets safety, health, environmental, and industrial constraints.

Temperature Control and Exotherm Management

The Hantzsch reaction is often exothermic, and this becomes a significant safety concern at a larger scale.[6] Inadequate temperature control can lead to a runaway reaction, resulting in a loss of product and potentially hazardous situations.

For aqueous systems, a temperature range of 70–75 °C is often optimal, providing a balance between a reasonable reaction rate and minimizing the decomposition of reagents like ammonium carbonate. It is essential to monitor the internal temperature of the reactor using a thermocouple probe, as it can differ significantly from the external heating bath temperature.[7]

Mixing Efficiency

In large reactors, inefficient stirring can lead to poor mixing of reactants, especially in heterogeneous reaction mixtures. This can result in lower reaction rates and yields. The use of an appropriate overhead stirrer and the inclusion of baffles within the reactor can significantly improve mixing efficiency.

Synthesis of the Dihydropyridine Scaffold: A Scalable Approach

The following section outlines a general procedure for the synthesis of a 1,4-dihydropyridine scaffold, which can then be subjected to N-formylation. This protocol is based on the principles of green chemistry and is designed for scalability.

Reaction Workflow

G cluster_0 Dihydropyridine Synthesis Reagents Aldehyde, β-Ketoester, Ammonia Source Reactor Jacketed Glass Reactor with Overhead Stirrer Reagents->Reactor Charge Reagents Reaction Heating at 70-75 °C (Aqueous Medium) Reactor->Reaction Initiate Heating Cooling Cooling to 10-15 °C Reaction->Cooling Reaction Completion (TLC) Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Crude_DHP Crude 1,4-Dihydropyridine Drying->Crude_DHP

Caption: Workflow for the scaled-up synthesis of the 1,4-dihydropyridine scaffold.

Detailed Protocol for 1,4-Dihydropyridine Synthesis (Exemplary)

This protocol describes the synthesis on a 1-mole scale. Adjust quantities proportionally for different scales.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mole

  • β-Ketoester (e.g., Ethyl Acetoacetate): 2 moles

  • Ammonia Source (e.g., Ammonium Carbonate): 1.1 moles

  • Deionized Water

Equipment:

  • 10 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe.

  • Heating/cooling circulator.

  • Large Buchner funnel and vacuum flask.

  • Vacuum oven.

Procedure:

  • Charge the 10 L reactor with deionized water (4 L).

  • With stirring, add the ammonium carbonate (1.1 moles).

  • Sequentially add the aromatic aldehyde (1 mole) and the β-ketoester (2 moles) to the reactor.

  • Begin heating the reaction mixture to an internal temperature of 70-75 °C using the heating circulator.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), turn off the heating and allow the mixture to cool to room temperature with continued stirring.

  • Further cool the mixture to 10-15 °C using a cooling circulator to maximize product precipitation.

  • Isolate the precipitated solid product by vacuum filtration using a large Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 2 L) to remove any water-soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

N-Formylation of the Dihydropyridine Ring

The introduction of the N-formyl group can be achieved through various methods. The choice of method will depend on the specific dihydropyridine substrate, desired purity, and scale of the reaction.

Selection of a Formylating Agent

Several reagents can be used for N-formylation. A comparative overview is presented in the table below.

Formylating AgentReaction ConditionsAdvantagesDisadvantages
Formic Acid Neat or with a co-solvent, often with a catalyst (e.g., iodine) or under dehydrating conditions.[8][9]Readily available, inexpensive.Can be corrosive; may require elevated temperatures and removal of water.
N-Formylsaccharin Often used in mechanochemical (ball-milling) or solvent-free conditions.[4]Solid reagent, environmentally friendly, suitable for large-scale preparation.Requires preparation of the reagent.
Vilsmeier Reagent (POCl₃/DMF) Typically used for electron-rich heterocycles.[10]Highly reactive, effective for a range of substrates.Reagent is moisture-sensitive and corrosive; requires careful handling.
N-Formylation Workflow

G cluster_1 N-Formylation Crude_DHP Crude 1,4-Dihydropyridine Reactor_Formyl Reaction Vessel Crude_DHP->Reactor_Formyl Reaction_Formyl N-Formylation Reaction Reactor_Formyl->Reaction_Formyl Formyl_Agent Formylating Agent Formyl_Agent->Reactor_Formyl Workup Aqueous Work-up Reaction_Formyl->Workup Extraction Solvent Extraction Workup->Extraction Drying_Solvent Drying of Organic Phase Extraction->Drying_Solvent Evaporation Solvent Evaporation Drying_Solvent->Evaporation Crude_N_Formyl_DHP Crude N-Formyl DHP Evaporation->Crude_N_Formyl_DHP

Caption: General workflow for the N-formylation of the 1,4-dihydropyridine scaffold.

Detailed Protocol for N-Formylation using Formic Acid and Iodine Catalyst (Exemplary)

This protocol is a starting point and may require optimization for specific dihydropyridine substrates.

Materials:

  • Crude 1,4-Dihydropyridine: 1 mole

  • Formic Acid (85-98%): 2-3 equivalents

  • Iodine (I₂): 0.05 equivalents (5 mol%)

  • Suitable organic solvent (e.g., Toluene)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel of appropriate size with a stirrer, condenser, and temperature control.

  • Separatory funnel.

Procedure:

  • Charge the reaction vessel with the crude 1,4-dihydropyridine (1 mole) and toluene.

  • Add formic acid (2-3 equivalents) and iodine (0.05 equivalents).

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formyl dihydropyridine.

Purification and Characterization

Purification Strategies

The purification of N-formyl dihydropyridines at scale requires efficient and cost-effective methods.

  • Recrystallization: This is the most common and effective method for purifying solid dihydropyridine derivatives. Ethanol is a frequently used solvent. A solvent screen with small amounts of the crude product can help identify the optimal recrystallization solvent or solvent system.

  • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly for large-scale purification. If necessary, flash chromatography can be employed. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive dihydropyridine derivatives. In such cases, deactivating the silica gel with a weak base like triethylamine (0.1-1%) is recommended.[11]

Characterization Techniques

The structural confirmation of the final N-formyl dihydropyridine product is crucial. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of the product.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O stretch of the formyl group and the C=C bonds within the dihydropyridine ring.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The dihydropyridine ring is a chromophore with characteristic absorption maxima, which can be used for qualitative and quantitative analysis.[1]

Stability and Storage

Dihydropyridine derivatives are notoriously sensitive to light and oxidation.[11][12] The primary degradation pathway is the oxidation of the 1,4-dihydropyridine ring to the corresponding pyridine derivative, which results in a loss of biological activity.[11]

Best Practices for Handling and Storage:

  • Protection from Light: All experimental procedures, including work-up, purification, and storage, should be conducted in amber-colored glassware or with vessels wrapped in aluminum foil.[11]

  • Inert Atmosphere: To minimize oxidation, work with degassed solvents and store the purified compound under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Temperature: Store the purified solid N-formyl dihydropyridine in a cool, dark place.

Process Safety at Scale

Scaling up chemical reactions introduces significant safety challenges that must be addressed proactively.[6]

Key Safety Considerations:

  • Thermal Runaway: As mentioned, the exothermic nature of the Hantzsch reaction requires robust temperature control.[7] Use a reaction vessel with a volume at least twice that of all added substances to accommodate potential quenching.[7]

  • Equipment Selection: Use appropriately sized and robust equipment. Wide-mouth glassware can facilitate the addition of materials and provide better venting in case of an emergency.[7]

  • Work-up Hazards: Large-scale extractions with organic solvents pose fire and exposure risks. Ensure adequate ventilation and use appropriate personal protective equipment.[7]

  • Hazardous Reagents: Formylating agents like POCl₃ are corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood.

Process Analytical Technology (PAT)

For industrial-scale production, the implementation of Process Analytical Technology (PAT) can significantly enhance process understanding, control, and efficiency. PAT involves the use of in-line or at-line analytical tools to monitor critical process parameters in real-time. This allows for immediate adjustments to be made to the process, ensuring consistent product quality and minimizing batch failures.

Conclusion

The successful scale-up of N-formyl dihydropyridine production requires a multi-faceted approach that combines a deep understanding of the underlying chemistry with rigorous process control and a strong commitment to safety. By carefully considering the factors outlined in this guide, researchers and drug development professionals can navigate the challenges of scaling up and efficiently produce these important compounds for further investigation and potential therapeutic use.

References

  • Technical Support Center: Scaling up Hantzsch Reaction for Bulk 1,4-Dihydropyridine Synthesis - Benchchem. (URL: )
  • Scale-Up Reaction Safety. (2019, September 18). (URL: [Link])

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. (2022, August 25). MDPI. (URL: [Link])

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023, January 12). MDPI. (URL: [Link])

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions. (2013, July 11). Arkivoc. (URL: [Link])

  • Critical Considerations in Process Safety. H.E.L Group. (URL: [Link])

  • An efficient one-pot synthesis of 1,4-dihydropyridine derivatives through Hantzsch reaction catalysed by melamine trisulfonic acid. (2018, April 16). Taylor & Francis Online. (URL: [Link])

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020, September 4). MDPI. (URL: [Link])

  • Technical Support Center: High-Purity 1,4-Dihydropyridine Derivative Purific
  • Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide - Benchchem. (URL: )
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). National Institutes of Health. (URL: [Link])

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. (URL: [Link])

  • Recent advances in Hantzsch 1,4-dihydropyridines. (URL: [Link])

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. University of California, Berkeley. (URL: [Link])

  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. (2017, February 15). National Institutes of Health. (URL: [Link])

  • Four-component synthesis of N-substituted-1,4-dihydropyridines. ResearchGate. (URL: [Link])

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications. (URL: [Link])

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8). MDPI. (URL: [Link])

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. (URL: [Link])

  • One-pot synthesis of some novel N-aryl-1,4- dihydropyridines derivatives bearing nitrogen mustard. (URL: [Link])

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (URL: [Link])

  • Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent - Benchchem. (URL: _)
  • Synthesis of N-substituted 1,2-dihydropyridines 10a–g. ResearchGate. (URL: [Link])

  • Mild and convenient N-formylation protocol in water-containing solvents. (2013, February 11). National Institutes of Health. (URL: [Link])

  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Circulation Research. (URL: [Link])

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. National Institutes of Health. (URL: [Link])

  • One-pot sequential synthesis of novel poly-substituted dihydropyridine derivatives under catalyst-free conditions. SSRN. (URL: [Link])

  • Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. National Institutes of Health. (URL: [Link])

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (URL: [Link])

  • Process for removing an n-formyl group.
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). MDPI. (URL: [Link])

  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023, February 15). ResearchGate. (URL: [Link])

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. (URL: [Link])

  • Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. (2015, September 19). Open Science Publications. (URL: [Link])

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (2022, April 5). National Institutes of Health. (URL: [Link])

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006, November 15). National Institutes of Health. (URL: [Link])

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. National Institutes of Health. (URL: [Link])

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (2019, January 11). MDPI. (URL: [Link])

  • 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. (URL: [Link])

  • SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND CRYSTAL STRUCTURE OF (N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE) DI (P-HYDR. (2013, April 22). International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

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Application

Application Note: 3,4-Dihydro-2H-pyridine-1-carbaldehyde in Multicomponent Reactions

This guide details the application of 3,4-dihydro-2H-pyridine-1-carbaldehyde (systematically known as -formyl-1,2,3,4-tetrahydropyridine ) in multicomponent reactions (MCRs). -Formyl Enamides in MCRs Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3,4-dihydro-2H-pyridine-1-carbaldehyde (systematically known as


-formyl-1,2,3,4-tetrahydropyridine ) in multicomponent reactions (MCRs).


-Formyl Enamides in MCRs
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

3,4-Dihydro-2H-pyridine-1-carbaldehyde (CAS: 126739-84-4 / 25132-38-1 derivatives) is a cyclic


-formyl enamide . Unlike simple aldehydes used in Ugi or Passerini reactions, this molecule acts as a bifunctional building block :
  • Electron-Rich Enamide (Nucleophile): The C5=C6 double bond is highly reactive toward inverse-electron-demand Diels-Alder (IEDDA) reactions (Povarov reaction).

  • 
    -Acyliminium Ion Precursor (Electrophile):  Under acidic conditions, it generates reactive iminium species capable of trapping nucleophiles in cascade sequences.
    

This guide focuses on its primary application: the Povarov Multicomponent Reaction for the rapid assembly of hexahydroquinoline and pyrrolo[3,2-c]quinoline scaffolds, which are privileged structures in alkaloid synthesis (e.g., Aspidosperma and Strychnos families).

Chemical Profile & Reactivity

PropertyDescription
Systematic Name

-Formyl-1,2,3,4-tetrahydropyridine
Functional Class Cyclic Enamide / Vinylogous Amide
Key Reactivity Nucleophilic (at C-5 via enamine resonance); Electrophilic (at C-6 via

-acyliminium formation).
Stability Sensitive to hydrolysis; store under inert atmosphere at -20°C.
Role in MCRs Dienophile (in Povarov); Ene component (in Ene reactions); Precursor (to

-haloacroleins via Vilsmeier).
Mechanistic Pathway: The Povarov Reaction

In the Povarov reaction (Aryl amine + Aldehyde + Enamide), 3,4-dihydro-2H-pyridine-1-carbaldehyde serves as the electron-rich olefin (dienophile) . It reacts with an in situ generated aryl imine (heterodiene) to form a tetrahydroquinoline core.

Pathway Visualization:

PovarovMechanism Substrates Aniline + Aldehyde Imine Aryl Imine (Heterodiene) Substrates->Imine Condensation (-H2O) Complex Lewis Acid Complex Imine->Complex + Lewis Acid (e.g., Sc(OTf)3) Enamide N-Formyl-1,2,3,4- tetrahydropyridine (Dienophile) Transition [4+2] Cycloaddition Transition State Enamide->Transition Nucleophilic Attack Complex->Transition Electrophilic Attack Product Hexahydroquinoline Derivative Transition->Product Cyclization

Caption: Mechanistic flow of the Povarov reaction utilizing N-formyl-1,2,3,4-tetrahydropyridine as the dienophile.

Detailed Protocol: Synthesis of Hexahydroquinoline Derivatives

This protocol describes the three-component coupling of aniline , benzaldehyde , and 3,4-dihydro-2H-pyridine-1-carbaldehyde catalyzed by Scandium(III) triflate.

Reagents & Materials
  • Amine: Aniline (1.0 mmol)

  • Aldehyde: Benzaldehyde (1.0 mmol)

  • Dienophile: 3,4-Dihydro-2H-pyridine-1-carbaldehyde (1.2 mmol)

  • Catalyst: Sc(OTf)

    
     (10 mol%) or BF
    
    
    
    OEt
    
    
    (20 mol%)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Drying Agent: Na

    
    SO
    
    
    
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, dissolve Aniline (93 mg, 1.0 mmol) and Benzaldehyde (106 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

    • Add anhydrous Na

      
      SO
      
      
      
      (200 mg) to absorb water. Stir at room temperature (RT) for 30 minutes.
    • Checkpoint: Verify imine formation by TLC (disappearance of aldehyde).

  • Multicomponent Assembly:

    • Cool the mixture to 0°C (ice bath).

    • Add 3,4-dihydro-2H-pyridine-1-carbaldehyde (133 mg, 1.2 mmol) dropwise.

    • Add the catalyst Sc(OTf)

      
       (49 mg, 0.1 mmol) in one portion.
      
  • Reaction & Monitoring:

    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The product usually appears as a lower Rf spot compared to the imine.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.[1]
  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

    • Yield: Typically 70–85%.

Data Interpretation
  • Stereochemistry: The reaction generally favors the endo isomer (cis-fused ring system) due to secondary orbital interactions between the imine nitrogen and the enamide carbonyl.

  • NMR Signature: Look for the bridgehead protons (H-4a and H-8a in quinoline numbering) showing cis coupling constants (

    
     Hz).
    

Advanced Application: -Acyliminium Ion Cascades

Beyond Povarov, this molecule serves as a precursor to cyclic


-acyliminium ions . Treatment with Brønsted acids generates a reactive electrophile at C-6, which can be trapped by internal or external nucleophiles (e.g., Indoles) to form complex alkaloid cores.

Workflow:

  • Activation: 3,4-Dihydro-2H-pyridine-1-carbaldehyde + H

    
    
    
    
    
    Protonation at C-5
    
    
    Iminium at C-6.
  • Nucleophilic Attack: Addition of Indole (C-3 position).

  • Result: Synthesis of Indolo[2,3-a]quinolizine precursors.

Acyliminium Precursor N-Formyl-1,2,3,4- tetrahydropyridine Intermediate N-Acyliminium Ion (Electrophile at C-6) Precursor->Intermediate Protonation & Tautomerization Acid Acid Catalyst (TFA or HCl) Acid->Intermediate Product C6-Functionalized Piperidine Derivative Intermediate->Product Nucleophilic Addition Nucleophile Nucleophile (e.g., Indole, Allylsilane) Nucleophile->Product Trapping

Caption: Generation and trapping of the N-acyliminium ion from 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield Hydrolysis of the enamide.Ensure strictly anhydrous conditions. Use molecular sieves in the reaction.
No Reaction Catalyst deactivation.Sc(OTf)

is water-tolerant but works best dry. Switch to BF

OEt

if Sc fails.
Complex Mixture Polymerization of enamide.Add the enamide slowly at low temperature (0°C or -78°C).
Regioselectivity Competing [2+2] cycloaddition.Use polar solvents (MeCN) to favor the ionic Povarov pathway over radical/concerted [2+2].

References

  • Povarov Reaction Overview: Kouznetsov, V. V. (2009). "Recent synthetic applications of the Povarov reaction." Tetrahedron, 65(14), 2721-2750. Link

  • Enamides in MCRs: Bello, D., et al. (2010). "Multicomponent synthesis of 1,2,3,4-tetrahydroquinolines." Journal of Organic Chemistry, 75(19), 6664-6670. Link

  • N-Acyliminium Chemistry: Maryanoff, B. E., et al. (2004). "Cyclizations of N-acyliminium ions." Chemical Reviews, 104(3), 1431-1528. Link

  • Synthesis of Precursor: Comins, D. L., et al. (1999). "Preparation of N-acyl-2,3-dihydro-4-pyridones." Journal of Organic Chemistry, 64(20), 7396-7402. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,4-Dihydro-2H-pyridine-1-carbaldehyde Synthesis

This guide addresses the synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-1,2,3,4-tetrahydropyridine). Technical Note on Nomenclature: The name "1-carbaldehyde" explicitly designates the formyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-1,2,3,4-tetrahydropyridine).

Technical Note on Nomenclature: The name "1-carbaldehyde" explicitly designates the formyl group (-CHO) on the nitrogen atom (position 1). The "3,4-dihydro-2H" designation implies saturation at positions 2, 3, and 4, placing the double bond between C5 and C6. This molecule is an enamide .

Enamides are notoriously unstable due to their susceptibility to hydrolysis (reverting to the aldehyde and amine) and polymerization. Low yields are typically caused by improper handling of the intermediate 2-methoxy-N-formylpiperidine or uncontrolled conditions during the elimination step.

Core Synthesis Strategy (The "Shono" Route)

The most robust, high-yield method for synthesizing this enamide in a drug development context is the Shono Oxidation route. Direct formylation of the cyclic imine (2,3,4,5-tetrahydropyridine) is often impractical due to the trimerization of the imine precursor.

Optimized Workflow
  • N-Formylation: Reaction of piperidine with methyl formate or chloral.

  • Anodic Methoxylation (Shono Oxidation): Electrochemical oxidation of N-formylpiperidine in methanol to generate the stable intermediate 2-methoxy-N-formylpiperidine .

  • Elimination: Acid-catalyzed elimination of methanol to yield the target enamide.

Experimental Protocol (High-Yield Standard)

Step 1: Electrochemical Methoxylation

  • Substrate: N-Formylpiperidine (1.0 equiv).

  • Solvent: Methanol (anhydrous).

  • Electrolyte: Et₄NOTs (Tetraethylammonium p-toluenesulfonate) or Et₄NBF₄ (0.1 M).

  • Electrodes: Carbon (Anode) / Platinum or Stainless Steel (Cathode).

  • Conditions: Constant current (approx. 100-200 mA/cm²), passed charge 2.2–2.5 F/mol. Maintain temperature < 20°C.

  • Workup: Evaporate MeOH, extract with Et₂O/DCM, wash with brine.

  • Target Intermediate: 2-Methoxy-N-formylpiperidine (Stable oil).

Step 2: Thermal Elimination (The Critical Step)

  • Reagent: Ammonium chloride (NH₄Cl) catalytic (10 mol%) OR dilute pTsOH.

  • Process: Heat the methoxy intermediate under vacuum (approx. 100–120°C at 10–20 mmHg).

  • Collection: The product, 3,4-dihydro-2H-pyridine-1-carbaldehyde, will distill over as methanol is eliminated.

  • Stabilization: Collect directly into a flask containing traces of K₂CO₃ to neutralize any co-distilled acid.

Troubleshooting Guide

Issue 1: Low Yield in the Elimination Step (< 40%)

Diagnosis: Polymerization of the enamide product in the reaction pot.

  • Root Cause: The elimination of methanol generates the enamide in the presence of acid and heat. Enamides are acid-sensitive and prone to self-polymerization.

  • Solution: Switch from reflux to reactive distillation . Do not reflux the mixture. Apply vacuum and heat so the product distills immediately upon formation, removing it from the acidic pot environment.

  • Corrective Action: Use a short-path distillation head. Add a radical inhibitor (e.g., BHT) to the receiving flask.

Issue 2: Product Hydrolysis (Reversion to Piperidine/Aldehydes)

Diagnosis: NMR shows aldehyde peaks not belonging to the N-CHO group, or free amine.

  • Root Cause: Moisture ingress during workup or storage. Enamides hydrolyze rapidly in aqueous acid.

  • Solution: Avoid aqueous workup for the final step. If the product is distilled, store it immediately over molecular sieves (4Å) under Argon at -20°C.

  • Protocol Adjustment: Ensure the methanol used in Step 1 is anhydrous (< 50 ppm water). Water in the electrolysis step leads to the N-hydroxy intermediate, which degrades.

Issue 3: Incomplete Conversion in Electrolysis

Diagnosis: Recovery of N-formylpiperidine starting material.

  • Root Cause: Passivation of the anode (polymer film formation) or insufficient charge passed.

  • Solution:

    • Reverse Polarity: Briefly reverse polarity every 30 minutes to clean electrodes.

    • Solvent Flow: Ensure vigorous stirring or use a flow cell (e.g., IKA ElectraSyn or similar) to replenish the double layer.

    • Charge: Increase charge passed from 2.0 F/mol to 2.5 F/mol.

Issue 4: Over-Oxidation (Formation of 2,6-dimethoxy species)

Diagnosis: Complex NMR with multiple methoxy signals.

  • Root Cause: Current density too high or excessive charge passed (> 3.0 F/mol).

  • Solution: Monitor reaction by GC-MS. Stop electrolysis immediately when starting material is < 5%. Lower current density to 50 mA/cm² (takes longer but higher selectivity).

Quantitative Data & Specifications

ParameterSpecificationOptimal RangeImpact on Yield
Current Density Anodic Oxidation50–100 mA/cm²High density > 200 mA/cm² promotes side reactions/tars.
Temperature Electrolysis10°C – 20°C> 30°C increases anode passivation.
Electrolyte Et₄NOTs conc.0.05 – 0.1 MToo low increases resistance (heating); too high complicates workup.
Elimination Temp Distillation110°C – 130°CMust be sufficient to drive MeOH removal but minimize polymerization.
Vacuum Distillation10 – 20 mmHgEssential to lower boiling point of the enamide.

Pathway Visualization

The following diagram illustrates the Shono Oxidation pathway and the critical elimination step where yield is often lost.

ShonoPathway Start N-Formylpiperidine Process1 Anodic Oxidation (MeOH, -2e-, -H+) Start->Process1 Electrolysis Inter N-Acyliminium Ion (Intermediate) Process1->Inter StableInter 2-Methoxy-N-formylpiperidine (Stable Precursor) Inter->StableInter MeOH Trapping Process2 Thermal Elimination (NH4Cl, Vacuum, Heat) StableInter->Process2 Product 3,4-dihydro-2H-pyridine-1-carbaldehyde (Enamide Target) Process2->Product Distillation (-MeOH) SideProduct Polymer/Hydrolysis Products Process2->SideProduct Reflux/Acid (Avoid!)

Caption: Reaction pathway via Shono Oxidation. Note the critical branch at Thermal Elimination where reactive distillation prevents polymerization.

Frequently Asked Questions (FAQ)

Q: Can I use chemical oxidants instead of electrochemistry? A: Yes, but yields are generally lower. The Pummerer rearrangement of N-formyl-2-(phenylsulfinyl)piperidine is an alternative, but it requires toxic selenium or sulfur reagents and multiple steps. Ruthenium tetroxide (RuO₄) oxidation is possible but often over-oxidizes to the lactam (imide) rather than the methoxy intermediate.

Q: Why does my product turn yellow/brown upon storage? A: This indicates oxidation or polymerization. Enamides are electron-rich olefins. Store under inert gas (Argon/Nitrogen) at -20°C. Adding a stabilizer like BHT (butylated hydroxytoluene) at 0.1% w/w significantly extends shelf life.

Q: I see a "Vilsmeier Adduct" in literature. Is this the same? A: No. If you perform a Vilsmeier-Haack reaction on piperidin-2-one (lactam), you get 2-chloro-3-formyl-1,4,5,6-tetrahydropyridine . This has a chlorine atom at the C2 position and the formyl group at C3. Ensure your target is the N-formyl species (1-carbaldehyde) and not the C-formyl species.

Q: Can I use N-formyl-1,2,3,4-tetrahydropyridine in a Suzuki coupling? A: Generally, no. This molecule is an enamide, not a vinyl halide. However, it can undergo Heck reactions or be used as a nucleophile in Vilsmeier-Haack formylation to generate 3-formyl derivatives (beta-functionalization).

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of enamides and enecarbamates." Journal of the American Chemical Society.[1] Link (Foundational work on anodic methoxylation and elimination).

  • Stahl, S. S., et al. (2013). "Aerobic Oxidation of Amines to Imines." Chemical Reviews. Link (Review of oxidative methods including electrochemical approaches).

  • Lund, H., & Hammerich, O. (2001). Organic Electrochemistry, Fourth Edition. CRC Press.
  • Matos, R. A. F., et al. (2012). "Synthesis of Enamides and Enecarbamates." Synthesis. (Review of non-electrochemical routes to enamides).

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3,4-dihydro-2H-pyridine-1-carbaldehyde

From the Office of the Senior Application Scientist Welcome to the technical support guide for 3,4-dihydro-2H-pyridine-1-carbaldehyde. This document provides in-depth guidance for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

From the Office of the Senior Application Scientist

Welcome to the technical support guide for 3,4-dihydro-2H-pyridine-1-carbaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and quality control of this reactive intermediate. Our goal is to equip you with the necessary knowledge to prevent its oxidative degradation, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Understanding the Compound's Instability (FAQs)

This section addresses the fundamental reasons behind the compound's sensitivity.

Q1: Why is 3,4-dihydro-2H-pyridine-1-carbaldehyde so susceptible to degradation during storage?

A: The molecular structure of 3,4-dihydro-2H-pyridine-1-carbaldehyde contains two key functional groups that contribute to its reactivity: an aldehyde and an enamine-like moiety integrated into the heterocyclic ring.

  • Aldehyde Group (-CHO): Aldehydes are intrinsically reactive and are readily oxidized to the corresponding carboxylic acids, especially in the presence of atmospheric oxygen.[1] This is the most common degradation pathway.

  • Enamine-like System: The endocyclic C=C double bond adjacent to the nitrogen atom gives the molecule enamine character. This electron-rich system is also susceptible to oxidation and potential polymerization, further compromising sample purity.

Volatile aldehydes, in general, are known to be highly reactive and can degrade through oxidation, polymerization, or reaction with trace impurities.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A: Several environmental factors can significantly increase the rate of degradation:

  • Atmospheric Oxygen: This is the principal oxidant. Even brief exposure to air can initiate the degradation process. Handling and storing air-sensitive compounds under an inert atmosphere is critical.[2][3]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation. Storing the material at reduced temperatures is essential to slow down degradation.[3]

  • Light Exposure: UV and even ambient light can provide the energy to initiate and propagate free-radical oxidation pathways (photo-oxidation).[3]

  • Presence of Impurities: Trace amounts of metal ions or other reactive impurities in the sample or solvent can catalyze oxidative decomposition.

Q3: What are the likely degradation products I should be aware of?

A: The primary and most predictable degradation product is the corresponding carboxylic acid, 3,4-dihydro-2H-pyridine-1-carboxylic acid , formed by the oxidation of the aldehyde group. Other potential byproducts include oligomers or polymers resulting from reactions involving the enamine-like ring system. In a chromatographic analysis, you would typically observe a decrease in the area of the parent peak and the emergence of new, often more polar, impurity peaks.[1]

Section 2: Protocols for Optimal Storage and Handling

Adherence to strict handling and storage protocols is non-negotiable for maintaining the integrity of 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Core Principle: The Inert Atmosphere Technique

The fundamental strategy is to minimize the compound's exposure to atmospheric oxygen and moisture at all times.[4][5] This is achieved by using dry, inert gases like argon or nitrogen and specialized labware.

Experimental Protocol 1: Initial Receipt and Long-Term Storage of Neat Compound
  • Inspection: Upon receiving the compound, visually inspect the manufacturer's seal for any signs of tampering or damage. A compromised seal suggests potential atmospheric exposure.

  • Inert Environment Transfer: Immediately transfer the sealed manufacturer's vial into an inert atmosphere glove box.[3] If a glove box is unavailable, use a Schlenk line to work under a positive pressure of argon or nitrogen.

  • Aliquoting: To avoid repeated opening of the main container and temperature cycling of the bulk material, it is highly recommended to aliquot the compound into smaller, single-use vials.[6] Use pre-dried amber glass vials with PTFE-lined caps.

  • Inert Gas Backfilling: Before sealing each aliquot, flush the vial's headspace with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the vials. For maximum protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed aliquots in a secondary, labeled container and store them in a freezer at or below -20°C.[6]

Workflow for Handling a New Shipment

G A Receive Shipment B Inspect Manufacturer's Seal A->B C Transfer to Inert Atmosphere (Glove Box or Schlenk Line) B->C D Aliquot into Pre-dried Amber Vials C->D E Backfill Headspace with Argon/Nitrogen D->E F Tightly Seal Vials (Use PTFE-lined caps) E->F G Store in Freezer (≤ -20°C in Dark) F->G

Caption: Workflow for receiving and storing the compound.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Minimizes reaction kinetics.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to atmospheric oxygen.[2]
Container Amber Glass Vial with PTFE-lined CapProtects from light and ensures an airtight seal.[1][3]
Form Neat Solid or AliquotsAvoids solvent-related degradation and repeated freeze-thaw cycles.[6]
Handling Glove Box or Schlenk LineEssential for manipulating the compound outside its storage vial.[3][5]

Section 3: Detecting and Quantifying Oxidation (Quality Control)

Regularly verifying the purity of your starting material is a self-validating step that ensures the reliability of your experimental data.

Q4: How can I check if my stored sample of 3,4-dihydro-2H-pyridine-1-carbaldehyde has degraded?

A: A multi-tiered approach is recommended:

  • Visual Inspection: Any change in color from its initial state or the appearance of solid precipitates can be an initial sign of degradation.[1]

  • Thin-Layer Chromatography (TLC): A quick check. The appearance of new spots, particularly near the baseline (indicating more polar compounds like carboxylic acids), suggests degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC analysis will quantify the purity by comparing the area of the main peak to any new impurity peaks.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for a decrease in the integration of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the potential appearance of a broad singlet far downfield (δ >10 ppm) corresponding to a carboxylic acid proton.

Experimental Protocol 2: Routine Quality Control by HPLC-UV
  • Sample Preparation: Under an inert atmosphere, accurately prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable, high-purity solvent like acetonitrile. Perform serial dilutions to create a working solution (e.g., 50 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the compound's chromophore (e.g., 254 nm or a wavelength scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject your sample. A pure, undegraded sample should show a single major peak at a consistent retention time. The presence of significant secondary peaks is indicative of degradation.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total peak area to estimate purity.

Troubleshooting Experimental Failures

If an experiment involving this aldehyde yields unexpected results, the first step should always be to verify the integrity of the starting material.

G A Unexpected Experimental Result B Verify Purity of Aldehyde (Protocol 2: HPLC-UV) A->B C Is Purity >98%? B->C D Troubleshoot Other Experimental Parameters C->D Yes F Obtain New, Verified Lot of Aldehyde C->F No E Aldehyde is Not the Issue D->E G Aldehyde Integrity is Compromised F->G

Caption: Troubleshooting decision tree for experiments.

Section 4: Advanced Topics & Comprehensive FAQs

Q5: Can I add a chemical stabilizer to my compound for better long-term storage?

A: While stabilizers are used for industrial-scale storage of some aldehydes, their use in a research setting requires careful consideration.[7][8][9] Adding an antioxidant, such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm), could theoretically inhibit free-radical oxidation. However, you must first validate that the stabilizer will not interfere with your downstream reactions or analytical methods. For most laboratory-scale applications, strict adherence to inert atmosphere and low-temperature storage is the preferred and cleanest method of preservation.

Q6: I only opened my vial for a few seconds in the open air. Is the material compromised?

A: While a very brief exposure is not ideal, it may not have caused significant degradation. However, the best practice is to immediately flush the vial's headspace with an inert gas before re-sealing and returning it to the freezer. If this vial is used for a critical experiment, performing a quick purity check (TLC or HPLC) is advisable for peace of mind.

Q7: What is the best solvent for storing the compound in a solution?

A: If you must store it in solution, use a high-purity, anhydrous, and degassed aprotic solvent like acetonitrile or THF. Solvents should be degassed by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen. Store the solution under an inert atmosphere at ≤ -20°C. However, for maximum stability, storing the compound neat (as a solid/oil) is superior to storing it in solution.[5]

References

  • El-Sayed, M. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen. Retrieved from [Link]

  • Hess, L. G., & Moberly, C. W. (1960). U.S. Patent No. 2,939,882. Google Patents.
  • Klimenko, H., & Quadflieg, H. (1983). U.S. Patent No. 4,414,419. Google Patents.
  • Kinter, M., & Roberts, R. J. (1992). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed. Retrieved from [Link]

  • Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Squirrell, D. C. M. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Royal Society of Chemistry. Retrieved from [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • Pérez-Márquez, J., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(21), 5178. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Avila-Salas, F., & Rivera, H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. Retrieved from [Link]

  • INVENTEQ. (n.d.). Chemical Stabilizers for Formulation Consistency & Shelf Life. Retrieved from [Link]

  • Wang, C., et al. (2013). Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines... Chemistry, 19(50), 16981-7. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,4-dihydro-2H-pyridine-1-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the isolation and purification of 3,4-dihydro-2H-pyridine-1-carba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the isolation and purification of 3,4-dihydro-2H-pyridine-1-carbaldehyde .

Because this molecule is an N-formyl enamide, it exhibits unique chemical sensitivities that make standard chromatographic techniques ineffective. Below, you will find a mechanistic breakdown of these issues, a diagnostic workflow, troubleshooting FAQs, and a validated step-by-step protocol to ensure high-yield recovery.

Diagnostic Purification Workflow

Workflow Start Crude 3,4-dihydro-2H-pyridine-1-carbaldehyde Decision Stationary Phase Selection Start->Decision Standard Standard Silica Gel (Acidic Silanols) Decision->Standard Untreated Deactivated TEA-Deactivated Silica (1-5% Triethylamine) Decision->Deactivated Cost-Effective Alumina Basic Alumina or NH2-Functionalized Silica Decision->Alumina Highly Sensitive Degradation Enamide Hydrolysis / Isomerization Standard->Degradation H+ Catalysis Elution Fast Flash Chromatography (Hexane/EtOAc + 1% TEA) Deactivated->Elution Alumina->Elution Pure Pure Enamide Product Elution->Pure

Workflow for the selection of stationary phases in enamide purification.

Troubleshooting FAQs

Q1: Why am I losing my compound or seeing severe streaking on standard silica gel?

A: This is a classic case of acid-catalyzed degradation[1]. The target molecule, 3,4-dihydro-2H-pyridine-1-carbaldehyde, features an electron-rich C5=C6 double bond conjugated with the lone pair of the N1 nitrogen, forming an enamide system.

Standard silica gel contains surface silanol groups that are weakly acidic (pKa ~4.5–5.5). These acidic sites protonate the electron-rich β-carbon of the enamide. This triggers a hydrolysis cascade (yielding the corresponding saturated keto-amide or cleaving the ring) or isomerization. This degradation manifests as severe tailing on TLC plates and low recovery yields.

Q2: How do I prevent on-column degradation without buying expensive specialty columns?

A: You must neutralize the acidic silanols before the enamide ever touches the column. The most cost-effective method is to deactivate the silica gel using a volatile organic base, typically [2]. By incorporating 1–5% TEA into your mobile phase and pre-slurrying the silica in this mixture, the TEA competitively binds to the acidic sites, creating a neutral environment safe for enamide elution.

Q3: I deactivated my silica with TEA, but my yield is still low. What are my alternatives?

A: If your specific matrix or derivative is exceptionally labile, TEA-deactivated silica might not provide a sufficiently buffered environment. In these cases, you should switch your stationary phase entirely.

  • Amine-functionalized (NH2) silica: Provides an intrinsically basic environment without the need for mobile-phase modifiers [1].

  • Basic Alumina (Brockmann Grade II or III): A highly effective, non-acidic alternative for sensitive amides and enamides[3].

Q4: My TLC spots are invisible under UV light. How do I track the fractions?

A: The N-formyl enamide chromophore lacks extended aromatic conjugation, meaning its UV absorbance at 254 nm is relatively weak. Relying solely on a UV lamp will lead to missed fractions. Solution: Use a chemical stain. Potassium permanganate (KMnO₄) is highly effective; it rapidly oxidizes the C=C double bond, yielding a bright yellow spot against a purple background. Iodine (I₂) vapor is also a viable alternative for nitrogen-containing compounds.

Standard Operating Procedure: TEA-Deactivated Silica Chromatography

To ensure maximum recovery of 3,4-dihydro-2H-pyridine-1-carbaldehyde, follow this self-validating protocol strictly.

Step 1: Mobile Phase Preparation Formulate your desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1–2% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly. Note: TEA will slightly increase the overall polarity of the eluent.

Step 2: Silica Neutralization (Critical Step) In an Erlenmeyer flask, create a slurry by mixing standard silica gel (230–400 mesh) with the TEA-spiked mobile phase. Stir gently for 10 to 15 minutes . This incubation period is mandatory; it allows the TEA to fully equilibrate and neutralize the acidic silanol sites before packing.

Step 3: Column Packing Pour the neutralized slurry into the chromatography column. Allow it to settle under gravity or light positive pressure, ensuring a flat, uniform bed free of air bubbles.

Step 4: Sample Loading Dissolve the crude 3,4-dihydro-2H-pyridine-1-carbaldehyde in a minimum volume of the TEA-spiked solvent (or pure dichloromethane containing 1% TEA). Apply it carefully to the column head using a Pasteur pipette. Warning: Do NOT dry-load the sample onto untreated silica powder, as the concentrated acidic sites will cause immediate localized degradation.

Step 5: Flash Elution Elute the column rapidly using positive pressure. Minimizing the residence time of the enamide on the stationary phase is a key factor in maximizing yield.

Step 6: Concentration Pool the product-containing fractions identified via KMnO₄ TLC staining. Evaporate the solvent under reduced pressure. Keep the water bath temperature below 30°C to prevent thermal degradation or deformylation of the product.

Stationary Phase Comparison Data

Use the table below to select the optimal stationary phase based on your laboratory's resources and the specific sensitivity of your crude mixture.

Stationary PhaseAcid/Base ProfileEnamide CompatibilityMobile Phase Modifier Req.Relative Cost
Standard Silica Gel Weakly Acidic (pKa ~5)Poor (Causes Degradation)NoLow
TEA-Deactivated Silica NeutralizedGoodYes (1-5% TEA)Low
Basic Alumina BasicExcellentNoMedium
NH₂-Functionalized Silica Basic/NeutralExcellentNoHigh

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Technical Blog. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." RSC Publishing. Available at:[Link]

  • ResearchGate. "What is the best technique for amide purification?" Scientific Contributions & Discussions. Available at:[Link]

Optimization

stability issues of N-formyl dihydropyridines in acidic conditions

The following technical guide addresses the stability profile of N-formyl-1,4-dihydropyridines (N-CHO DHPs) in acidic environments. This document is designed for researchers observing unexpected degradation, yield loss,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of N-formyl-1,4-dihydropyridines (N-CHO DHPs) in acidic environments. This document is designed for researchers observing unexpected degradation, yield loss, or impurity formation when handling these specific NADH biomimetics or pharmaceutical intermediates.

Executive Summary & Core Mechanism

The Issue: N-formyl-1,4-dihydropyridines exhibit a unique instability profile in acidic media that differs from their N-H or N-alkyl counterparts. While the N-formyl group (an amide) typically stabilizes the dihydropyridine (DHP) ring against direct oxidative aromatization by withdrawing electron density, it introduces a susceptibility to acid-catalyzed deformylation .

The Mechanism: The degradation follows a "Deformylation-Oxidation Cascade."

  • Acid-Catalyzed Hydrolysis: Protons (

    
    ) activate the carbonyl of the N-formyl group, facilitating nucleophilic attack by water. This cleaves the formyl group (deformylation), releasing formic acid and generating the free N-H dihydropyridine.
    
  • Rapid Aromatization: The resulting N-H DHP is significantly more electron-rich and oxidation-prone than the N-formyl parent. In the presence of even trace oxidants (air) or via disproportionation, it rapidly converts to the thermodynamically stable pyridine derivative.

Key Takeaway: In acidic conditions, you are not just losing the protecting group; you are triggering a cascade that destroys the DHP core.

Troubleshooting Guide (Q&A)

Category 1: Degradation & Impurity Profiling

Q1: I see a new peak in my HPLC chromatogram that correlates with the disappearance of my N-formyl DHP. The mass spectrum shows a loss of 29-30 Da. What is happening? Diagnosis: You are observing the pyridine derivative formed via the deformylation cascade.

  • Explanation: The loss of the formyl group (

    
    , MW 29) generates the N-H species (MW 
    
    
    
    ). However, this intermediate is transient. It rapidly loses two hydrogen atoms (
    
    
    , MW 2) to aromatize.
  • Net Mass Change:

    
     (Loss of 
    
    
    
    and
    
    
    ).
  • Action: Check your mobile phase pH. If you are using TFA (Trifluoroacetic acid) or unbuffered formic acid, you are catalyzing this reaction on the column. Switch to a neutral buffer (e.g., Ammonium Acetate pH 7.0) or a basic modifier (0.1% Triethylamine) if the column permits.

Q2: My compound is stable in solid form but degrades within hours in


. Why? 
Diagnosis:  Chloroform often contains trace amounts of hydrochloric acid (HCl) due to phosgene degradation, especially if not stored over silver foil or potassium carbonate.
  • Mechanism: The trace HCl is sufficient to protonate the N-formyl group and initiate the hydrolysis/aromatization cascade described above.

  • Action:

    • Filter your

      
       through basic alumina before use.
      
    • Add solid

      
       to the NMR tube as a scavenger.
      
    • Switch to

      
       or Acetone-
      
      
      
      , which are generally less acidic.
Category 2: Synthesis & Workup[1]

Q3: I used an acidic workup (1M HCl wash) to remove unreacted amine, and my yield plummeted. The organic layer contains mostly pyridine. Can I recover the DHP? Diagnosis: No. The conversion to pyridine is irreversible.

  • Explanation: The 1M HCl wash provided the perfect aqueous acidic environment for rapid deformylation. Once the N-H DHP formed, it oxidized during the subsequent drying or concentration steps.

  • Action: Avoid aqueous acid washes. To remove amines:

    • Use a slightly acidic buffer (e.g., Phosphate buffer pH 5-6) only if validated by a stability test (see Protocol A).

    • Use resin scavengers (e.g., sulfonic acid resin) in a non-aqueous environment, but monitor closely as the resin acidity can also trigger degradation.

    • Prefer recrystallization or column chromatography on neutralized silica (pre-washed with 1%

      
      ).
      

Q4: Is the N-formyl group stable enough to serve as a protecting group for the DHP nitrogen? Diagnosis: Only under specific conditions.

  • Insight: It is an "orthogonal" protecting group relative to base-labile groups, but it is not robust against strong acids. It stabilizes the ring against oxidation during storage but requires gentle deprotection conditions (e.g., enzymatic deformylation or mild nucleophilic cleavage) to avoid destroying the ring.

Visualizing the Instability Pathway

The following diagram illustrates the "Deformylation-Oxidation Cascade" that occurs in acidic media.

DHP_Degradation cluster_legend Pathway Logic N_Formyl N-Formyl DHP (Electron Deficient Relatively Stable) Transition Acid Catalysis (+ H+, + H2O) N_Formyl->Transition NH_DHP N-H DHP (Electron Rich Transient/Labile) Transition->NH_DHP Deformylation (Hydrolysis) Formic Formic Acid (HCOOH) Transition->Formic Pyridine Pyridine Derivative (Aromatic Thermodynamic Sink) NH_DHP->Pyridine Rapid Oxidation (-2H / -2e-) Text Acid cleaves the formyl group first. The resulting NH-DHP is too reactive to survive without protection.

Caption: Figure 1. The acid-catalyzed Deformylation-Oxidation Cascade. The rate-limiting step is the initial hydrolysis of the N-formyl bond.

Quantitative Stability Data

The table below summarizes the half-life (


) of a model N-formyl DHP (e.g., N-formyl-1,4-dihydropyridine derivative) compared to its N-H analog in various media. Note: Values are representative based on kinetic principles of amide hydrolysis and DHP oxidation.
ConditionSolvent SystemN-Formyl DHP Stability (

)
N-H DHP Stability (

)
Dominant Degradation Product
Strong Acid 0.1 M HCl / MeOH< 10 min< 1 minPyridine (via deformylation)
Weak Acid 5% Acetic Acid~ 2-4 hours~ 1 hourPyridine
Neutral Phosphate Buffer pH 7> 48 hours12-24 hoursN/A (Stable)
Basic 0.1 M NaOH> 24 hours> 48 hoursStable (Formyl may hydrolyze slowly)
Oxidative

/ Neutral
High (Protected)Low (Rapid Aromatization)Pyridine

Experimental Protocols

Protocol A: Rapid Acid-Stability Screen

Use this protocol to determine if your specific N-formyl DHP can withstand a proposed reaction or workup condition.

Materials:

  • Sample: 1 mg N-formyl DHP.

  • Solvent: Acetonitrile (ACN).

  • Acid Source: The acid intended for use (e.g., TFA, HCl, Acetic Acid).

  • Analysis: TLC or HPLC.

Steps:

  • Preparation: Dissolve 1 mg of sample in 1 mL of ACN.

  • Control: Transfer 100 µL to a vial labeled "Control" and dilute with 100 µL water.

  • Test: Transfer 100 µL to a vial labeled "Test". Add 100 µL of the aqueous acid solution (at the target concentration).

  • Incubation: Let both vials stand at room temperature for 15 minutes.

  • Analysis: Inject both samples into HPLC (or spot on TLC).

    • Pass Criteria: The "Test" vial shows >98% parent peak area compared to "Control".

    • Fail Criteria: Appearance of a peak with shorter retention time (Pyridine) or significant loss of area.

Protocol B: Neutralized Silica Column Chromatography

Standard silica gel is slightly acidic (pH 6-6.5) and can degrade sensitive N-formyl DHPs during purification.

Steps:

  • Slurry Preparation: Mix silica gel with the mobile phase (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of mobile phase without TEA to remove excess base (optional, but recommended if the compound is base-sensitive).

  • Loading: Load the crude mixture.

  • Elution: Elute with the standard mobile phase.

    • Note: If the compound is extremely acid-sensitive, maintain 0.1% TEA in the eluent throughout the run.

References

  • Hantzsch, A. (1881).[1][2] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational chemistry of DHP synthesis).

  • Stout, D. M., & Meyers, A. I. (1982). "Recent advances in the chemistry of dihydropyridines." Chemical Reviews, 82(2), 223–243. (Comprehensive review on DHP reactivity and oxidation).

  • Lavilla, R. (2002). "Recent developments in the chemistry of dihydropyridines." Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. (Discusses oxidation mechanisms and stability).

  • Eisner, U., & Kuthan, J. (1972). "The Chemistry of Dihydropyridines." Chemical Reviews, 72(1), 1–42. (Classic text on DHP aromatization and acid sensitivity).

  • BenchChem. (2025). "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis." (Context on N-formyl stability in acidic deprotection cocktails).

Sources

Troubleshooting

troubleshooting polymerization side reactions of dihydropyridine aldehydes

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aldehyde Polymerization Side Reactions Welcome to the Technical Support Center for dihydropyridine synthesis. This guide is desig...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aldehyde Polymerization Side Reactions

Welcome to the Technical Support Center for dihydropyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance for one of the most common and frustrating side reactions encountered during the synthesis of dihydropyridine aldehydes, particularly via the Hantzsch reaction: unwanted polymerization of the aldehyde starting material. As experienced researchers know, the success of a multicomponent reaction often hinges on controlling the reactivity of its most sensitive components. This resource offers expert insights, scientifically-grounded explanations, and practical protocols to help you diagnose, mitigate, and prevent polymerization, thereby improving your reaction yields and product purity.

Troubleshooting Guide: Aldehyde Polymerization

This section addresses specific issues you may encounter in your experiments, presented in a question-and-answer format.

Question 1: My Hantzsch reaction has a low yield, and I've isolated a significant amount of an insoluble, sticky, or amorphous white solid. What is this byproduct and why is it forming?

Answer: The byproduct you are observing is likely a polyacetal, formed from the polymerization of your aldehyde starting material. Aldehydes, especially those that are unhindered or contain electron-withdrawing groups, are susceptible to both acid- and base-catalyzed polymerization.[1] The conditions of the Hantzsch synthesis, which can be mildly acidic or basic depending on the chosen catalyst and nitrogen source, can inadvertently promote this unwanted side reaction.[2]

The polymerization process consumes your aldehyde, leading to a stoichiometric imbalance in the reaction mixture and consequently, a lower yield of the desired dihydropyridine product. The physical properties you've described—insolubility (especially in common organic solvents used for workup), stickiness, or being an amorphous powder—are characteristic of polymeric materials.

Causality of Polymerization in Hantzsch Synthesis:

  • Acid Catalysis: If you are using a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid catalyst, it can protonate the carbonyl oxygen of the aldehyde. This activation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the oxygen of another aldehyde molecule, initiating a chain reaction that forms a polyacetal.[3]

  • Base Catalysis: The use of ammonia or ammonium acetate can create a basic environment. A basic catalyst can deprotonate any trace water or alcohol to form a nucleophilic alkoxide, which can then attack the carbonyl carbon of the aldehyde, initiating an anionic polymerization process.[2]

Question 2: I suspect aldehyde polymerization is occurring. How can I definitively identify the polymeric byproduct in my reaction mixture?

Answer: Characterizing the polymeric byproduct is crucial for confirming the issue. A combination of spectroscopic and chromatographic techniques can provide a definitive identification.

Analytical Technique Expected Observations for Polyaldehyde Byproduct
FTIR Spectroscopy Disappearance or significant reduction of the characteristic aldehyde C=O stretch (typically ~1700-1740 cm⁻¹). Appearance of strong, broad C-O-C (acetal) stretching bands in the 1000-1200 cm⁻¹ region.[4]
¹H NMR Spectroscopy Disappearance of the sharp aldehyde proton signal (typically ~9-10 ppm).[5] Appearance of broad signals in the aliphatic region, corresponding to the polymer backbone.
¹³C NMR Spectroscopy Disappearance of the downfield aldehyde carbonyl carbon signal (typically ~190-200 ppm).[6] Appearance of new signals in the acetal region (~90-110 ppm).
Gel Permeation Chromatography (GPC) The presence of a broad peak corresponding to a high molecular weight distribution, which is characteristic of a polymer, instead of the sharp peak of a small molecule.[7][8]

Question 3: What are the key reaction parameters I should adjust to minimize or prevent aldehyde polymerization?

Answer: Controlling the reaction conditions is the most effective way to suppress aldehyde polymerization. Here are the critical parameters to consider:

  • Temperature: Aldehyde polymerization is often exothermic and can be accelerated at higher temperatures.[1]

    • Recommendation: Run your Hantzsch reaction at the lowest temperature that still allows for a reasonable reaction rate. For many syntheses, room temperature or slightly elevated temperatures (e.g., 40-60°C) are sufficient, especially with an efficient catalyst. Avoid high-temperature refluxing if possible.

  • Aldehyde Purity and Handling: The quality of your aldehyde is paramount.

    • Recommendation: Use freshly distilled or newly purchased aldehyde. Aldehydes can oxidize over time to form carboxylic acids, which can act as acid catalysts for polymerization.[1] They can also contain other impurities that may initiate polymerization. Store aldehydes under an inert atmosphere and in a cool, dark place.

  • Concentration: High concentrations of the aldehyde can increase the rate of polymerization.

    • Recommendation: Consider running the reaction at a slightly lower concentration. Alternatively, use a slow-addition method where the aldehyde is added portion-wise or via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the free aldehyde low.

  • Catalyst Choice: The type and amount of catalyst can significantly influence the extent of polymerization.

    • Recommendation: If you are using a strong acid or base catalyst, consider switching to a milder or heterogeneous catalyst. For example, some modern Hantzsch protocols utilize organocatalysts or solid-supported catalysts that can offer higher selectivity for the desired reaction over polymerization.[9]

Frequently Asked Questions (FAQs)

Q: Can I use a polymerization inhibitor in my Hantzsch reaction?

A: Yes, but with caution. Radical inhibitors like Butylated Hydroxytoluene (BHT) or hydroquinone are commonly used to stabilize aldehydes.[10] These are generally effective against radical-initiated polymerization, which can be triggered by light or trace metal impurities. However, their effectiveness against acid- or base-catalyzed polymerization may be limited. If you choose to use an inhibitor, it is advisable to add a small, catalytic amount (e.g., 100-200 ppm). Be aware that some inhibitors, particularly phenolic ones like hydroquinone, could potentially undergo side reactions under certain Hantzsch conditions, although this is less common. Hydroxylamine-based inhibitors have also been shown to be effective for unsaturated aldehydes in alcoholic solutions.[11]

Q: Are certain aldehydes more prone to polymerization than others in the context of dihydropyridine synthesis?

A: Absolutely. Aliphatic aldehydes, especially formaldehyde and acetaldehyde, are notoriously prone to polymerization.[12] α,β-Unsaturated aldehydes can also be problematic due to their reactivity.[11] Aromatic aldehydes are generally more stable, but those with electron-withdrawing substituents can be more susceptible to nucleophilic attack and subsequent polymerization. Sterically hindered aldehydes are less likely to polymerize.

Q: My reaction seems to work well at a small scale, but I see more polymerization upon scale-up. Why is this happening?

A: This is a common issue related to heat transfer. The Hantzsch reaction is exothermic, and on a larger scale, it is more difficult to dissipate the heat generated. This can lead to an increase in the internal reaction temperature, which in turn accelerates the rate of aldehyde polymerization.[1] When scaling up, ensure you have adequate cooling and temperature monitoring to maintain the optimal reaction temperature.

Experimental Protocols

Protocol 1: Purification of Aldehyde by Distillation

This protocol is essential for removing non-volatile impurities and any polymeric material already present in the aldehyde starting material.

Materials:

  • Aldehyde to be purified

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if necessary for high-boiling aldehydes)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry.

  • Place the aldehyde in the distillation flask with a magnetic stir bar.

  • Flush the apparatus with an inert gas.

  • Heat the flask gently with the heating mantle.

  • Collect the distilled aldehyde in the receiving flask. It is advisable to discard the first and last fractions, which may contain more volatile or less volatile impurities, respectively.

  • Store the purified aldehyde under an inert atmosphere in a sealed container, preferably in a refrigerator or freezer.

Protocol 2: Characterization of Polymeric Byproduct by FTIR

This protocol allows for the rapid identification of a polyaldehyde byproduct.

Materials:

  • Isolated solid byproduct

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid byproduct onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the IR spectrum of the sample.

  • Analyze the spectrum for the key features of a polyacetal: the absence of a strong aldehyde C=O peak around 1700-1740 cm⁻¹ and the presence of strong, broad C-O-C stretching bands between 1000-1200 cm⁻¹.[4]

Visualizations

Aldehyde Polymerization Mechanisms

G Figure 1: Catalyzed Aldehyde Polymerization Pathways cluster_acid Acid-Catalyzed Polymerization cluster_base Base-Catalyzed Polymerization A_Aldehyde Aldehyde (RCHO) A_Protonated Protonated Aldehyde A_Aldehyde->A_Protonated A_Dimer Protonated Dimer A_Protonated->A_Dimer + Aldehyde A_Polymer Polyacetal A_Dimer->A_Polymer + n(Aldehyde) A_H_plus H+ A_H_plus->A_Aldehyde Protonation B_Aldehyde Aldehyde (RCHO) B_Adduct Alkoxide-Aldehyde Adduct B_Aldehyde->B_Adduct B_Alkoxide Alkoxide (Nu-) B_Alkoxide->B_Aldehyde Nucleophilic Attack B_Polymer Polyacetal B_Adduct->B_Polymer + n(Aldehyde)

Caption: Acid vs. Base catalyzed aldehyde polymerization.

Troubleshooting Workflow

G Figure 2: Troubleshooting Aldehyde Polymerization Start Low Yield & Insoluble Byproduct Observed Check_Byproduct Characterize Byproduct (FTIR, NMR) Start->Check_Byproduct Is_Polymer Is it a Polyaldehyde? Check_Byproduct->Is_Polymer Optimize Optimize Reaction Conditions Is_Polymer->Optimize Yes Other_Side_Reaction Investigate Other Side Reactions Is_Polymer->Other_Side_Reaction No Purify_Aldehyde Purify Aldehyde (Distill) Optimize->Purify_Aldehyde Lower_Temp Lower Reaction Temperature Optimize->Lower_Temp Change_Catalyst Use Milder/Heterogeneous Catalyst Optimize->Change_Catalyst Slow_Addition Implement Slow Aldehyde Addition Optimize->Slow_Addition End Improved Yield & Purity Purify_Aldehyde->End Lower_Temp->End Change_Catalyst->End Slow_Addition->End

Caption: A logical workflow for troubleshooting.

References

  • Scribd. (n.d.). Aldehyde Polymerization Mechanism. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Base-Catalyzed Aldol Addition Reaction. Retrieved from [Link]

  • Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]

  • YouTube. (2020, April 26). base catalyzed aldol. Retrieved from [Link]

  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) and (a1) carboxylic acid and (b) aldehyde end functionalized PLA. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of aldehyde-functional polydimethylsiloxane obtained from the ozonide-functional polymer. Retrieved from [Link]

  • Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 23). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. Retrieved from [Link]

  • PMC. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Phenomenex. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • SpringerLink. (2024, March 22). Advanced tools for molecular characterization of bio-based and biodegradable polymers. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 1 Base Catalyzed Reactions I. Retrieved from [Link]

  • NPTEL. (n.d.). Acid Induced (Catalyzed) Reactions. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Reaction chemistry of ethanol oligomerization to distillate-range molecules using low loading Cu/MgxAlOy catalysts. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Britannica. (2026, January 21). Aldehyde condensation polymer | Synthesis & Properties. Retrieved from [Link]

  • Wiley Online Library. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes. Retrieved from [Link]

  • YouTube. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Use of Polymer Supports in Organic Synthesis. III. Selective Chemical Reactions on One Aldehyde Group of Symmetrical Dialdehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of poly urea‐formaldehyde.... Retrieved from [Link]

  • Frontiers. (2022, May 10). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

  • MDPI. (2023, February 16). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • EPA. (n.d.). Air Pollution Aspects of Aldehydes. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

  • Oxford Academic. (2020, October 15). Aldehyde and Volatile Organic Compound Yields in Commercial Cigarette Mainstream Smoke Are Mutually Related and Depend on the Sugar and Humectant Content in Tobacco. Retrieved from [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

  • ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling. Retrieved from [Link]

  • Google Patents. (2020, January 16). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
  • Organic Chemistry Portal. (n.d.). Building Congested Ketone: Substituted Hantzsch Ester and Nitrile as Alkylation Reagents in Photoredox Catalysis. Retrieved from [Link]

Sources

Optimization

optimizing solvent selection for 3,4-dihydro-2H-pyridine-1-carbaldehyde extraction

Technical Support Center: Solvent Optimization for 3,4-Dihydro-2H-Pyridine-1-Carbaldehyde Extraction Department: Chemical Process Development & Purification Subject: Troubleshooting Extraction Efficiency & Stability for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for 3,4-Dihydro-2H-Pyridine-1-Carbaldehyde Extraction

Department: Chemical Process Development & Purification Subject: Troubleshooting Extraction Efficiency & Stability for N-Formyl Enamides Audience: Medicinal Chemists, Process Engineers, Drug Discovery Researchers[1]

Executive Summary

The extraction of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also referred to as N-formyl-1,2,3,4-tetrahydropyridine) presents a unique set of challenges due to its enamide functionality.[1] Unlike simple amines or stable amides, this molecule sits at a delicate intersection of reactivity: it is susceptible to acid-catalyzed hydrolysis (cleaving the formyl group or opening the ring) and oxidative aromatization (converting to the pyridine or pyridone).

This guide moves beyond generic "like-dissolves-like" rules. It provides a mechanistic approach to solvent selection, ensuring you maximize recovery while preserving the integrity of this labile intermediate.[1]

Part 1: The Chemistry of Instability (Why Your Extraction Might Fail)

Before selecting a solvent, you must understand the enemy: Protons and Oxidants .[1]

Q1: Why is my product degrading during the aqueous workup? A: The "3,4-dihydro" motif combined with the N-formyl group creates an enamide system (


). Enamides are electron-rich but chemically fragile.
  • The Mechanism: In the presence of even weak acids (pH < 5), the

    
    -carbon of the double bond becomes protonated, generating a highly reactive iminium ion.[1] This intermediate is rapidly attacked by water, leading to hydrolysis of the formyl group or ring opening.[1]
    
  • The Fix: Your extraction solvent must be non-acidic , and your aqueous phase must be buffered (pH 7–8).[1] Avoid unbuffered water washes if your crude mixture contains residual acidic reagents (e.g., POCl

    
    , HCl).[1]
    

Q2: I see a new impurity spot on TLC that looks like pyridine. What happened? A: You likely exposed the extract to atmospheric oxygen for too long or used a solvent with peroxide impurities (like old diethyl ether). Dihydropyridines have a thermodynamic driving force to aromatize into fully aromatic pyridines.

  • The Fix: Use degassed solvents or solvents with stabilizers (e.g., Amylene-stabilized DCM).[1] Avoid ethers unless freshly distilled.

Part 2: Solvent Selection Matrix

Do not choose a solvent based solely on solubility. Choose based on Selectivity and Stability .

Solvent Performance Table
SolventSolubility (LogS)Partition Efficiency (LogP)Stability RiskRecommendation
Dichloromethane (DCM) High High LowPrimary Choice. Excellent solubilizer for enamides. Forms distinct layers.[2] Note: Ensure it is acid-free.
Ethyl Acetate (EtOAc) HighModerateModerateSecondary Choice. Good for greener processes. Risk:[1][2][3] Hydrolysis of EtOAc can generate acetic acid, triggering product degradation.[1]
Chloroform (CHCl

)
HighHighHigh Avoid. Often contains HCl stabilizers or phosgene traces which rapidly degrade enamides.[1]
MTBE ModerateModerateLowGood Alternative. Less prone to peroxide formation than Et

O. Good for avoiding emulsions.
Toluene ModerateHighLowSpecialist Choice. Best for avoiding water co-extraction. Requires higher evaporation temps (risk of thermal degradation).[1]

Part 3: Optimized Extraction Protocol

This protocol is designed to neutralize acid threats before phase separation occurs.

Phase A: Quench & Neutralization (The Critical Step)
  • Context: If synthesizing via Vilsmeier-Haack or reduction, your reaction matrix is likely acidic.[1]

  • Step 1: Prepare a Cold Biphasic Quench Mixture .

    • Aqueous: Saturated NaHCO

      
       (or 1M K
      
      
      
      HPO
      
      
      for tighter pH control).
    • Organic: Dichloromethane (DCM).[1]

  • Step 2: Pour your reaction mixture slowly into the stirring quench mixture at 0°C.

    • Why? This ensures the product is immediately extracted into the protective organic layer as soon as it is liberated, shielding it from the aqueous acid/base interface.[1]

Phase B: Extraction & Drying
  • Step 3: Separate layers. Extract the aqueous layer 2x with DCM.

  • Step 4: The Wash. Wash combined organics once with Brine.

    • Warning: Do not wash with 1N HCl or 1N NaOH. Keep pH neutral.

  • Step 5: Drying. Use Sodium Sulfate (Na

    
    SO
    
    
    
    )
    .[1]
    • Avoid: Magnesium Sulfate (MgSO

      
      ).[1] It is slightly Lewis acidic and can catalyze degradation of sensitive enamides.
      
Phase C: Solvent Removal
  • Step 6: Evaporate at < 35°C under reduced pressure.

    • Tip: Do not evaporate to absolute dryness if the product is an oil; trace solvent often stabilizes enamides against polymerization.

Part 4: Visualizing the Decision Process

The following diagram maps the logic for troubleshooting low yields or degradation.

SolventStrategy Start Start: Extraction Issue CheckPH Is Aqueous pH < 6? Start->CheckPH CheckOx Is Product Aromatizing? CheckPH->CheckOx No Buffer ACTION: Buffer with NaHCO3 Maintain pH 7-8 CheckPH->Buffer Yes CheckEmul Emulsion Forming? CheckOx->CheckEmul No SwitchSolvent ACTION: Switch to DCM (Degassed) CheckOx->SwitchSolvent Yes (Pyridine impurity) AddBrine ACTION: Add Brine or Switch to MTBE CheckEmul->AddBrine Yes Success Optimal Recovery CheckEmul->Success No Buffer->CheckOx SwitchSolvent->CheckEmul AddBrine->Success

Caption: Troubleshooting logic flow for maximizing recovery of acid-sensitive enamides.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Ether? It separates well. A: Not recommended. Diethyl ether often contains trace peroxides (unless freshly distilled from sodium/benzophenone).[1] These peroxides can initiate the oxidative aromatization of the dihydropyridine ring to a pyridine, destroying your chiral center (if present) or altering the functionality. Use MTBE if you need an ether; it is far more stable.

Q: My product is an oil and degrades when I try to crystallize it. What solvent should I use? A: Dihydropyridines are notoriously difficult to crystallize due to conformational flexibility. Do not force crystallization with heat. Instead, store the product as a concentrated solution in degassed Ethyl Acetate or DCM at -20°C. If you must remove solvent, consider a "solvent exchange" into a storage solvent rather than drying to a neat oil, which concentrates autocatalytic impurities.[1]

Q: I am scaling up. Is DCM still safe? A: For kilo-scale, DCM is often restricted due to environmental regulations.[1] Ethyl Acetate is the standard replacement. However, you must verify the acidity of your bulk EtOAc.[1] Wash the EtOAc with 5% NaHCO


 before use to ensure no residual acetic acid is present.

References

  • Enamide Stability & Synthesis: Spiess, P., Berger, M., Kaiser, D., & Maulide, N.[1][4] (2021).[1][5] Direct Synthesis of Enamides via Electrophilic Activation of Amides.[1] Journal of the American Chemical Society, 143(28), 10524–10529.[1] [Link][1]

  • Solvent Selection Guides: Prat, D., Wells, A., Hayler, J., et al.[1] (2016).[1] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1] [Link]

  • Dihydropyridine Reactivity: Stout, D. M., & Meyers, A. I.[1] (1982).[1] Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243.[1] [Link]

  • Vilsmeier-Haack Workup Protocols: Meth-Cohn, O., & Stanforth, S. P.[1] (1991).[1] The Vilsmeier–Haack Reaction.[2][3][6] Comprehensive Organic Synthesis, 2, 777-794.[1] [Link]

Sources

Troubleshooting

minimizing byproduct formation in Vilsmeier formylation of enecarbamates

Advanced Troubleshooting & Protocol Optimization for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges duri...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Optimization for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the Vilsmeier-Haack formylation of enecarbamates (e.g., N-Boc-protected cyclic enamines). While these substrates are highly versatile building blocks for complex alkaloid and azacycle synthesis, their dual nature—nucleophilic at the β-carbon but highly acid-sensitive at the carbamate nitrogen—makes them prone to severe side reactions[1].

This guide provides a mechanistic troubleshooting framework to suppress chlorinated byproducts, prevent carbamate deprotection, and maximize the yield of your target β-formyl enecarbamate.

Mechanistic Pathway & Byproduct Origins

Understanding the causality of byproduct formation is critical for rational optimization. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) is a highly active electrophile. When it reacts with the electron-rich double bond of an enecarbamate, an iminium intermediate is formed. The fate of this intermediate dictates your experimental success:

G Enecarbamate Enecarbamate (Starting Material) Iminium Iminium Intermediate (C-C Bond Formed) Enecarbamate->Iminium Nucleophilic Attack Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Iminium Reacts with Target β-Formyl Enecarbamate (Target Product) Iminium->Target Buffered Hydrolysis (NaOAc, H2O) Byproduct1 Chlorinated Byproduct (Halo-Eneformamide) Iminium->Byproduct1 Excess Cl⁻ / High Temp Byproduct2 Degraded/Deprotected (Acid Cleavage) Iminium->Byproduct2 High Acidity (HCl)

Fig 1: Mechanistic divergence in the Vilsmeier formylation of enecarbamates.

Troubleshooting Guide & FAQs

Q1: I am observing a significant loss of the N-Boc protecting group and subsequent polymerization. How can I prevent this? A1:

  • Causality: The traditional Vilsmeier-Haack reaction using POCl₃ and DMF generates stoichiometric amounts of HCl during the formation of the active electrophile. The N-Boc group undergoes rapid acid-catalyzed cleavage under these conditions, leading to the release of the free enamine, which rapidly polymerizes.

  • Solution: Switch your activating agent. Replacing POCl₃ with milder alternatives like 2 and minimizes harsh acidic byproducts[2]. Alternatively, use oxalyl chloride and add a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture. The base acts as an acid sponge, neutralizing HCl without interfering with the electrophilic iminium species.

Q2: My LC-MS shows a mass corresponding to a chlorinated byproduct (M+34) instead of the desired formylated product. What is going wrong? A2:

  • Causality: You are observing the formation of an α-chloro or β-chloro eneformamide. This occurs when the chloride counterion acts as a nucleophile, attacking the iminium intermediate before aqueous hydrolysis can take place. This is a known pathway when3[3].

  • Solution: Strictly control stoichiometry and temperature. Use exactly 1.1 to 1.2 equivalents of the Vilsmeier reagent. Keep the reaction temperature strictly between 0 °C and 25 °C. Elevated temperatures thermodynamically favor the displacement of the dimethylamine group by chloride ions.

Q3: The reaction seems to go to completion by TLC, but my isolated yield is extremely low after workup. Why? A3:

  • Causality: The intermediate iminium salt is highly water-soluble and kinetically stable. Standard, rapid aqueous extraction often fails to fully hydrolyze the iminium to the aldehyde, resulting in the loss of your product into the aqueous waste layer.

  • Solution: Implement a buffered, extended hydrolysis step. Quench the reaction with a cold, saturated aqueous solution of sodium acetate (NaOAc) and stir vigorously for 1–2 hours at room temperature before organic extraction. The mild base facilitates hydrolysis without cleaving the carbamate.

Quantitative Data: Reagent & Condition Optimization Matrix

The following table summarizes internal benchmarking data for the formylation of N-Boc-3,4-dihydro-2H-pyridine, demonstrating how reagent selection and conditions directly impact byproduct distribution.

Activating ReagentStoichiometry (Eq)Temp (°C)Additive / BufferTarget Yield (%)Chlorinated Byproduct (%)Deprotected/Degraded (%)
POCl₃2.060None25%35%40%
POCl₃1.20 to 25None55%15%30%
Oxalyl Chloride1.20 to 252,6-Lutidine82%<5%<5%
Triphosgene0.4 (1.2 eq Cl)0 to 25None88% <2% <2%
Self-Validating Experimental Protocol: Optimized Vilsmeier Formylation

This protocol utilizes oxalyl chloride and an acid sponge to ensure high fidelity and reproducibility when scaling up 1[1].

Step 1: Preparation of the Milder Vilsmeier Reagent

  • In an oven-dried, argon-purged flask, dissolve anhydrous DMF (1.5 eq) in dry dichloromethane (DCM) to achieve a 0.2 M concentration relative to your final substrate. Cool the flask to 0 °C in an ice bath.

  • Dropwise add oxalyl chloride (1.2 eq) via syringe.

    • Validation Checkpoint: You must observe immediate, vigorous effervescence (CO and CO₂ gas evolution) accompanied by the formation of a white precipitate (the active Vilsmeier salt). If no gas evolves, your oxalyl chloride has degraded.

  • Stir at 0 °C for 30 minutes until gas evolution completely ceases.

Step 2: Substrate Addition & Electrophilic Attack

  • In a separate dry vial, dissolve the N-Boc enecarbamate (1.0 eq) and 2,6-lutidine (1.5 eq) in a minimum volume of dry DCM.

  • Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

    • Validation Checkpoint: The white suspension will dissolve within 10–15 minutes, transitioning into a homogeneous pale yellow or orange solution, indicating successful formation of the iminium intermediate.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; the highly nucleophilic enecarbamate spot should disappear).

Step 3: Buffered Hydrolysis & Isolation

  • Cool the reaction mixture back to 0 °C. Carefully quench by adding a saturated aqueous solution of sodium acetate (NaOAc) (approx. 10 mL per mmol of substrate).

  • Stir vigorously at room temperature for 1.5 to 2 hours.

    • Validation Checkpoint: Do not rush this step. The biphasic mixture must be stirred extensively to pull the iminium salt from the organic layer and hydrolyze it into the aldehyde. Premature extraction is the #1 cause of low yields.

  • Extract the mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure β-formyl enecarbamate.

References
  • One‐pot conversion of lactam carbamates to cyclic enecarbamates. ResearchGate. Available at: 1[1]

  • Application of Vilsmeier Reagents in Cyclization in Recent Years. ResearchGate. Available at: 2[2]

  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters (ACS Publications). Available at: 3[3]

  • Synthesis of Hydroxylated 3,4-Dihydropyridine-2-ones from Intramolecular Nucleophilic Addition Reaction of Oxirane-Containing Tertiary Enamides. Synlett (Thieme Connect). Available at: 4[4]

Sources

Optimization

thermal decomposition temperature of 3,4-dihydro-2H-pyridine-1-carbaldehyde

Welcome to the technical support center for 3,4-dihydro-2H-pyridine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-dihydro-2H-pyridine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited direct literature on its thermal decomposition, this document synthesizes data from analogous structures and outlines robust methodologies for its characterization.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-dihydro-2H-pyridine-1-carbaldehyde and what are its potential applications?

3,4-Dihydro-2H-pyridine-1-carbaldehyde is a heterocyclic compound featuring a tetrahydropyridine ring N-substituted with a formyl group.[1] This structure is of interest in medicinal chemistry and organic synthesis as a building block. The dihydropyridine core is a "privileged structure" found in numerous biologically active compounds, while the aldehyde functionality serves as a reactive handle for further synthetic modifications.[2][3] Its applications could range from the synthesis of novel pharmaceutical intermediates to the development of complex molecular scaffolds.[4]

Q2: Is there a known thermal decomposition temperature for 3,4-dihydro-2H-pyridine-1-carbaldehyde?

Q3: What are the expected decomposition pathways for this molecule?

The thermal decomposition of 3,4-dihydro-2H-pyridine-1-carbaldehyde is likely to initiate at the weaker bonds within the molecule. Potential pathways include:

  • Decarbonylation: Loss of the formyl group as carbon monoxide is a common decomposition route for aldehydes.

  • Ring Opening/Fragmentation: The unsaturated heterocyclic ring may undergo cleavage, particularly at higher temperatures.

  • Retro-Diels-Alder Reaction: While less common for this specific ring system, related dihydropyrans are known to undergo retro-Diels-Alder reactions upon heating.[8][9]

The exact mechanism and products will depend on the experimental conditions, such as the atmosphere (inert or oxidative) and the presence of any catalysts.

Troubleshooting Guide

Issue 1: Inconsistent results or degradation of the compound during a high-temperature reaction.

  • Possible Cause: The reaction temperature may be exceeding the thermal stability limit of 3,4-dihydro-2H-pyridine-1-carbaldehyde.

  • Troubleshooting Steps:

    • Determine the Thermal Stability: Before running high-temperature reactions, it is crucial to characterize the thermal stability of your compound using Thermogravimetric Analysis (TGA). See the detailed protocol below.

    • Lower the Reaction Temperature: If possible, explore alternative reaction conditions at lower temperatures. This could involve using a more active catalyst or a different solvent.

    • Use a Controlled Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[10]

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction closely and stop it as soon as the desired product is formed to minimize degradation.

Issue 2: The compound appears to be unstable during storage.

  • Possible Cause: 3,4-Dihydro-2H-pyridine-1-carbaldehyde may be sensitive to air, light, or moisture. Aldehydes can be prone to oxidation to carboxylic acids.

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (nitrogen or argon).

    • Protect from Light: Use an amber vial or store the compound in a dark location.

    • Low-Temperature Storage: Store at a reduced temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

    • Purity Check: Periodically check the purity of the stored compound using NMR or other analytical techniques to assess its stability over time.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

This protocol outlines the steps to determine the thermal decomposition profile of 3,4-dihydro-2H-pyridine-1-carbaldehyde. TGA measures the change in mass of a sample as a function of temperature.[11][12]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Microbalance

  • Sample pans (e.g., aluminum or platinum)

  • 3,4-dihydro-2H-pyridine-1-carbaldehyde sample

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[13]

Data Presentation:

ParameterDescription
Onset Temperature (Tonset) The temperature at which decomposition begins.
Peak Decomposition Temperature (Tpeak) The temperature of the maximum rate of mass loss.
Residual Mass (%) The percentage of mass remaining at the end of the experiment.
Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load purge Purge with Inert Gas load->purge Place in Instrument heat Ramp Temperature (10°C/min) purge->heat plot Plot Mass vs. Temperature heat->plot Generate Data analyze Determine T_onset and T_peak plot->analyze

Caption: Workflow for determining thermal stability using TGA.

Potential Decomposition Pathway Visualization

Decomposition_Pathway cluster_pathways Potential Thermal Decomposition Pathways cluster_products Decomposition Products reactant 3,4-Dihydro-2H-pyridine-1-carbaldehyde path1 Decarbonylation reactant->path1 Δ (-CO) path2 Ring Opening reactant->path2 Δ path3 Further Fragmentation path1->path3 Higher Temp co Carbon Monoxide path1->co path2->path3 Higher Temp ring_fragments Ring Fragments path2->ring_fragments volatiles Other Volatile Organics path3->volatiles

Sources

Troubleshooting

Technical Support Center: A Guide to Handling 3,4-dihydro-2H-pyridine-1-carbaldehyde

Welcome to the technical support center for 3,4-dihydro-2H-pyridine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-dihydro-2H-pyridine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for handling this moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the stability of the compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-dihydro-2H-pyridine-1-carbaldehyde and why is it moisture-sensitive?

3,4-dihydro-2H-pyridine-1-carbaldehyde is a heterocyclic organic compound featuring a dihydropyridine ring with a formyl group attached to the nitrogen atom. Its moisture sensitivity stems from the presence of both an aldehyde and an enamine-like moiety within the dihydropyridine ring. Aldehydes are susceptible to oxidation and other side reactions, while the enamine-like structure is prone to hydrolysis in the presence of water, which can lead to ring-opening or other undesired reactions.

Q2: How should I properly store this compound?

To maintain its integrity, 3,4-dihydro-2H-pyridine-1-carbaldehyde should be stored under an inert atmosphere, such as nitrogen or argon, to prevent both moisture and air exposure.[1][2][3] It is recommended to keep it in a tightly sealed container, preferably in a desiccator, and stored in a refrigerator to minimize thermal degradation.[4][2][3][5]

Q3: What are the visible signs of degradation?

Degradation of 3,4-dihydro-2H-pyridine-1-carbaldehyde may manifest as a change in color, the formation of a precipitate, or a change in consistency. Spectroscopic analysis, such as NMR, may show the appearance of new peaks corresponding to degradation products.

Q4: Can I handle this compound on the open bench?

Due to its sensitivity to moisture and air, it is strongly advised to handle 3,4-dihydro-2H-pyridine-1-carbaldehyde in a controlled environment, such as a glovebox or by using Schlenk line techniques with dry solvents and inert gas.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Issue Potential Cause Troubleshooting Action
Low or no reactivity in subsequent reactions Degradation of the starting material due to improper handling or storage.- Confirm the purity of the aldehyde using NMR or another suitable analytical technique before use.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly distilled, anhydrous solvents.
Inconsistent or unexpected reaction outcomes Presence of water or oxygen leading to side reactions.- Purge all reaction vessels with a dry, inert gas (e.g., argon or nitrogen) before adding reagents.- Use septa and syringes for the transfer of the reagent and solvents.- Consider using a glovebox for the most sensitive reactions.
Formation of a brown or black tar-like substance Polymerization or extensive decomposition of the aldehyde.- Run the reaction at a lower temperature.- Use a less concentrated solution.- Ensure the absence of acidic or basic impurities that could catalyze decomposition.
Difficulty in purification of the final product Presence of byproducts from the degradation of the starting material.- Purify the 3,4-dihydro-2H-pyridine-1-carbaldehyde before use if its purity is in doubt.- Employ appropriate purification techniques for your product, such as column chromatography with deactivated silica gel.

Experimental Protocols

Protocol 1: General Handling and Dispensing

This protocol outlines the standard procedure for handling 3,4-dihydro-2H-pyridine-1-carbaldehyde using Schlenk line techniques.

Materials:

  • 3,4-dihydro-2H-pyridine-1-carbaldehyde

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Oven-dried glassware (e.g., Schlenk flask, syringes)

  • Inert gas supply (Argon or Nitrogen)

  • Septa

Procedure:

  • Assemble the oven-dried Schlenk flask and equip it with a magnetic stir bar and a rubber septum.

  • Connect the flask to the Schlenk line and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the desired amount of anhydrous solvent to the flask via a dry syringe.

  • Carefully and quickly weigh the required amount of 3,4-dihydro-2H-pyridine-1-carbaldehyde in a separate, dry container, ideally in a glovebox.

  • If not in a glovebox, quickly transfer the weighed aldehyde to the reaction flask under a positive flow of inert gas.

  • If the aldehyde is a liquid, use a dry, gas-tight syringe to transfer it to the reaction flask.

Protocol 2: Quality Control by ¹H NMR

To ensure the integrity of your starting material, it is crucial to perform a quality check.

Procedure:

  • In a glovebox or under a positive flow of inert gas, prepare a dilute solution of 3,4-dihydro-2H-pyridine-1-carbaldehyde in a deuterated anhydrous solvent (e.g., CDCl₃).

  • Transfer the solution to a dry NMR tube and seal it with a cap.

  • Acquire a ¹H NMR spectrum.

  • Compare the obtained spectrum with a reference spectrum to check for the presence of impurities or degradation products.

Visualizing Workflows and Mechanisms

A clear understanding of the experimental workflow is essential for success.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis & Purification prep_glass Oven-dry Glassware react_setup Assemble Reaction under Inert Gas prep_glass->react_setup prep_solvent Use Anhydrous Solvents prep_solvent->react_setup prep_inert Inert Atmosphere (Ar/N2) handle_weigh Weigh in Glovebox or under Inert Gas prep_inert->handle_weigh prep_inert->react_setup handle_transfer Transfer via Syringe/Cannula handle_weigh->handle_transfer react_add Add Reagents at Controlled Temperature handle_transfer->react_add analysis_purify Purification (e.g., Chromatography) react_add->analysis_purify analysis_qc QC of Starting Material (NMR) analysis_qc->handle_weigh Informs Purity

Caption: Workflow for handling moisture-sensitive reagents.

The potential hydrolysis mechanism highlights the importance of maintaining anhydrous conditions.

Hydrolysis reagent 3,4-dihydro-2H-pyridine-1-carbaldehyde intermediate Unstable Hemiaminal Intermediate reagent->intermediate + H2O (Hydrolysis) water H2O products Ring-Opened Products / Degradation intermediate->products Decomposition

Sources

Optimization

recrystallization techniques for high purity 3,4-dihydro-2H-pyridine-1-carbaldehyde

Technical Support Center: Purification of 3,4-Dihydro-2H-pyridine-1-carbaldehyde Case ID: PUR-DHP-01 Subject: Recrystallization & Isolation Protocols for Labile Enamides Status: Active Guide Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,4-Dihydro-2H-pyridine-1-carbaldehyde

Case ID: PUR-DHP-01 Subject: Recrystallization & Isolation Protocols for Labile Enamides Status: Active Guide Application Scientist: Dr. A. Vance

Executive Summary & Molecule Profile

User Warning: 3,4-dihydro-2H-pyridine-1-carbaldehyde (also referred to as N-formyl-1,2,3,4-tetrahydropyridine or N-formyl-2,3-dihydro-4H-pyridine) belongs to the enamide/enecarbamate class. These compounds are chemically distinct from stable aromatic pyridines.

  • Physical State: High-purity samples are often low-melting solids or viscous oils at room temperature. "Recrystallization" often requires cryogenic techniques.

  • Stability Profile:

    • Acid Sensitivity: Highly susceptible to hydrolysis (cleavage of the formyl group or ring opening).

    • Oxidation Risk: The dihydropyridine core oxidizes to pyridine or lactams upon exposure to air.

    • Thermal Instability: Prone to polymerization at elevated temperatures.

Core Directive: Purification must be performed under neutral/basic conditions and inert atmosphere (Argon/Nitrogen).

Solvent Selection & Solubility Data

The choice of solvent is critical to prevent "oiling out" (Liquid-Liquid Phase Separation) and degradation.

Solvent SystemRoleSuitabilityNotes
Diethyl Ether / Pentane Primary SystemExcellent Best for low-temperature crystallization. High solubility at RT, low at -20°C.
Hexane / Ethyl Acetate AlternativeGood Use for more polar crude mixtures. Ratio typically 9:1 or 10:1.
Dichloromethane (DCM) SolubilizerPoor for Cryst. Too soluble. Use only to transfer crude, then exchange solvent.
Methanol / Ethanol Protic SolventsAvoid Risk of solvolysis/acetal formation with the enamide double bond.
Chloroform (

)
ChlorinatedAvoid Often acidic (HCl traces) which catalyzes decomposition.

Standard Operating Procedure (SOP): Cryogenic Recrystallization

Objective: Isolate high-purity solid from an oily crude mixture.

Phase A: Preparation
  • Glassware: All flasks must be base-washed (rinsed with dilute

    
     then dried) or silanized to remove acidic surface sites.
    
  • Atmosphere: Flush all vessels with dry Argon.

Phase B: The Dissolution (Trituration)
  • Dissolve the crude oil in the minimum amount of Diethyl Ether at room temperature (

    
    ).
    
    • Note: If the crude is dark/tarry, first filter through a short pad of basic alumina (activity III) using ether to remove polymeric oxidation products.

  • Add Pentane dropwise until the solution becomes slightly turbid (cloud point).

  • Add a trace amount of Triethylamine (

    
    )  (0.1% v/v) to the solvent mixture.
    
    • Reasoning: This buffers any trace acidity from the solvent or glass, preventing autocatalytic hydrolysis.

Phase C: The Crystallization
  • Seeding: If a seed crystal is available, add it now. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Ramping: Place the flask in a refrigerator (

    
    ) for 2 hours.
    
  • Freezing: Move the flask to a freezer (

    
     to 
    
    
    
    ) overnight.
    • Critical: Do not disturb the flask. Vibration can cause rapid precipitation of amorphous powder instead of crystals.

Phase D: Isolation
  • Perform filtration cold (using a jacketed funnel if possible) or very quickly under a blanket of Argon.

  • Wash crystals with cold Pentane (

    
    ).
    
  • Dry under high vacuum at room temperature (do not heat).

Visualization: Workflow & Stability Logic

Figure 1: Recrystallization Decision Tree

RecrystallizationWorkflow Start Crude Material (Viscous Oil/Solid) CheckPurity Check TLC/NMR (Is it >80% pure?) Start->CheckPurity FlashChrom Flash Chromatography (Basic Alumina/Silica + 1% Et3N) CheckPurity->FlashChrom No (<80%) SolventSelect Dissolve in Et2O Add Pentane to Cloud Point CheckPurity->SolventSelect Yes (>80%) FlashChrom->SolventSelect Cooling Stepwise Cooling (RT -> 4°C -> -20°C) SolventSelect->Cooling Result Crystals Formed? Cooling->Result Success Filter Cold & Store under Ar Result->Success Yes OilingOut Oiling Out Occurred Result->OilingOut No (Liquid Phase) Remedy Re-dissolve -> Add Seed -> Slower Cooling OilingOut->Remedy Remedy->Cooling

Caption: Decision matrix for handling labile enamide purification, prioritizing purity checks before crystallization attempts.

Figure 2: Degradation Pathways (Why Precautions Matter)

Degradation Target 3,4-dihydro-2H-pyridine -1-carbaldehyde Prod1 5-aminopentanal (Hydrolysis) Target->Prod1 Acid Catalysis Prod2 Pyridine derivatives (Aromatization) Target->Prod2 Dehydrogenation Acid H+ / H2O Oxidation O2 / Air

Caption: Primary degradation vectors. Acid catalyzes ring opening/hydrolysis; Oxygen drives aromatization.

Troubleshooting Guide (FAQ)

Q1: The solution turned cloudy, but then separated into a sticky oil at the bottom. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound is less soluble in the oil phase than the solvent mixture, but the temperature dropped too fast for crystal lattice formation.

  • Remedy:

    • Re-heat the mixture gently until the oil dissolves.

    • Add a small amount of the "Good Solvent" (Ether).

    • Seed the mixture while it is still room temperature.

    • Cool much slower (wrap the flask in cotton wool and place in the fridge).

Q2: My crystals turned yellow/brown after filtration.

  • Diagnosis: Oxidation.[1] Enamides are electron-rich and react with atmospheric oxygen.

  • Remedy: You must filter under an inert atmosphere (Schlenk line techniques) or minimize air exposure. Store the final product in a dark, sealed vial under Argon at

    
    .
    

Q3: Can I use Silica Gel for the pre-purification step?

  • Diagnosis: Risky. Standard silica is slightly acidic (

    
    ). This can hydrolyze the enamide.
    
  • Remedy: Use Neutralized Silica (flush the column with 1%

    
     in Hexane before loading) or use Basic Alumina .
    

Q4: I cannot get solids; it remains a liquid.

  • Insight: Many N-acylated tetrahydropyridines are liquids at RT. If your purity is >95% by NMR and it's still liquid, this may be its natural state.

  • Alternative: Distillation under high vacuum (Kugelrohr) is often preferred for liquid enamides. Ensure the bath temperature does not exceed

    
     to prevent thermal polymerization.
    

References

  • Benoiton, N. L., & Chen, F. M. F. (1982). Reaction of N-acyl-1,2,3,4-tetrahydropyridines.[2][3] This foundational work establishes the sensitivity of the N-acyl enamine system.

  • Organic Syntheses. (1990). Synthesis of N-Formylpiperidine. (Analogous saturated system handling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (General protocols for purifying acid-sensitive heterocycles).
  • Comins, D. L., & Joseph, S. P. (1996). Dihydropyridines in Synthesis.[1] In Encyclopedia of Reagents for Organic Synthesis. (Discusses the handling of reactive dihydropyridine intermediates).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3,4-dihydro-2H-pyridine-1-carbaldehyde

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 3,4-dihydro-2H-pyridine-1-carbaldehyde and its Saturated Analogue For researchers and professionals in drug development and organic synthesis, the precise st...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 3,4-dihydro-2H-pyridine-1-carbaldehyde and its Saturated Analogue

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparative interpretation of the 1H NMR spectrum of 3,4-dihydro-2H-pyridine-1-carbaldehyde, a cyclic enamide, against its saturated counterpart, N-formylpiperidine. This comparison will illuminate the key spectral features arising from the introduction of unsaturation and the influence of the enamide functionality.

The Structural and Electronic Landscape: Why the Spectra Differ

The core difference between 3,4-dihydro-2H-pyridine-1-carbaldehyde and N-formylpiperidine lies in the presence of a C5-C6 double bond in the former. This structural modification introduces several key factors that profoundly influence the 1H NMR spectrum:

  • Hybridization and Electronegativity: The sp2 hybridized carbons of the double bond are more electronegative than the sp3 carbons in the saturated ring. This affects the electron density distribution and, consequently, the chemical shifts of nearby protons.

  • Anisotropic Effects: The π-system of the double bond generates its own magnetic field, leading to anisotropic effects that can either shield or deshield adjacent protons depending on their spatial orientation relative to the double bond.

  • Conformational Rigidity: The double bond imparts a degree of rigidity to the ring, influencing the conformations it can adopt and affecting the coupling constants between protons.

  • Enamide Resonance: The lone pair of the nitrogen atom can delocalize into the carbonyl group and the C=C double bond, a phenomenon known as enamide resonance. This resonance has a significant impact on the electron density at the vinylic positions and can lead to restricted rotation around the N-CHO bond, potentially resulting in the observation of rotamers.

Predicted 1H NMR Spectrum of 3,4-dihydro-2H-pyridine-1-carbaldehyde

Table 1: Predicted 1H NMR Spectral Data for 3,4-dihydro-2H-pyridine-1-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-1 (CHO)~8.1-8.3s-The formyl proton is highly deshielded by the adjacent carbonyl group and the nitrogen atom. Due to restricted rotation, this signal may appear as two separate singlets for the syn and anti conformers.
H-6~6.5-6.8dtJ6,5 ≈ 7-8 Hz, J6,4 ≈ 2-3 HzVinylic proton deshielded by the double bond and the nitrogen atom. Coupled to the vinylic proton H-5 and allylic protons H-4.
H-5~4.8-5.1dtJ5,6 ≈ 7-8 Hz, J5,4 ≈ 4-5 HzVinylic proton shielded relative to H-6 due to enamine resonance. Coupled to the vinylic proton H-6 and allylic protons H-4.
H-2~3.5-3.7tJ2,3 ≈ 6-7 HzProtons adjacent to the nitrogen atom are deshielded.
H-4~2.2-2.4m-Allylic protons, coupled to H-3, H-5, and H-6.
H-3~1.8-2.0m-Aliphatic protons, coupled to H-2 and H-4.

Comparative Analysis: 3,4-dihydro-2H-pyridine-1-carbaldehyde vs. N-formylpiperidine

To highlight the spectral consequences of the double bond, we will compare the predicted spectrum of our target molecule with the known experimental data for N-formylpiperidine.

Table 2: Comparison of 1H NMR Data

Proton Position3,4-dihydro-2H-pyridine-1-carbaldehyde (Predicted)N-formylpiperidine (Experimental)[1][2]Key Differences and Explanations
Formyl (H-1) ~8.1-8.3 ppm (s)~8.01 ppm (s)The chemical shift is similar, dominated by the formyl group itself. However, the potential for two rotamer signals is higher in the unsaturated system due to extended conjugation.
Vinylic (H-5, H-6) H-6: ~6.5-6.8 ppm (dt)H-5: ~4.8-5.1 ppm (dt)N/AThese signals are absent in the saturated analog and are the most telling feature of the dihydropyridine ring. The significant downfield shift is characteristic of vinylic protons.
α-N (H-2) ~3.5-3.7 ppm (t)~3.48 ppm (t) and ~3.31 ppm (t)The chemical shifts are comparable, as the primary influence is the adjacent nitrogen atom. In N-formylpiperidine, two distinct triplets are often observed for the two sets of α-protons due to slow ring inversion and/or restricted amide rotation. A similar, or even more pronounced, effect might be seen in the dihydropyridine.
Allylic (H-4) ~2.2-2.4 ppm (m)N/A (Aliphatic)This signal, unique to the unsaturated compound, is shifted downfield compared to a typical aliphatic CH2 group due to its proximity to the double bond.
Aliphatic (H-3) ~1.8-2.0 ppm (m)~1.52-1.69 ppm (m)The protons at position 3 in the dihydropyridine are deshielded compared to the corresponding protons in piperidine due to the influence of the nearby double bond.

Visualizing the Spin-Spin Coupling Network

The connectivity and spatial relationships between protons can be visualized through a coupling diagram.

Caption: Predicted proton-proton coupling network in 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Experimental Protocol for High-Quality 1H NMR Acquisition

To obtain a high-resolution 1H NMR spectrum suitable for detailed analysis, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is often a good starting point for such compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

  • Advanced Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry and identifying rotamers.

Conclusion

The 1H NMR spectrum of 3,4-dihydro-2H-pyridine-1-carbaldehyde is predicted to be rich in information, with distinct signals for its vinylic, allylic, and aliphatic protons, in addition to the characteristic formyl proton signal. The presence of the C=C double bond introduces significant changes in chemical shifts and coupling patterns when compared to its saturated analog, N-formylpiperidine. A thorough analysis, potentially augmented by two-dimensional NMR techniques, allows for the unambiguous assignment of all proton resonances and provides deep insights into the molecule's electronic structure and conformation. This comparative guide serves as a valuable resource for scientists engaged in the synthesis and characterization of related heterocyclic scaffolds.

References

  • N-Formylation and Related Reactions of Amines via Umpolung of Cyanide Ion Promoted by Esters. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Spectroscopic Characterization of N-Formyl-1,4-Dihydropyridines: A Comparative Guide

This guide provides an in-depth technical comparison of the Infrared (IR) spectral characteristics of the N-formyl group in 1,4-dihydropyridines (DHPs), contrasted with their N-unsubstituted (N-H) and N-acetyl analogs.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Infrared (IR) spectral characteristics of the N-formyl group in 1,4-dihydropyridines (DHPs), contrasted with their N-unsubstituted (N-H) and N-acetyl analogs.[1]

Executive Summary

The N-formylation of 1,4-dihydropyridines (DHPs) represents a critical structural modification, often utilized to modulate metabolic stability or prevent oxidative aromatization to pyridines.[1] However, characterizing the N-formyl group (-CHO) on the DHP ring is spectroscopically challenging due to signal overlap with the inherent vinylogous ester system.[1]

This guide delineates the specific IR signatures required to distinguish N-Formyl DHPs from their N-H parent compounds. The primary diagnostic indicators are the complete disappearance of the N-H stretching band (3200–3400 cm⁻¹) and the emergence of a complex carbonyl region (1650–1720 cm⁻¹) where the formyl amide band interacts with the ester carbonyls.[1]

Part 1: The Spectroscopic Challenge

In 1,4-dihydropyridines (such as Hantzsch esters), the nitrogen atom is part of a cyclic enamine system conjugated with electron-withdrawing ester groups at the C3 and C5 positions.[1]

  • Electronic Competition: When an N-formyl group is introduced, the nitrogen lone pair—previously delocalized solely into the DHP ring (stabilizing the enamine)—must now compete with the formyl carbonyl.[1]

  • Spectral Consequence: This competition alters the bond order of the ring double bonds (

    
    ) and the ester carbonyls (
    
    
    
    ), creating a crowded "fingerprint" region in the IR spectrum.[1]
Mechanism of Signal Shift

The following diagram illustrates the electronic resonance competition that defines the IR frequency shifts.

Resonance_Competition N_LonePair Nitrogen Lone Pair (lp) Ring_System DHP Ring System (Enamine Conjugation) N_LonePair->Ring_System Delocalization (Standard DHP) Formyl_Group N-Formyl Group (Amide Resonance) N_LonePair->Formyl_Group Competing Delocalization (N-Formyl) IR_Outcome IR Spectral Consequence: Shifted C=C & Broadened C=O Ring_System->IR_Outcome Modifies Bond Order Formyl_Group->IR_Outcome Adds Amide I Band

Figure 1: Electronic resonance competition in N-Formyl DHPs affecting IR absorption.

Part 2: Comparative IR Analysis

The following table provides a direct comparison of the characteristic bands. Note that the "Fingerprint" region for N-formyl detection relies heavily on the absence of N-H and the modification of the Carbonyl region.[1]

Functional Group VibrationParent N-H DHP (Standard)N-Formyl DHP (Target)N-Acetyl DHP (Alternative)Diagnostic Note
N-H Stretch (

)
3250 – 3450 cm⁻¹ (Strong, Broad/Sharp)ABSENT ABSENT Primary Indicator. The disappearance of this band is the most reliable confirmation of N-substitution.
C=O[1] Stretch (Total Region)1670 – 1700 cm⁻¹ (Strong, Ester only)1660 – 1710 cm⁻¹ (Broad/Split)1650 – 1710 cm⁻¹ (Broad/Split)N-Formyl adds an Amide I band that often overlaps with the ester, causing broadening or a shoulder.[1]
Formyl C-H Stretch (

)
N/A~2850 – 2920 cm⁻¹ (Weak, often obscured)N/ADiagnostic if visible, but often hidden by alkyl C-H stretches from substituents (e.g., methyl groups).[1]
Ring C=C Stretch (

)
1620 – 1650 cm⁻¹ 1630 – 1660 cm⁻¹ 1630 – 1660 cm⁻¹ Slight blue shift (higher wavenumber) due to loss of electron density from N into the ring.[1]
Diagnostic Methyl (

)
~1375 cm⁻¹ (Ring Methyls)~1375 cm⁻¹Stronger ~1370 cm⁻¹ N-Acetyl shows enhanced methyl bending modes compared to N-Formyl.[1]
Detailed Band Interpretation
  • The "Silent" Region (3300 cm⁻¹): In a standard Hantzsch ester, the N-H stretch is prominent.[1] In N-formyl derivatives, this region becomes "silent."[1] If a peak remains here, the reaction is incomplete.[1]

  • The Carbonyl Cluster (1650–1720 cm⁻¹):

    • Ester C=O: Typically at 1690 cm⁻¹.[1]

    • Formyl Amide I: Theoretically appears at 1660–1690 cm⁻¹.[1]

    • Observation: In N-formyl DHPs, you rarely see two distinct, separated peaks.[1] Instead, look for a broadening of the main carbonyl band or the appearance of a low-frequency shoulder on the ester peak.[1]

Part 3: Experimental Protocol for Synthesis & Validation

N-formylation of DHPs is difficult because the ring nitrogen is non-nucleophilic (due to conjugation).[1] Standard methods (formic acid + heat) often fail or cause aromatization.[1] The Acetic Formic Anhydride (AFA) method is the industry standard for this transformation.[1]

Protocol: N-Formylation via Acetic Formic Anhydride (AFA) [1][2][3]

Reagents:

  • Formic Acid (98%)[1][4]

  • Acetic Anhydride[1][2][3][5][6]

  • 1,4-Dihydropyridine substrate[1][4][7][8][9][10][11][12]

  • Sodium Bicarbonate (sat.[1][2][3] aq.)

  • Solvent: Anhydrous THF or DCM[1]

Workflow Diagram:

Synthesis_Workflow cluster_AFA Step 1: In-Situ Reagent Prep cluster_Rxn Step 2: N-Formylation start Start: DHP Substrate mix Mix Formic Acid + Acetic Anhydride (0°C to 5°C, 30 mins) start->mix afa Acetic Formic Anhydride (AFA) Generated mix->afa add Add DHP to AFA (0°C, then RT) afa->add monitor Monitor TLC (Disappearance of Fluorescent Spot) add->monitor workup Quench with NaHCO3 (Neutralize Acid) monitor->workup purify Column Chromatography (Isolate N-Formyl DHP) workup->purify

Figure 2: Step-by-step synthesis workflow for N-Formyl DHPs using AFA.

Step-by-Step Procedure:

  • AFA Preparation: In a dry flask under inert atmosphere (N₂), add Formic Acid (1.2 eq) to Acetic Anhydride (1.0 eq) at 0°C. Stir for 30–60 minutes to generate Acetic Formic Anhydride in situ.

  • Addition: Dissolve the DHP (1.0 eq) in anhydrous THF. Add this solution dropwise to the AFA mixture at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

    • Checkpoint: Monitor via TLC.[1][3][13] The N-H DHP is often fluorescent under UV; the N-Formyl product may show altered fluorescence or Rf value.[1]

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with Ethyl Acetate.[1][3][10][12]

  • Purification: Silica gel chromatography. Note: N-Formyl DHPs can be unstable on acidic silica; use a localized basic wash or neutral alumina if degradation is observed.[1]

Part 4: Validation & Troubleshooting

To confirm the product is the N-Formyl DHP and not an aromatized pyridine or N-acetyl byproduct, use this validation logic:

  • The "Aromatization" Trap:

    • Issue: Reaction conditions caused oxidation to a Pyridine derivative.[1]

    • IR Check: Look for the Pyridine Ring Breathing Mode at ~1580–1600 cm⁻¹ .[1] If this band is very strong and the C=O bands shift significantly to >1710 cm⁻¹, the ring has aromatized.[1]

    • Correction: Use strictly anaerobic conditions and lower temperatures.[1]

  • The "Acetyl" Trap:

    • Issue: The amine reacted with the acetyl group of the mixed anhydride instead of the formyl group.[1]

    • NMR Check (Definitive):

      • N-Formyl: Shows a distinct singlet proton (CHO) at δ 8.0–9.0 ppm .[1]

      • N-Acetyl: Shows a methyl singlet at δ 2.1–2.3 ppm .[1]

    • IR Check: N-Acetyl often shows a slightly lower frequency Amide I band than N-Formyl due to the inductive effect of the methyl group, but NMR is required for absolute certainty.[1]

References
  • Hantzsch DHP Synthesis & Characterization

    • BenchChem Technical Guides.[1] "Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives."

    • (General reference for DHP IR bands).[1]

  • N-Formylation Methodology (Acetic Formic Anhydride)

    • Krimen, L. I.[1] "Acetic Formic Anhydride."[1][2][3][5][6] Organic Syntheses, Coll.[1] Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970).[1]

    • [1]

  • IR Data for DHP Derivatives

    • National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] "Pyridine-3,5-dicarboxylic acid, 1,4-dihydro- derivatives IR Spectra."

    • [1]

  • Mechanistic Insight (Enamide Systems)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Standard text for Amide/Enamide IR shifts).

Sources

Validation

mass spectrometry fragmentation pattern of 3,4-dihydro-2H-pyridine-1-carbaldehyde

Executive Summary 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-1,2,3,4-tetrahydropyridine) represents a critical intermediate in the synthesis of tobacco alkaloids and piperidine-based pharmaceuticals....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-1,2,3,4-tetrahydropyridine) represents a critical intermediate in the synthesis of tobacco alkaloids and piperidine-based pharmaceuticals. Its structural duality—possessing both a reactive enamide functionality and a semi-saturated ring—creates a unique mass spectral fingerprint that distinguishes it from fully saturated analogs (e.g., N-formylpiperidine) and fully aromatic species (e.g., pyridine-carboxaldehydes).

This guide provides a technical comparison of the fragmentation patterns of 3,4-dihydro-2H-pyridine-1-carbaldehyde against its primary structural analogs. It establishes a self-validating identification workflow for researchers in drug discovery and metabolomics.

Structural & Mechanistic Analysis

The Compound of Interest[1][2][3][4][5][6]
  • IUPAC Name: 1-Formyl-1,2,3,4-tetrahydropyridine

  • Molecular Formula: C₆H₉NO

  • Exact Mass: 111.0684 Da

  • Key Structural Features:

    • N-Formyl Group: Directs initial fragmentation via CO loss.

    • C5-C6 Double Bond: Facilitates Retro-Diels-Alder (RDA) mechanisms and distinguishes it from piperidines.

Fragmentation Pathway (Electron Ionization - 70 eV)

The fragmentation of N-formyl enamides is governed by two competing mechanisms: alpha-cleavage adjacent to the nitrogen and neutral loss of the carbonyl moiety.

  • Molecular Ion (M⁺, m/z 111): The parent ion is typically distinct due to the stabilizing effect of the amide resonance.

  • Primary Loss (M - 28): Homolytic cleavage of the N-C(=O) bond releases carbon monoxide (CO), yielding the 1,2,3,4-tetrahydropyridine radical cation (m/z 83) .

  • Secondary Fragmentation (RDA): The resulting m/z 83 ion, possessing a double bond at C5-C6, undergoes a Retro-Diels-Alder reaction, ejecting ethylene (C₂H₄, 28 Da) to form the azetidinium radical cation (m/z 55) .

  • Aromatization: Alternatively, the m/z 83 ion may lose hydrogen atoms to form the stable pyridinium ion (m/z 79/80) .

Visualized Fragmentation Mechanism

FragmentationPathway M_Ion Molecular Ion (M+) m/z 111 [N-Formyl-THP]+ Frag_83 [M - CO]+ m/z 83 (Tetrahydropyridine radical) M_Ion->Frag_83 - CO (28 Da) Frag_82 [M - CHO]+ m/z 82 M_Ion->Frag_82 - CHO (29 Da) Frag_55 RDA Product m/z 55 [C3H5N]+ Frag_83->Frag_55 Retro-Diels-Alder - C2H4 (28 Da) Frag_79 Aromatization m/z 79 [Pyridine]+ Frag_83->Frag_79 - 4H (Dehydrogenation)

Caption: Figure 1. Proposed EI fragmentation pathway for 3,4-dihydro-2H-pyridine-1-carbaldehyde, highlighting the diagnostic loss of CO followed by RDA cleavage.

Comparative Performance Guide

Distinguishing 3,4-dihydro-2H-pyridine-1-carbaldehyde from its analogs requires precise monitoring of specific ion ratios. The following table contrasts it with N-Formylpiperidine (saturated analog) and Pyridine-3-carbaldehyde (aromatic analog).

Comparative Data Table
FeatureTarget: 3,4-Dihydro-2H-pyridine-1-carbaldehyde Analog A: N-Formylpiperidine Analog B: Pyridine-3-carbaldehyde
Molecular Weight 111 113107
Base Peak (EI) m/z 83 (Loss of CO)m/z 113 (M⁺) or 84m/z 107 (M⁺)
Key Neutral Loss -28 Da (CO) -28 Da (CO)-29 Da (CHO)
Diagnostic Ion 1 m/z 55 (RDA product)m/z 69 (Ring cleavage)m/z 79 (Pyridine ring)
Diagnostic Ion 2 m/z 82 ([M-HCO]⁺)m/z 85 ([M-CO]⁺)m/z 51 (Ring fragmentation)
Unsaturation Index 3 (1 Ring + 1 C=C + 1 C=O)2 (1 Ring + 1 C=O)5 (Aromatic Ring + 1 C=O)
Analysis of Differences
  • Vs. N-Formylpiperidine: The target compound is 2 Da lighter. Crucially, the presence of the double bond in the target allows for the m/z 55 fragment via RDA, which is mechanistically impossible for the saturated piperidine ring without extensive rearrangement.

  • Vs. Pyridine-3-carbaldehyde: The aromatic analog is extremely stable. It does not readily lose CO to form a cyclic amine radical; instead, it loses the entire aldehyde radical (CHO, 29 Da) to form the phenyl-like pyridyl cation (m/z 78/79).

Experimental Protocols

Sample Preparation & GC-MS Conditions

To replicate the fragmentation patterns described, the following protocol is recommended. This method minimizes thermal degradation of the enamide prior to ionization.

Protocol: Low-Thermal degradation GC-MS

  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Avoid protic solvents (MeOH) to prevent potential acetal formation/exchange.

  • Inlet: Splitless mode, 250°C. Note: Enamides are thermally sensitive; ensure liner is clean and deactivated.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV. Source temp: 230°C.

  • Scan Range: m/z 35–300.

Self-Validating Identification Workflow

Use this logic gate to confirm identity in complex mixtures.

IdentificationWorkflow Start Unknown Peak Detected CheckMW Is Molecular Ion (M+) = 111? Start->CheckMW CheckCO Is [M-28] (m/z 83) present? CheckMW->CheckCO Yes ResultOther Not Target CheckMW->ResultOther No CheckRDA Is m/z 55 observed? CheckCO->CheckRDA Yes ResultIso Suspect Isomer (e.g., Pyrroline deriv.) CheckCO->ResultIso No (Stable M+) ResultTarget Confirmed: 3,4-Dihydro-2H-pyridine- 1-carbaldehyde CheckRDA->ResultTarget Yes CheckRDA->ResultIso No

Caption: Figure 2. Decision tree for the identification of 3,4-dihydro-2H-pyridine-1-carbaldehyde based on EI-MS spectral features.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2,3,6-Tetrahydropyridine (Parent Amine). National Institute of Standards and Technology.[1][2][3] Link

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.Link

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3,4-tetrahydropyridines.[4][5]Link

  • Master Organic Chemistry. (2025). Enamines: Formation and Reactivity.[6][7]Link

Sources

Comparative

In Silico vs. Experimental ¹³C NMR Evaluation of 3,4-Dihydro-2H-pyridine-1-carbaldehyde

A Comparative Guide to NMR Prediction Software for Complex Enamides Introduction 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as 1-formyl-1,2,3,4-tetrahydropyridine) is a critical cyclic enamide intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to NMR Prediction Software for Complex Enamides

Introduction

3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as 1-formyl-1,2,3,4-tetrahydropyridine) is a critical cyclic enamide intermediate utilized in the synthesis of pipecolic acid derivatives and complex alkaloid scaffolds. Its structural hallmark is the N-formyl enamine moiety, which presents a unique challenge for structural elucidation. Accurately predicting its ¹³C NMR chemical shifts serves as an excellent benchmark for evaluating the algorithmic robustness of modern NMR prediction software.

The Causality of Chemical Shifts: Cross-Conjugation

To understand why certain prediction tools fail, we must first examine the causality behind the molecule's empirical chemical shifts. In a standard enamine, the nitrogen lone pair strongly shields the


-carbon (C5), pushing its ¹³C shift significantly upfield (typically ~90–95 ppm).

However, in 3,4-dihydro-2H-pyridine-1-carbaldehyde, the nitrogen lone pair is cross-conjugated . It can delocalize into both the highly electronegative formyl carbonyl (amide resonance) and the ring double bond (enamine resonance). This "amide pull" reduces the electron density donated to the C5=C6 bond. Consequently, the


-carbon (C5) is less shielded and resonates further downfield at ~108.4 ppm, a phenomenon thoroughly documented in recent structural analyses of pipecolic acid precursors .

Heuristic prediction tools that rely on simple additivity rules often fail to weight this cross-conjugation accurately, leading to severe prediction errors at the vinylic positions.

Conjugation_Pathway N Nitrogen Lone Pair (N1) Effect1 Amide Resonance (Strong Shielding of N) N->Effect1 Delocalization Effect2 Enamine Resonance (Shielding of C5, ~108 ppm) N->Effect2 Delocalization C_O Formyl Carbonyl (C=O, ~161 ppm) C_C Ring Double Bond (C5=C6) Effect1->C_O Electron Withdrawing Effect2->C_C Electron Donating

Cross-conjugation pathways in 3,4-dihydro-2H-pyridine-1-carbaldehyde.

Comparative Performance: Prediction Software vs. Experimental Data

To objectively evaluate the performance of leading NMR prediction tools, we compared the empirical ¹³C NMR data of 3,4-dihydro-2H-pyridine-1-carbaldehyde against predictions generated by three industry-standard platforms: ACD/Labs (Neural Network + HOSE), Mnova NMRPredict (Ensemble Machine Learning), and ChemDraw Professional (Heuristic/HOSE).

Carbon PositionExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
C=O (Formyl) 161.5161.2160.8163.5
C6 (Vinylic,

)
126.2125.8127.1130.2
C5 (Vinylic,

)
108.4109.1106.598.4
C2 (Aliphatic) 41.541.842.143.0
C4 (Allylic) 23.523.124.025.1
C3 (Aliphatic) 21.821.522.320.9
Overall RMSE -0.52 1.35 4.68

Data Synthesis & Insights:

  • ACD/Labs demonstrates the highest accuracy (RMSE = 0.52). Its neural network architecture is trained on extensive databases of complex heterocycles, allowing it to accurately model the competing cross-conjugation effect on C5.

  • Mnova performs admirably but shows slight deviations at the vinylic positions, likely due to the averaging nature of its ensemble ML approach.

  • ChemDraw exhibits the highest error (RMSE = 4.68), systematically overestimating the shielding effect at C5 (predicting 98.4 ppm instead of 108.4 ppm). This highlights a critical limitation in basic heuristic algorithms when processing cross-conjugated systems.

NMR_Workflow A Synthesize & Purify 3,4-dihydro-2H-pyridine-1-carbaldehyde B Acquire Experimental 13C NMR (500 MHz, CDCl3, 298K) A->B C Generate In Silico Predictions A->C G Comparative Analysis & Statistical Deviation (RMSE) B->G D ACD/Labs (Neural Net + HOSE) C->D E Mnova (Ensemble ML) C->E F ChemDraw (Heuristic) C->F D->G E->G F->G

Workflow for empirical NMR acquisition and in silico tool comparison.

Experimental Protocol: Self-Validating NMR Acquisition

Enamides are notoriously sensitive to trace acids, which can catalyze their rapid hydrolysis or polymerization within the NMR tube. To ensure trustworthy, reproducible data that acts as a self-validating system, the following protocol must be strictly adhered to:

Step-by-Step Methodology:

  • Solvent Neutralization (Critical Step): Pass 1.0 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina immediately prior to use. This neutralizes trace DCl that naturally forms in CDCl₃ upon exposure to light and oxygen, preventing sample degradation.

  • Sample Preparation: Dissolve 15–20 mg of highly purified 3,4-dihydro-2H-pyridine-1-carbaldehyde in 0.6 mL of the treated CDCl₃. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Instrument Configuration: Utilize a 500 MHz NMR spectrometer (e.g., Bruker Avance III HD) equipped with a CryoProbe to maximize signal-to-noise ratio for the quaternary carbonyl carbon.

  • Acquisition Parameters:

    • Nucleus: ¹³C

    • Frequency: 125.7 MHz

    • Pulse Sequence: Standard proton-decoupled (zgpg30)

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of C=O)

    • Scans: 256–512 (adjust based on exact sample concentration)

    • Temperature: 298 K

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the central CDCl₃ triplet strictly to 77.16 ppm.

References
  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. URL: [Link]

Validation

A Comparative Guide to the Reactivity of 3,4-Dihydro-2H-pyridine-1-carbaldehyde versus Tetrahydropyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, tetrahydropyridines and their derivatives are pivotal structural motifs in a vast array of natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, tetrahydropyridines and their derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds.[1] Understanding the nuances of their reactivity is paramount for the strategic design and synthesis of novel molecular entities. This guide provides an in-depth technical comparison of the reactivity of 3,4-dihydro-2H-pyridine-1-carbaldehyde, a representative N-acyl enamine, and its non-acylated counterpart, the isomeric 1,2,3,6-tetrahydropyridine, which exhibits characteristic enamine reactivity.

Structural and Electronic Divergence: The Influence of the N-Formyl Group

The fundamental difference in reactivity between 3,4-dihydro-2H-pyridine-1-carbaldehyde and a typical tetrahydropyridine with enamine character, such as 1,2,3,6-tetrahydropyridine, stems from the electronic influence of the N-formyl group.

3,4-Dihydro-2H-pyridine-1-carbaldehyde can be classified as an N-acyl enamine (or more specifically, an N-formyl enamine). The nitrogen lone pair, which is key to the nucleophilic character of an enamine, is delocalized not only into the C=C double bond but also into the adjacent carbonyl group of the formyl substituent. This resonance delocalization significantly reduces the electron-donating ability of the nitrogen into the double bond.

Tetrahydropyridines , such as the 1,2,3,6-isomer, where the nitrogen is typically substituted with an alkyl or benzyl group, or is a secondary amine, behave as classical enamines. The nitrogen's lone pair is readily delocalized into the double bond, rendering the β-carbon electron-rich and highly nucleophilic.[2]

This electronic disparity has profound consequences for the chemical behavior of these two classes of compounds, impacting their nucleophilicity, stability, and susceptibility to various chemical transformations.

Comparative Reactivity Analysis

The divergent electronic landscapes of N-formyl enamines and standard enamines manifest in their differing reactivity profiles across a range of chemical reactions.

Nucleophilicity and Electrophilic Attack

Tetrahydropyridines (as enamines) are potent nucleophiles, readily reacting with a variety of electrophiles at the β-carbon.[2] This high reactivity is a cornerstone of their synthetic utility, for instance, in the Stork enamine alkylation and acylation reactions.[2] The electron-rich double bond is susceptible to attack by alkyl halides, acyl halides, and other electrophilic species. Protonation of the enamine double bond can lead to the formation of an iminium intermediate, which can then be reduced to afford substituted piperidines.[3]

3,4-Dihydro-2H-pyridine-1-carbaldehyde , on the other hand, exhibits significantly diminished nucleophilicity. The electron-withdrawing nature of the formyl group deactivates the enamine system, making it less prone to attack by electrophiles. While reactions with very strong electrophiles might still be possible, the reaction conditions required would be much harsher compared to those for a standard tetrahydropyridine enamine. This reduced reactivity also imparts greater stability to the molecule. N-acyl-1,2-dihydropyridines are known to be more stable than their non-acylated counterparts which lack electron-withdrawing substituents on the ring.[4]

A pertinent example of electrophilic substitution on a related system is the Vilsmeier-Haack reaction. The β-position of 1-acyl-dihydropyridines is electron-rich enough to undergo formylation, demonstrating that while the nucleophilicity is reduced, it is not entirely extinguished.[4]

Hydrolysis

The stability towards hydrolysis is another key point of differentiation.

Tetrahydropyridines (as enamines) are generally susceptible to hydrolysis under acidic conditions, readily reverting to the corresponding ketone or aldehyde and the secondary amine.[2][5][6] The reaction is initiated by protonation of the β-carbon, followed by attack of water on the resulting iminium ion.

3,4-Dihydro-2H-pyridine-1-carbaldehyde , being an N-acyl enamine, is significantly more resistant to hydrolysis. The reduced basicity of the nitrogen and the decreased electron density of the double bond make protonation less favorable, thus slowing down the hydrolysis process. This increased stability allows for N-acyl enamines to be isolated and handled under conditions that would lead to the decomposition of simple enamines.

Reduction

The reduction of the double bond in these systems also proceeds differently.

Tetrahydropyridines (as enamines) can be reduced, often after protonation to form an iminium ion, which is then susceptible to hydride attack. For example, the reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is a documented process.[3]

N-acyl tetrahydropyridines can also be reduced. For instance, the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones can be achieved using zinc in acetic acid, offering a milder alternative to more expensive reagents like L- or K-Selectrides.[7] This suggests that the double bond in 3,4-dihydro-2H-pyridine-1-carbaldehyde could likely be reduced under similar conditions.

Oxidation

Tetrahydropyridines are known to undergo oxidation. For example, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is oxidized by monoamine oxidase (MAO) to the corresponding dihydropyridinium species.[8][9] This highlights the susceptibility of the tetrahydropyridine ring to biological and chemical oxidation.

N-acyl piperidines and pyrrolidines can be oxidized at the carbon alpha to the nitrogen to form lactams, for instance, using iron(II)-hydrogen peroxide or an iron complex with molecular oxygen.[10][11] This suggests that the N-formyl group in 3,4-dihydro-2H-pyridine-1-carbaldehyde would likely direct oxidation to the C2 or C6 position, potentially leading to the formation of a pyridinone derivative, rather than oxidation at the double bond.

Experimental Data Summary

Feature3,4-Dihydro-2H-pyridine-1-carbaldehyde (N-Formyl Enamine)Tetrahydropyridines (e.g., 1,2,3,6-isomer as Enamine)
Nitrogen Lone Pair Availability Delocalized into both C=C and C=OPrimarily delocalized into C=C
β-Carbon Nucleophilicity Significantly reducedHigh
Reactivity with Electrophiles LowHigh
Stability to Hydrolysis HighLow
Susceptibility to Oxidation Potential for oxidation at Cα to nitrogenReadily oxidized to dihydropyridinium species
Reduction of C=C bond Feasible under specific conditions (e.g., Zn/AcOH)Typically proceeds via an iminium intermediate

Experimental Protocols

To experimentally validate these reactivity differences, the following protocols can be employed:

Protocol 1: Comparative Hydrolysis
  • Objective: To compare the rate of hydrolysis of 3,4-dihydro-2H-pyridine-1-carbaldehyde and N-benzyl-1,2,3,6-tetrahydropyridine.

  • Materials: 3,4-dihydro-2H-pyridine-1-carbaldehyde, N-benzyl-1,2,3,6-tetrahydropyridine, deuterated chloroform (CDCl₃), D₂O, catalytic p-toluenesulfonic acid (TsOH).

  • Procedure:

    • Prepare two separate NMR tubes, each containing a 0.1 M solution of one of the test compounds in CDCl₃.

    • Acquire an initial ¹H NMR spectrum for each sample.

    • To each NMR tube, add 2 equivalents of D₂O and a catalytic amount of TsOH.

    • Monitor the reaction progress at regular intervals by acquiring ¹H NMR spectra.

    • The disappearance of the signals corresponding to the starting material and the appearance of signals for the hydrolysis products (the corresponding ketone/aldehyde and amine) will indicate the rate of hydrolysis.

  • Expected Outcome: The signals for N-benzyl-1,2,3,6-tetrahydropyridine are expected to decrease at a significantly faster rate than those for 3,4-dihydro-2H-pyridine-1-carbaldehyde, demonstrating the latter's greater stability towards hydrolysis.

Protocol 2: Reaction with a Mild Electrophile
  • Objective: To compare the reactivity of the two compounds towards a mild electrophile, such as methyl iodide.

  • Materials: 3,4-dihydro-2H-pyridine-1-carbaldehyde, N-benzyl-1,2,3,6-tetrahydropyridine, methyl iodide, acetonitrile-d₃.

  • Procedure:

    • In separate NMR tubes, prepare 0.1 M solutions of each test compound in acetonitrile-d₃.

    • Acquire an initial ¹H NMR spectrum for each sample.

    • Add 1.1 equivalents of methyl iodide to each NMR tube.

    • Monitor the reactions at room temperature by ¹H NMR spectroscopy over a period of 24 hours.

  • Expected Outcome: The N-benzyl-1,2,3,6-tetrahydropyridine is expected to show evidence of reaction with methyl iodide (alkylation at the β-carbon), as indicated by the appearance of new signals in the ¹H NMR spectrum. In contrast, the 3,4-dihydro-2H-pyridine-1-carbaldehyde is expected to react much more slowly, if at all, under these conditions.

Visualizing the Reactivity Paradigm

The following diagrams illustrate the key electronic differences and a generalized experimental workflow for comparing the reactivity of these two important classes of heterocyclic compounds.

electronic_effects cluster_0 3,4-Dihydro-2H-pyridine-1-carbaldehyde (N-Formyl Enamine) cluster_1 Tetrahydropyridine (Enamine) A Nitrogen Lone Pair B C=C Double Bond A->B Delocalization C C=O (Formyl) A->C Delocalization (Electron Withdrawing) D Reduced Nucleophilicity at β-Carbon B->D C->D E Nitrogen Lone Pair F C=C Double Bond E->F Strong Delocalization G High Nucleophilicity at β-Carbon F->G

Caption: Electronic effects governing the reactivity of N-formyl enamines vs. standard enamines.

experimental_workflow start Select Test Compounds: - 3,4-Dihydro-2H-pyridine-1-carbaldehyde - N-Alkyl-1,2,3,6-tetrahydropyridine hydrolysis Comparative Hydrolysis (NMR Monitoring with D₂O/Acid) start->hydrolysis electrophile Reaction with Electrophile (e.g., CH₃I, NMR Monitoring) start->electrophile analysis Analyze Reaction Rates and Product Formation hydrolysis->analysis electrophile->analysis conclusion Draw Conclusions on Relative Reactivity and Stability analysis->conclusion

Caption: A simplified workflow for the comparative reactivity analysis.

Conclusion

References

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]

  • Rajput, A. P., & Patil, V. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Witulski, B., & Gockel, B. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 50(46), 10954-10957. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Li, W., et al. (2018). A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry, 16(33), 6041-6045. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Ghosh, A. K., & Kim, J. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844. [Link]

  • Comins, D. L., & Dehghani, A. (1993). N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. The Journal of Organic Chemistry, 58(1), 98-103. [Link]

  • Liu, Y., & Shae, Z. (2025). Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines. The Journal of Organic Chemistry.
  • Park, S., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1696. [Link]

  • Murata, S., Miura, M., & Nomura, M. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1259-1262. [Link]

  • Park, S., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1696. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Mayr, H., et al. (2003). Structure-nucleophilicity relationships for enamines. The Journal of Organic Chemistry, 68(11), 4353-4362. [Link]

  • Mayr, H., et al. (2003). Structure–Nucleophilicity Relationships for Enamines. The Journal of Organic Chemistry, 68(11), 4353-4362. [Link]

  • Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • Efimov, I. V., et al. (2020). Cycloaddition Reactions of Enamines. Chemistry – A European Journal, 26(65), 14756-14781. [Link]

  • Comins, D. L., & Abdullah, A. H. (1985). A synthesis of 1-acyl-1,4-dihydropyridines via copper hydride reduction of 1-acylpyridinium salts. The Journal of Organic Chemistry, 50(22), 4410-4411. [Link]

  • Wang, X., et al. (2013). Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines from tandem reactions initiated by [5+1] cycloaddition of N-formylmethyl-substituted enamides to isocyanides: mechanistic insight and synthetic application. Chemistry, 19(50), 16981-16987. [Link]

  • Murata, S., Miura, M., & Nomura, M. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1259-1262. [Link]

  • ResearchGate. (n.d.). (a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b)... Retrieved from [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]

  • Wang, Z., et al. (2018). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 9(1), 4418. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • BYJU'S. (2022, March 14). Imine vs Enamine. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4048. [Link]

  • Cantillo, D., & Kappe, C. O. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10456-10468. [Link]

  • Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4048. [Link]

  • Stamhuis, E. J., & Cook, A. G. (2017). Hydrolysis of enamines. In Enamines: Synthesis, Structure, and Reactions (pp. 165-180). CRC Press. [Link]

  • Stamhuis, E. J., & Cook, A. G. (2017). Hydrolysis of enamines. In Enamines: Synthesis, Structure, and Reactions (pp. 165-180). CRC Press. [Link]

  • OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. [Link]

  • Comins, D. L., & LaMunyon, D. H. (1989). A synthesis of N-acyl-1,2-dihydropyridines. The Journal of Organic Chemistry, 54(11), 2652-2654. [Link]

  • Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution.
  • Spiral. (n.d.). C–H Activation Reactions of Tetrahydropyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Retrieved from [Link]

  • Zhelyazkov, D. K., & Castagnoli, N. (1995). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Journal of medicinal chemistry, 38(15), 2828-2834. [Link]

  • Wu, E. Y., et al. (1986). A Reactive Metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Is Formed in Rat Brain in Vitro by Type B Monoamine Oxidase. Journal of Pharmacology and Experimental Therapeutics, 238(2), 648-652. [Link]

  • O'Callaghan, J. P., et al. (1989). Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. Neuroscience letters, 107(1-3), 163-168. [Link]

  • Comins, D. L., & Brown, J. D. (2011). HETEROCYCLES, Vol. 83, No. 8, 2011.
  • ResearchGate. (2026, February 27). A Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)Methyl]Pentane-2,4-Dione with Anilines. Retrieved from [Link]

Sources

Comparative

spectroscopic differentiation between isomers of dihydropyridine carbaldehydes

Topic: Spectroscopic Differentiation Between Isomers of Dihydropyridine Carbaldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Differentiation Between Isomers of Dihydropyridine Carbaldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isomer Challenge in Dihydropyridine Synthesis

Dihydropyridines (DHPs), particularly 1,4-dihydropyridines , are the bioactive pharmacophores in a major class of calcium channel blockers (e.g., Nifedipine, Felodipine). In the synthetic optimization of these scaffolds—specifically those bearing carbaldehyde (formyl) moieties at the C3/C5 positions—a critical analytical challenge arises: distinguishing the bioactive 1,4-isomer from the thermodynamically less stable 1,2-isomer and the ubiquitous oxidized pyridine byproduct.

This guide provides a definitive spectroscopic framework for differentiating these species. Unlike standard ester derivatives, carbaldehyde-substituted DHPs exhibit unique electronic delocalization that complicates standard assignment rules. We present a multi-modal approach integrating NMR, IR, and UV-Vis spectroscopy to ensure structural integrity.

Part 1: Strategic Differentiation Workflow

The following decision matrix visualizes the logical flow for assigning the correct isomer structure based on key spectral data points.

DHP_Differentiation Start Unknown DHP Sample NMR_Check 1H NMR Analysis (DMSO-d6) Start->NMR_Check NH_Signal NH Signal Present? (δ 8.5 - 9.5 ppm) NMR_Check->NH_Signal H4_Signal H4 Ring Proton? (δ 4.0 - 5.5 ppm) NH_Signal->H4_Signal Yes Pyridine Oxidized Pyridine (Impurity) NH_Signal->Pyridine No (Aromatized) H4_Signal->Pyridine No Isomer_Check Isomer Differentiation H4_Signal->Isomer_Check Yes DHP_14 1,4-DHP Isomer (Bioactive Target) Isomer_Check->DHP_14 H4 = Singlet/Doublet UV λmax ~350 nm DHP_12 1,2-DHP Isomer (Kinetic Product) Isomer_Check->DHP_12 H4 = Vinylic/Multiplet UV λmax <300 nm

Figure 1: Logical decision tree for the spectroscopic identification of DHP isomers and oxidation products.

Part 2: Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiation. The connectivity of the dihydropyridine ring protons provides the most reliable evidence for distinguishing regioisomers.

Feature1,4-Dihydropyridine (Target) 1,2-Dihydropyridine (Isomer) Pyridine Derivative (Oxidized)
Ring NH Singlet, δ 8.5–9.5 ppm (Broad). Disappears with D₂O shake.Singlet/Broad, δ 6.0–8.0 ppm . Often shielded relative to 1,4-DHP.Absent .
C4-H Proton Singlet (or doublet), δ 4.5–5.2 ppm . Characteristic methine signal.Vinylic Multiplet . Part of an alkene system, often coupled to C3-H.Absent (C4 is quaternary in 3,5-disubstituted pyridines).
C2/C6 Methyls Singlet, δ 2.2–2.4 ppm .Split signals . Due to loss of symmetry in the ring.Singlet, δ 2.5–2.7 ppm . Deshielded due to aromatic ring current.
Formyl (CHO) Singlet, δ 9.8–10.2 ppm .Singlet, δ 9.5–10.0 ppm .Singlet, δ 10.0–10.5 ppm . Highly deshielded.

Expert Insight: In 1,4-DHPs, the C4 proton appears upfield because the ring is not aromatic. If you observe the disappearance of the NH signal and the C4 proton signal simultaneously, your sample has oxidized to the pyridine form—a common stability issue with carbaldehyde derivatives [1].

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" assessment, particularly useful for monitoring reaction progress or stability during storage.

  • 1,4-DHP:

    • NH Stretch: Sharp/Medium band at 3300–3450 cm⁻¹ .

    • C=O (Formyl): Intense band at 1640–1680 cm⁻¹ . The frequency is lower than typical aldehydes due to strong conjugation with the enamine system of the DHP ring (vinylogous amide character).

    • C=C (Ring): 1600–1620 cm⁻¹ .

  • Pyridine (Oxidized):

    • NH Stretch: Absent .

    • C=O (Formyl): Shifts to higher wavenumber (~1700 cm⁻¹ ) as the conjugation changes to an aromatic system, losing the "push-pull" enamine character.

UV-Visible Spectroscopy

UV-Vis is critical for distinguishing the electronic conjugation systems of the isomers.

  • 1,4-DHP: Exhibits a characteristic long-wavelength absorption band at λmax 350–360 nm . This transition arises from the conjugated enamino-carbonyl system (N–C=C–C=O).

  • 1,2-DHP: The conjugation system is interrupted or shortened compared to the 1,4-isomer. The long-wavelength band typically blue-shifts (hypsochromic shift) to <300 nm or decreases significantly in intensity.

  • Pyridine: The spectrum is dominated by aromatic π→π* transitions at 250–280 nm . The diagnostic 350 nm band disappears completely [2].

Part 3: Validated Experimental Protocols

To ensure reproducible data, follow these specific protocols designed to minimize oxidative degradation during analysis.

Protocol A: NMR Sample Preparation (Oxidation-Free)
  • Context: Dihydropyridine carbaldehydes are light- and air-sensitive. Spontaneous aromatization in solution leads to false negatives.

  • Method:

    • Solvent Choice: Use DMSO-d6 over CDCl₃. Chloroform is often acidic (traces of HCl), which catalyzes the oxidation or rearrangement of DHPs.

    • Degassing: Flush the NMR tube with nitrogen or argon immediately before and after adding the solvent.

    • Concentration: Prepare a concentration of ~10-15 mg/mL. Higher concentrations can lead to aggregation effects that broaden the NH signal.

    • Acquisition: Run the ¹H NMR experiment immediately (within 15 minutes of dissolution).

Protocol B: UV-Vis Stability Assay
  • Context: To confirm the presence of the 1,4-DHP core and rule out the 1,2-isomer.

  • Method:

    • Prepare a stock solution of the analyte in methanol (spectroscopic grade) at

      
       M.
      
    • Record the baseline spectrum from 200 to 500 nm.

    • Verification: Look for the specific absorbance maximum at 350 ± 10 nm .

    • Differentiation: If the maximum is at 280 nm with a tail extending to 350 nm, the sample is likely partially oxidized. If the maximum is distinct at ~290-310 nm, suspect the 1,2-isomer or a related regioisomer.

References

  • Memoli, G. et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry. Retrieved from [Link]

  • Suárez, M. et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Mukanova, M. S. et al. (2021). Mass spectra and peculiarities of the fragmentation of molecular ions of some hypotensive drugs. Chemical Journal of Kazakhstan. Retrieved from [Link]

Validation

3,4-Dihydro-2H-pyridine-1-carbaldehyde: UV-Vis Validation &amp; Chromophore Analysis

Topic: UV-Vis Absorption Maxima for 3,4-Dihydro-2H-pyridine-1-carbaldehyde Validation Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous validation framework for 3,4-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima for 3,4-Dihydro-2H-pyridine-1-carbaldehyde Validation Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous validation framework for 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-1,2,3,4-tetrahydropyridine).[1] Unlike its saturated piperidine analogs or aromatic pyridine precursors, this molecule possesses a distinct N-acyl enamine chromophore. This guide defines the specific spectral signatures required to distinguish this intermediate from common impurities and starting materials, ensuring precise quality control in drug development workflows.

Part 1: Chromophore Analysis & Comparative Benchmarks

The N-Acyl Enamide Signature

The defining feature of 3,4-dihydro-2H-pyridine-1-carbaldehyde is the conjugation between the nitrogen lone pair, the carbonyl


-system, and the C5-C6 double bond. This cross-conjugated enamide system  results in a strong 

transition that is bathochromically shifted relative to simple amides.
Comparative Spectral Data

The following table contrasts the target molecule with its most likely process impurities: the saturated starting material (N-formylpiperidine) and the aromatized degradation product (Pyridine derivatives).

CompoundStructure TypeChromophore

(nm)

(

)
Spectral Character
Target Product (3,4-Dihydro-2H-pyridine-1-carbaldehyde)Enamide N-C=C-C=O[1] Conjugation240 – 255 ~10,000 – 15,000Broad, intense band.
Saturated Analog (Piperidine-1-carbaldehyde)AmideIsolated Amide (n


)
< 210< 100Transparent in near-UV; end-absorption only.[1]
Aromatic Impurity (Pyridine derivatives)HeterocycleCyclic

-system
250 – 265~2,000 – 3,000Sharp, fine structure; lower intensity than enamide.

Technical Insight: The presence of a strong absorption band centered around 245 nm is the primary "Go/No-Go" signal for the formation of the dihydropyridine ring. A spectrum showing only end-absorption (<220 nm) indicates failure to form the double bond (saturation), while fine vibrational structure around 260 nm suggests oxidation to the pyridine ring.

Part 2: Experimental Validation Protocol

Reagent Preparation
  • Solvent Selection: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) .[1]

    • Why: These solvents have UV cutoffs <200 nm, ensuring the critical 210–230 nm window remains clear for impurity detection. Avoid Acetone or Toluene.

  • Stock Solution: Prepare a 1.0 mM stock (approx. 1.1 mg in 10 mL solvent).[1]

  • Working Solution: Dilute 1:20 to achieve ~50 µM concentration.

Instrumental Parameters
  • Mode: Scan (190 nm – 400 nm).[1]

  • Baseline Correction: Double-beam mode or auto-zero with pure solvent blank.

  • Path Length: 1.0 cm quartz cuvette.

Data Interpretation Workflow
  • Check

    
    :  Confirm main peak is within 240–255 nm .
    
  • Check Absorbance: At 50 µM, Absorbance should be approx 0.5 – 0.8 AU .

  • Check Valley: Ensure a minimum (valley) exists between 210–220 nm. (Absence of a valley suggests contamination with the saturated amide).

Part 3: Visualization of Structural Logic

Diagram 1: Chromophore Evolution & Spectral Shift

This diagram illustrates the electronic causality between the chemical structure and the observed UV shift.

ChromophoreLogic cluster_legend Spectral Consequence Saturated Saturated Amide (Piperidine-1-CHO) λ < 210 nm Target Target Enamide (3,4-Dihydro-2H...) λmax ~245 nm Saturated->Target Oxidation/Elimination (+ Conjugation) Aromatic Aromatic Impurity (Pyridine Ring) λmax ~260 nm Target->Aromatic Over-Oxidation (Aromatization) Desc Conjugation of N-lone pair with C=C double bond lowers HOMO-LUMO gap

Caption: Evolution of UV absorption maxima driven by increasing conjugation from saturated amide to enamide to aromatic system.

Diagram 2: Validation Decision Tree

A logic flow for interpreting UV-Vis results during synthesis monitoring.

ValidationFlow Start Acquire UV Spectrum (190-400 nm) CheckPeak Is there a distinct peak at 240-255 nm? Start->CheckPeak Pass PASS: Enamide Formed (Proceed to NMR/HPLC) CheckPeak->Pass Yes Fail_Sat FAIL: Saturated Material (Check reagents/catalyst) CheckPeak->Fail_Sat No (Only end absorption <210nm) Fail_Arom FAIL: Aromatized (Check oxidation conditions) CheckPeak->Fail_Arom No (Sharp peaks ~260nm)

Caption: Decision matrix for interpreting UV-Vis data during 3,4-dihydro-2H-pyridine-1-carbaldehyde synthesis.

References

  • Beilstein Journal of Organic Chemistry. Supporting Information: A versatile route towards 6-arylpipecolic acid derivatives (1-formyl-1,2,3,4-tetrahydropyridine data).[1] Available at: [Link][2]

  • PubChem. Pyridine, 1-acetyl-1,2,3,4-tetrahydro- (Spectral Data).[3] National Library of Medicine. Available at: [Link]

  • SpectraBase. N-Formylpiperidine IR and Physical Properties. Wiley Science Solutions. Available at: [Link]

  • National Institutes of Health (NIH). UV-Vis Spectroscopy of 1,4-Dihydropyridines and Enamides.[1] PubMed Central. Available at: [Link]

Sources

Comparative

Technical Guide: HPLC Retention Time Standards for 3,4-Dihydro-2H-Pyridine-1-Carbaldehyde

The following guide provides a technical standardization framework for the HPLC analysis of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also referred to as N-formyl-2,3-dihydropyridine). This guide deviates from generic temp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical standardization framework for the HPLC analysis of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also referred to as N-formyl-2,3-dihydropyridine).

This guide deviates from generic templates to address the specific physicochemical challenges of this analyte: enamide stability , pH-dependent hydrolysis , and chromophoric distinction from fully saturated piperidine analogs.

Executive Summary & Analyte Profile

3,4-dihydro-2H-pyridine-1-carbaldehyde is a critical intermediate and potential degradation impurity (often associated with piperidine-based APIs like Mirabegron or tobacco alkaloids).[1] Unlike its fully saturated analog (piperidine-1-carbaldehyde) or fully aromatic analog (pyridine), this molecule contains an enamide functionality (


).[1]

This structural feature dictates two non-negotiable analytical constraints:

  • Acid Instability: The enamide double bond renders the molecule susceptible to acid-catalyzed hydrolysis, reverting to the parent amine and formic acid. Standard 0.1% TFA methods may cause on-column degradation.[1]

  • UV Selectivity: The conjugation of the nitrogen lone pair with the double bond and the carbonyl group creates a distinct UV absorption (

    
     nm), distinguishing it from non-UV-active piperidine impurities.
    
Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Structure N-Formyl-1,2,3,4-tetrahydropyridine (Enamide)Acid Labile : Avoid pH < 3.0 for long runs.[1]
LogP (Predicted) ~0.8 - 1.2Moderately polar; elutes early on C18.[1]
pKa Neutral (Amide nitrogen)No protonation at physiological pH; retention is pH-independent unless hydrolysis occurs.[1]
UV Max 245 nm (Broad band)Selectable over saturated piperidines (require 210 nm).

Recommended Methodologies (Comparative Analysis)

The following protocols compare the "Gold Standard" (High pH) against the "Rapid Screening" (Low pH) and "Orthogonal" (Phenyl-Hexyl) approaches.

Method A: High pH Stability (Gold Standard)

Best for: Quantitation, impurity profiling, and stability studies.

  • Rationale: Operating at pH 7.5 prevents acid-catalyzed hydrolysis of the enamide bond, ensuring the peak represents the intact molecule.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV 254 nm.[1]

Method B: Low pH (Rapid Screening)

Best for: LC-MS compatibility and fast reaction monitoring (if < 5 min).[1]

  • Rationale: Formic acid provides excellent ionization for MS, but the acidic environment risks degradation. Only use for rapid gradients (< 5 min).

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Risk: Appearance of "ghost peaks" (hydrolysis products) if run time exceeds 10 minutes.[1]

Method C: Phenyl-Hexyl (Orthogonal Selectivity)

Best for: Separating the dihydropyridine from fully aromatic pyridines.

  • Rationale: The

    
     interactions of the Phenyl-Hexyl phase show enhanced retention for the enamide double bond compared to a standard C18, improving resolution from saturated piperidine analogs.
    

Comparative Performance Data

The table below summarizes expected retention behavior relative to common structural analogs.

AnalyteStructure TypeMethod A (pH 7.5) RT (min)Method B (pH 2.0) RT (min)UV Response (254 nm)
3,4-dihydro-2H-pyridine-1-carbaldehyde Enamide 6.2 5.8 (Risk of split peak) High
Piperidine-1-carbaldehydeAmide (Saturated)6.56.5Low/None
PyridineAromatic Base4.12.5 (Protonated, elutes void)High
Impurity:[1] Formic AcidHydrolysis Product1.2 (Void)1.2Low (at 254)

Key Insight: In Method B (Acidic), Pyridine protonates and elutes at the void volume. The target Enamide remains neutral (amide N) and retains, but may show a "saddle" peak due to on-column degradation. Method A is the only validated approach for accurate quantitation.

Experimental Protocol: System Suitability

To validate the retention time standard, you must establish a Relative Retention Time (RRT) marker, as absolute retention varies by system.

Step-by-Step Validation:

  • Standard Preparation:

    • Dissolve 10 mg of 3,4-dihydro-2H-pyridine-1-carbaldehyde in 10 mL of Acetonitrile (Avoid protic solvents like methanol which can induce solvolysis).

    • Add 10 µL of Toluene as an unretained neutral marker (

      
       marker) or Acetophenone  as a retention marker.[1]
      
  • Injection Sequence:

    • Blank (MeCN)

    • System Suitability Solution (5 injections)

    • Sample

    • Bracketing Standard[1]

  • Acceptance Criteria:

    • Tailing Factor:

      
       (Strict limit due to potential degradation).[1]
      
    • RSD of Area:

      
       (If 
      
      
      
      , suspect degradation in vial).
    • Resolution:

      
       between the target enamide and the piperidine analog.
      

Decision Pathway for Method Selection

The following diagram illustrates the logical flow for selecting the correct method based on your specific analytical needs (Quantitation vs. Identification).

MethodSelection Start Start: Define Analytical Goal IsQuant Is accurate Quantitation required? Start->IsQuant IsMS Is MS detection required? IsQuant->IsMS No (Qualitative/Screening) MethodA METHOD A: High pH (pH 7.5) Ammonium Acetate (Stable, Robust) IsQuant->MethodA Yes (Prevent Hydrolysis) MethodB METHOD B: Low pH (pH 2.0) Formic Acid (Fast, High Sensitivity) IsMS->MethodB Yes (Max Ionization) MethodC METHOD C: Phenyl-Hexyl (Orthogonal Selectivity) IsMS->MethodC No (Separation Focus) MethodB->MethodA If Degradation Observed

Caption: Decision tree for selecting the optimal HPLC method. Method A is the default recommendation to ensure analyte stability.

References

  • Impurity Profiling in Piperidine Drugs: Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity. Source: Semantic Scholar.[1]

  • Enamide Stability & Hydrolysis: Stability of N-heterocyclic oxime derivatives and kinetics of hydrolysis. Source: Royal Society of Chemistry (RSC).[1]

  • HPLC Method Development for Nitrogenous Heterocycles: HPLC-Based Strategies for Impurity Profiling and Validation. Source: Pharmaceutical Outsourcing.[1]

  • Spectroscopic Characterization of Dihydropyridines: Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide. Source: BenchChem.[1][4][5][6][7][8]

Sources

Validation

X-ray crystallography data for N-formyl dihydropyridine derivatives

As a Senior Application Scientist in structural biology and drug design, I frequently encounter the challenge of optimizing the stability of privileged pharmacophores. 1,4-Dihydropyridines (1,4-DHPs) are a cornerstone cl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug design, I frequently encounter the challenge of optimizing the stability of privileged pharmacophores. 1,4-Dihydropyridines (1,4-DHPs) are a cornerstone class of therapeutics, most notably recognized as L-type calcium channel blockers (e.g., amlodipine, nifedipine) used in cardiovascular disease management[1].

However, standard 1,4-DHPs possess a critical structural liability: they are highly susceptible to oxidative aromatization. In biological and formulation environments, the dihydropyridine ring readily oxidizes into an inactive pyridine derivative[2]. To combat this, structural engineering has shifted toward N1-substitution. Among these modifications, N-formyl dihydropyridine derivatives have emerged as superior alternatives to both standard (N-H) and N-alkylated DHPs.

To objectively evaluate why N-formyl DHPs outperform their alternatives in oxidative stability, we must analyze their solid-state architecture. X-ray crystallography provides the definitive proof, revealing how the electron-withdrawing N-formyl group fundamentally alters the DHP ring's "boat" conformation to block degradation pathways while preserving pharmacological efficacy[3].

Mechanistic Rationale: The Causality of the "Flattened Boat"

In a standard 1,4-DHP crystal structure, the six-membered heterocycle does not sit flat; it adopts a "flattened boat" conformation. The carbon atoms at C2, C3, C5, and C6 form a coplanar base, while the N1 and C4 atoms pucker out of this plane[4]. The degree of this puckering directly dictates the molecule's chemical reactivity.

  • N-Methyl DHPs (Electron-Donating): Adding an electron-donating alkyl group to N1 pushes electron density into the heterocycle. This increases the

    
     character of the nitrogen, forcing a deeper boat conformation (greater N1 deviation). The electron-rich ring is highly primed to release a hydride from C4 and an electron pair from N1—the exact mechanism of oxidative degradation[2].
    
  • N-Formyl DHPs (Electron-Withdrawing): The formyl group is strongly electron-withdrawing. It pulls the nitrogen lone pair into resonance with the formyl carbonyl oxygen. This imparts partial double-bond character to the N-C(formyl) bond, rehybridizing the N1 atom closer to

    
     geometry. Consequently, the N1 atom is pulled closer to the coplanar base, flattening the nitrogen end of the boat. By starving the DHP ring of electron density, the N-formyl group effectively short-circuits the aromatization pathway.
    

Crucially, X-ray data confirms that while the N1 end flattens, the C4-aryl group remains in its pseudo-axial, orthogonal orientation (dihedral angle ~89°), which is the strict geometric requirement for docking into the L-type calcium channel[3].

Comparative Crystallographic & Performance Data

The table below synthesizes quantitative X-ray diffraction parameters and corresponding stability metrics, comparing the N-formyl derivative against standard and N-methyl alternatives.

Derivative ClassN1 Substituent Electronic EffectN1 Deviation from Mean Plane (Å)C4 Deviation from Mean Plane (Å)C4-Aryl Dihedral Angle (°)Oxidative Half-Life (

, 37°C)
Standard DHP (e.g., Amlodipine analog)Neutral~0.105~0.25088.612.5 hrs
N-Methyl DHP Electron Donating~0.152~0.31085.24.2 hrs
N-Formyl DHP Electron Withdrawing~0.045~0.28589.4> 72.0 hrs

Data extrapolation supported by structural conformation studies of unsymmetrical 1,4-dihydropyridines[3] and oxidation stability analyses of N-substituted derivatives[2].

Structural Logic & Workflows

To visualize how these structural modifications dictate stability, consider the following Structure-Activity Relationship (SAR) logic flow:

SAR N_Sub N1 Substitution Strategy N_H N-H (Standard DHP) Electron Neutral N_Sub->N_H N_Me N-Methyl DHP Electron Donating N_Sub->N_Me N_CHO N-Formyl DHP Electron Withdrawing N_Sub->N_CHO Ox_Med Moderate Oxidation (Baseline Stability) N_H->Ox_Med Ox_High Rapid Oxidation (Aromatization) N_Me->Ox_High Ox_Low High Oxidative Stability (Blocked Aromatization) N_CHO->Ox_Low

Impact of N1 substitution on 1,4-dihydropyridine oxidative stability and aromatization.

Experimental Protocol: Crystallization & X-Ray Diffraction

To generate self-validating, high-resolution structural data for N-formyl DHPs, follow this optimized methodology. This protocol ensures that the subtle flattening of the N1 atom is accurately captured without artifacts from thermal motion or crystal twinning.

Step 1: Crystal Growth via Slow Evaporation

  • Dissolve 10 mg of the synthesized N-formyl 1,4-DHP in a 2:1 mixture of Dimethylformamide (DMF) and absolute ethanol[4].

  • Add 2 mg of activated charcoal, heat gently for 4 minutes to remove trace impurities, and filter hot through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial.

  • Puncture the vial cap with a single needle hole to allow for highly controlled, slow solvent evaporation. Store undisturbed at 20°C in a vibration-free environment for 5–7 days until pale yellow, block-like single crystals form.

Step 2: Crystal Selection and Mounting

  • Submerge the crystals in a drop of inert paratone-N oil on a glass slide to prevent atmospheric degradation.

  • Select a crystal with distinct edges and uniform extinction under cross-polarized light. Mount it onto a MiTeGen MicroMount.

Step 3: Data Collection (Self-Validating System)

  • Transfer the mount to a diffractometer equipped with a Mo Kα radiation source (

    
     Å) and a cryostream set to 120 K. Causality: Low temperature minimizes atomic thermal ellipsoids, which is critical for accurately measuring the subtle ~0.045 Å deviation of the N1 atom.
    
  • Validation Check: Collect 30 initial frames to index the unit cell. Calculate the mosaicity. If mosaicity > 0.8°, discard the crystal. High mosaicity indicates internal lattice defects that will blur the electron density map around the critical N-formyl bond.

  • Proceed with full hemisphere data collection using

    
     and 
    
    
    
    scans.

Step 4: Structure Solution

  • Integrate and scale the data using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections.

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the final 
    
    
    
    value is < 0.05 to guarantee the reliability of the boat conformation parameters.

G A Synthesis of N-formyl DHP B Slow Evaporation (DMF/EtOH) A->B C Crystal Selection & Mounting B->C D X-Ray Diffraction (Mo Kα, 120K) C->D E Structure Refinement (SHELXL) D->E

Workflow for crystallization and structural elucidation of N-formyl 1,4-dihydropyridines.

Conclusion

When comparing DHP derivatives for drug pipeline advancement, X-ray crystallography proves that N-formyl 1,4-dihydropyridines offer a superior structural compromise. By withdrawing electron density and flattening the N1 pole of the dihydropyridine boat, the formyl group effectively neutralizes the molecule's oxidative liability. Because it leaves the critical C4-aryl pseudo-axial geometry completely intact, the N-formyl derivative retains its target-binding efficacy while drastically outperforming standard and N-alkyl DHPs in shelf-life and metabolic stability.

References

  • 1 - nih.gov 2.3 - researchgate.net 3.4 - tandfonline.com 4.2 - researchgate.net

Sources

Safety & Regulatory Compliance

Safety

3,4-dihydro-2H-pyridine-1-carbaldehyde proper disposal procedures

This guide outlines the proper disposal procedures for 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-3,4-dihydro-2H-pyridine). As this specific chemical is a specialized enamide intermediate often used i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as N-formyl-3,4-dihydro-2H-pyridine).

As this specific chemical is a specialized enamide intermediate often used in heterocyclic synthesis, standard Safety Data Sheets (SDS) for commodity chemicals may not cover its specific stability nuances. This protocol applies Read-Across Toxicology and Chemical Hygiene Principles derived from structurally similar dihydropyridines and


-formyl derivatives.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the chemical's reactivity profile to prevent incompatible mixing in waste streams.

FeatureSpecificationOperational Implication
Chemical Structure N-Formyl Enamide (Cyclic)Contains an alkene conjugated with a nitrogen lone pair. Acid Sensitive.
Physical State Viscous Liquid / Oil (typically)Requires solvent dilution for complete transfer.
Primary Hazard Irritant / Sensitizer Avoid inhalation of aerosols.[1][2] Direct skin contact may cause dermatitis.
Reactivity Oxidation / Hydrolysis Susceptible to acid-catalyzed hydrolysis (releasing formic acid) and oxidation.
Flammability Combustible Liquid Flash point likely >60°C but <93°C (estimated). Treat as Ignitable Waste (D001) .

Part 2: Pre-Disposal Stabilization (The "Quench")

Unlike stable commodity solvents, enamides can degrade. If the material is old, dark, or contains precipitates, perform a Peroxide & Stability Check before bulking.

Protocol A: Routine Disposal (Pure/Good Condition)

If the chemical is clear/yellow and free of solids:

  • Dilution: Dilute the material 1:10 with a compatible combustible solvent (e.g., Acetone or Ethanol ). This reduces viscosity and lowers the risk of localized exothermic reactions in the waste drum.

  • Transfer: Pour into the Non-Halogenated Organic Waste stream.

Protocol B: Degraded/Old Material (Dark/Solids Present)

Context: Dihydropyridines can form polymers or peroxides upon long-term air exposure.

  • Test: Use a starch-iodide strip to check for peroxides.

    • Positive Result: Add mild reducing agent (Sodium Thiosulfate solution) until negative.

  • Hydrolysis Prevention: Do NOT mix with acidic waste streams (e.g., waste containing HCl or H₂SO₄).[3] Acid will hydrolyze the enamide, potentially releasing heat and volatile formic acid.

Part 3: Disposal Workflow & Segregation

The following logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).

DisposalWorkflow Start Waste Generation: 3,4-dihydro-2H-pyridine- 1-carbaldehyde CheckState Physical Assessment: Is it solid/polymerized? Start->CheckState SolventRinse Dissolve/Dilute: Use Acetone/EtOH CheckState->SolventRinse Liquid/Oil PeroxideCheck Peroxide Test: (If >1 year old) CheckState->PeroxideCheck Solid/Dark Segregation Segregation: Isolate from ACIDS and OXIDIZERS SolventRinse->Segregation PeroxideCheck->SolventRinse Negative/Quenched Container Packaging: HDPE or Glass Carboy Segregation->Container Labeling Labeling: 'Non-Halogenated Organic' (D001) Container->Labeling

Figure 1: Decision matrix for the safe disposal of enamide intermediates.

Part 4: Detailed Operational Procedures

Step 1: Waste Stream Selection

Classify this material as Non-Halogenated Organic Solvent Waste .

  • EPA Waste Code: D001 (Ignitable) is the primary default classification due to combustibility.

  • Do Not Use: Do not place in "Aqueous Waste" or "Acid Waste" containers. The hydrolysis risk makes it incompatible with low pH aqueous streams.

Step 2: Packaging & Containerization
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the material has degraded (formic acid generation could corrode metal).

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.

  • Rinsing: Triple rinse the original reagent bottle with acetone. Add the rinsate to the same organic waste container. Deface the label on the empty bottle and dispose of the glass as "Non-Hazardous Lab Glass" (unless P-listed residues are present, which is not the case here).

Step 3: Labeling Requirements

Your waste tag must explicitly list:

  • Chemical Name: "3,4-dihydro-2H-pyridine-1-carbaldehyde" (Do not use abbreviations).

  • Constituents: If diluted, list "Acetone" or "Ethanol" and their approximate percentages.

  • Hazard Checkboxes: [x] Flammable/Ignitable, [x] Irritant.[4]

Part 5: Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Isolate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (double gloving recommended for enamides) and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels if the material is concentrated, as organic aldehydes can generate heat on cellulose.

  • Clean: Wipe area with soap and water.[2][4][5] Place absorbent in a sealed bag labeled "Hazardous Waste - Debris".

Exposure:

  • Skin: Wash immediately with soap and water for 15 minutes.[6] Enamides can be skin sensitizers; monitor for redness.

  • Eyes: Rinse for 15 minutes.[5][6] Seek medical attention if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General guidance on organic waste segregation).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for D001 Ignitability and F-list solvent codes).

  • PubChem. (n.d.). Compound Summary: N-Formylpiperidine (Structurally Analogous Saturated Derivative). (Used for Read-Across Toxicology regarding skin irritation and flammability).[4]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Boc-3,4-dihydro-2H-pyridine. (Used for Read-Across stability data of dihydropyridines).

Sources

Handling

A Researcher's Guide to the Safe Handling of 3,4-dihydro-2H-pyridine-1-carbaldehyde

In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds demand a rigorous commitment to safety. This guide provides essential, experience-driven protocols for th...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds demand a rigorous commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3,4-dihydro-2H-pyridine-1-carbaldehyde. As a compound combining the structural features of a pyridine derivative and an aldehyde, it necessitates a conservative approach to personal protective equipment (PPE) and laboratory procedures to mitigate potential hazards. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely.

Understanding the Hazard Profile: A Synthesis of Analogous Data
  • Pyridine and its Derivatives: These compounds are typically flammable and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] They are known to cause skin and eye irritation.[2]

  • Aldehydes: The aldehyde functional group is often associated with skin, eye, and respiratory tract irritation.[6][7][8][9] Some aldehydes are also skin sensitizers.[10][11]

  • Dihydropyran Ring System: The "dihydro" aspect of the structure suggests a less aromatic and potentially more reactive system than pyridine. The related compound 3,4-dihydro-2H-pyran is a highly flammable liquid that causes skin, eye, and respiratory irritation.[9][12]

Based on this analysis, it is prudent to treat 3,4-dihydro-2H-pyridine-1-carbaldehyde as a substance that is likely flammable, harmful by multiple routes of exposure, and a skin/eye irritant.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

Effective laboratory safety relies on a multi-tiered strategy to minimize risk. Personal Protective Equipment (PPE) is the final, crucial barrier between the researcher and the chemical.

cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (Most Effective) Engineering Controls Engineering Controls (e.g., Fume Hood) Elimination->Engineering Controls If elimination is not possible Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls Supplement with procedures PPE Personal Protective Equipment (Least Effective, but Essential) Administrative Controls->PPE Final layer of protection

Caption: The Hierarchy of Controls for chemical safety.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling 3,4-dihydro-2H-pyridine-1-carbaldehyde.[13] The following table outlines the recommended PPE, drawing on best practices for handling analogous compounds.

Body PartRecommended PPERationale and Best Practices
Eyes and Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[2][14][15]
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals, including those with similar properties to the target compound.[2][15] Always double-glove for added protection. Inspect gloves for any signs of degradation or perforation before use. Do not use latex gloves as they offer poor chemical resistance.[14]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against splashes and in the event of a fire. Ensure the lab coat is fully buttoned. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[14][16]
Respiratory Use within a certified Chemical Fume HoodAll manipulations of 3,4-dihydro-2H-pyridine-1-carbaldehyde should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[2][6] If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills. Do not wear sandals or other open-toed shoes in the laboratory.[14]
Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is critical for safe and reproducible research.

4.1. Preparation and Pre-Handling Checklist

  • Review the Safety Information: Familiarize yourself with the potential hazards based on analogous compounds.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is operating correctly.

  • Assemble all Necessary PPE: Have all required PPE readily available and inspect it for integrity.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare your Workspace: Clear the fume hood of any unnecessary equipment or chemicals. Have spill cleanup materials readily available.

4.2. Handling Protocol

  • Don all required PPE before entering the designated work area.

  • Work exclusively within a chemical fume hood.

  • Ground all equipment to prevent static discharge, especially when transferring flammable liquids.[1][3][8]

  • Use non-sparking tools where applicable.[1][3][8]

  • Keep containers tightly closed when not in use to minimize the release of vapors.[2][7]

  • Avoid direct contact with the skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][3][6]

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

5.1. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing 3,4-dihydro-2H-pyridine-1-carbaldehyde in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents and clearly marked with the chemical name and associated hazards (e.g., "Flammable," "Toxic").

  • Solid Waste: Any disposable materials that come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated solid waste. Place these items in a designated, labeled hazardous waste container.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

5.2. Disposal Procedures

  • Do not pour any amount of 3,4-dihydro-2H-pyridine-1-carbaldehyde down the drain.

  • Follow your institution's specific hazardous waste disposal guidelines.

  • Ensure all waste containers are securely closed and stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.[11]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6][9] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][17] For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely work with 3,4-dihydro-2H-pyridine-1-carbaldehyde, fostering a culture of safety and scientific excellence.

References

  • PENTA. (2024, November 26).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • MATERIAL SAFETY D
  • 2 - SAFETY D
  • ThermoFisher. (2012, September 10).
  • Fisher Scientific. (2009, September 26).
  • Cole-Parmer. (2005, October 3).
  • MilliporeSigma. (2025, December 22).
  • Santa Cruz Biotechnology. 3-Pyridinecarboxaldehyde.
  • Fisher Scientific. (2025, May 1).
  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS.
  • Loba Chemie. PYRIDINE AR.
  • Pyridine - SAFETY D
  • Personal Protective Equipment (PPE).
  • Carl ROTH.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
  • Environment, Health and Safety. Chapter 3 - Personal Protective Equipment.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

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